(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAINWSSZGNKL-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704206 | |
| Record name | (1R)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379711-94-1 | |
| Record name | (1R)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: Synthesis, Analysis, and Application
Introduction
(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral primary amine salt of significant interest to researchers in synthetic organic chemistry and drug development. As a chiral building block, it provides a valuable scaffold for the enantioselective synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a stereocenter benzylic to a methoxy-substituted phenyl group, makes it a precursor for various biologically active compounds. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, rendering it more amenable to laboratory use compared to the freebase.
This guide provides a comprehensive technical overview of its core chemical properties, robust methodologies for its synthesis and stereoselective control, detailed protocols for its analytical characterization, and a discussion of its applications. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can apply these methods with a full understanding of the critical parameters for success.
Physicochemical and Stereochemical Properties
The fundamental identity of a chiral molecule is defined by its physical constants and its specific optical rotation. These parameters serve as the primary indicators of both chemical purity and stereochemical integrity.
| Property | Value | Source / Rationale |
| IUPAC Name | (1R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride | Standard nomenclature |
| Synonyms | (R)-alpha-Ethyl-4-methoxybenzylamine HCl | Common alternative naming |
| CAS Number | 235083-55-3 (for free base) | BLDpharm |
| Molecular Formula | C₁₀H₁₆ClNO | Calculated from structure |
| Molecular Weight | 201.69 g/mol | Calculated from atomic weights |
| Appearance | White to off-white crystalline solid | Expected for amine hydrochloride salts |
| Melting Point | Not available in public databases. Must be determined experimentally. | - |
| Specific Optical Rotation | Not available in public databases. Must be determined experimentally. | The value is critical for confirming the (R)-enantiomer. It is measured on a polarimeter, and the sign (+ or -) and magnitude depend on the solvent, concentration, temperature, and wavelength (typically Na D-line, 589 nm)[1][2]. |
Synthesis and Stereoselective Control
Achieving high enantiopurity is the central challenge in synthesizing (R)-1-(4-Methoxyphenyl)propan-1-amine. The most direct pathway involves the creation of a racemic mixture followed by a classical chiral resolution. This approach, while sacrificing a theoretical maximum of 50% of the material, is often favored for its reliability and scalability.
Step 1: Synthesis of Racemic 1-(4-Methoxyphenyl)propan-1-amine
The foundational step is the synthesis of the racemic amine via reductive amination of the corresponding ketone, 4'-methoxypropiophenone. This is a cornerstone reaction in amine synthesis.
-
Reaction Principle: The ketone is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A common and effective reducing agent for this transformation is sodium borohydride.
-
Protocol: Reductive Amination
-
To a solution of 4'-methoxypropiophenone (1.0 eq.) in methanol, add ammonium acetate (approx. 10 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, approx. 2-3 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with 2M HCl.
-
Remove the methanol under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove unreacted ketone and other organic impurities.
-
Basify the aqueous layer to pH >12 with 5M NaOH.
-
Extract the free amine product with dichloromethane (3x).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(4-methoxyphenyl)propan-1-amine as an oil.
-
Step 2: Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a powerful and widely used industrial method for separating enantiomers[3]. The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid. This creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
-
Causality of Separation: The interaction between the (R)-amine and the (L)-acid forms an (R,L) salt, while the (S)-amine and the (L)-acid form an (S,L) salt. These two diastereomeric salts exhibit different crystal lattice energies and solubilities in a given solvent system, allowing one to crystallize preferentially.
-
Protocol: Resolution with L-(+)-Tartaric Acid
-
Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable solvent, such as a mixture of methanol and water.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in the same solvent system, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.
-
Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally in a refrigerator or ice bath to maximize crystallization.
-
Collect the crystalline solid by vacuum filtration. This solid is the diastereomeric salt enriched in one enantiomer. The mother liquor contains the salt enriched in the other.
-
Recrystallize the solid from the same solvent system until a constant specific optical rotation is achieved, indicating high diastereomeric purity.
-
To recover the free amine, dissolve the purified diastereomeric salt in water and basify with NaOH solution until pH >12.
-
Extract the liberated (R)-amine with dichloromethane.
-
To form the final hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or 2-propanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Collect the this compound by filtration, wash with cold solvent, and dry under vacuum.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the chemical identity, purity, and enantiomeric excess of the final product. The following protocols form a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. The following are predicted chemical shifts for the hydrochloride salt in a solvent like DMSO-d₆. These must be confirmed with an authentic standard.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.6 (broad s, 3H): Protons of the ammonium group (-NH₃⁺). Broad due to quadrupole coupling and exchange.
-
δ ~7.4 (d, 2H): Aromatic protons ortho to the chiral center.
-
δ ~7.0 (d, 2H): Aromatic protons meta to the chiral center.
-
δ ~4.2 (m, 1H): The benzylic proton (-CH-NH₃⁺), the stereocenter.
-
δ 3.75 (s, 3H): Methoxy group protons (-OCH₃).
-
δ ~1.9 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₃).
-
δ ~0.9 (t, 3H): Methyl protons of the propyl group (-CH₂-CH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160: Aromatic carbon attached to the methoxy group.
-
δ ~130-132: Quaternary aromatic carbon and aromatic CHs ortho to the chiral center.
-
δ ~114: Aromatic CHs meta to the chiral center.
-
δ ~58: Benzylic carbon (stereocenter).
-
δ ~55: Methoxy carbon.
-
δ ~28: Methylene carbon of the propyl group.
-
δ ~10: Methyl carbon of the propyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups.
-
Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks:
-
~2800-3100 cm⁻¹: Strong, broad absorption from the -NH₃⁺ group stretches.
-
~2960-2850 cm⁻¹: C-H aliphatic stretches.
-
~1610, 1510 cm⁻¹: C=C aromatic ring stretches.
-
~1250 cm⁻¹: Strong C-O stretch of the aryl ether.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining enantiomeric purity (e.g., enantiomeric excess, or %ee). The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).
-
Scientific Rationale: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds. The chiral pockets and grooves on the stationary phase create transient diastereomeric complexes with the enantiomers, leading to different retention times. A mobile phase containing an alcohol (like isopropanol or ethanol) and a modifier (like trifluoroacetic acid or diethylamine for amines) is used to optimize these interactions and achieve baseline separation.
-
Protocol: Enantiomeric Purity Determination
-
System: HPLC with UV detector.
-
Column: A polysaccharide-based chiral column, e.g., Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm or 275 nm.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a suitable solvent like ethanol.
-
System Suitability: Inject a sample of the racemic amine to confirm that two distinct peaks are observed with a resolution (Rs) of >1.5.
-
Analysis: Inject the sample of the (R)-enantiomer. The enantiomeric excess is calculated as: %ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100. A successful synthesis should yield a %ee > 99%.
-
Applications in Drug Development
Chiral amines are indispensable building blocks in medicinal chemistry. While specific applications for this compound are proprietary or less documented, its structural motifs are highly relevant. For instance, the closely related isomer, (R)-1-(4-methoxyphenyl)propan-2-amine, is a known intermediate in the synthesis of stereospecific pharmaceuticals like the long-acting β₂ agonist (R,R)-formoterol, used in the management of asthma and COPD[4]. The title compound serves as a valuable synthon for creating novel chemical entities where the specific stereochemistry at the benzylic position is critical for achieving desired pharmacological activity and minimizing off-target effects.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care. While a specific, verified Safety Data Sheet (SDS) is not widely available, general precautions for amine hydrochlorides should be followed.
-
Hazard Classification (Anticipated):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
-
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
References
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
-
Optical rotation. (2024, December 22). In Wikipedia. [Link]
-
Application Note: Optical rotation measurement of sucrose and l-menthol. (n.d.). Jasco UK. Retrieved January 19, 2026, from [Link]
-
Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. Retrieved January 19, 2026, from [Link]
Sources
A Comprehensive Guide to the Structural Elucidation of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the chiral amine, (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques and methodologies required to unequivocally determine the chemical structure, purity, and stereochemistry of this compound. By integrating foundational principles with practical, field-proven insights, this guide serves as a self-validating system for the complete characterization of this and similar chiral small molecules.
Introduction: The Imperative of Stereospecific Characterization
(R)-1-(4-Methoxyphenyl)propan-1-amine is a chiral primary amine with significant potential as a building block in the synthesis of pharmacologically active compounds. As with many chiral molecules, the biological activity of its enantiomers can differ significantly. Therefore, the precise confirmation of the absolute stereochemistry and enantiomeric purity is as crucial as the verification of its constitutional isomerism. This guide presents a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a complete and unambiguous structural determination of the hydrochloride salt form.
Chiral amines are foundational components in a significant portion of pharmaceuticals, making their synthesis and characterization a key focus in medicinal chemistry.[1] The stereochemistry of these amines often dictates their therapeutic efficacy and safety profile.
Foundational Structure and Physicochemical Properties
A thorough understanding of the expected structure and properties is the first step in any elucidation workflow. This allows for the prediction of spectral features and the informed selection of analytical techniques.
| Property | Predicted Value / Information | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChemLite[2] |
| Molecular Weight | 165.23 g/mol (free base) | Sigma-Aldrich[3] |
| Monoisotopic Mass | 165.11537 Da | PubChemLite[2] |
| Structure | A propan-1-amine backbone with a 4-methoxyphenyl group and an ethyl group attached to the chiral center at position 1. | Inferred from name |
| Form | Hydrochloride salt | Topic |
The Elucidation Workflow: A Multi-Technique Approach
The comprehensive structural elucidation of this compound relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.0 - 8.0 | Broad singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are expected to be downfield and may exchange with residual water in the solvent, leading to a broad signal. |
| ~ 7.3 | Doublet | 2H | Ar-H (ortho to -CH) | Aromatic protons ortho to the electron-donating amine group will be slightly shielded. |
| ~ 6.9 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Aromatic protons ortho to the strongly electron-donating methoxy group will be significantly shielded. |
| ~ 4.1 | Triplet | 1H | -CH(NH₃⁺)- | The proton on the chiral carbon is deshielded by the adjacent nitrogen and aromatic ring. |
| ~ 3.8 | Singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |
| ~ 1.8 | Multiplet | 2H | -CH₂- | The methylene protons of the propyl group will be split by the adjacent methyl and methine protons. |
| ~ 0.9 | Triplet | 3H | -CH₃ | The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group. |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will indicate the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 159 | Ar-C (para to -CH) | The aromatic carbon attached to the methoxy group is significantly deshielded. |
| ~ 135 | Ar-C (ipso) | The aromatic carbon attached to the propyl amine group. |
| ~ 128 | Ar-CH (ortho to -CH) | Aromatic methine carbons. |
| ~ 114 | Ar-CH (ortho to -OCH₃) | Aromatic methine carbons shielded by the methoxy group. |
| ~ 58 | -CH(NH₃⁺)- | The chiral carbon is deshielded by the attached nitrogen. |
| ~ 55 | -OCH₃ | The methoxy carbon. |
| ~ 29 | -CH₂- | The methylene carbon of the propyl group. |
| ~ 10 | -CH₃ | The terminal methyl carbon. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: If signal overlap or ambiguity exists, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the hydrochloride salt of a primary amine, specific vibrational modes are expected.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 | N-H stretch | Primary ammonium (-NH₃⁺) |
| 3000-2850 | C-H stretch | Alkyl and aromatic C-H |
| ~1600 & ~1500 | N-H bend | Primary ammonium (-NH₃⁺) |
| ~1610, ~1510 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether (-O-CH₃) |
| ~1180 | C-N stretch | Amine |
The broad absorption in the 3200-2800 cm⁻¹ range due to the N-H stretching of the ammonium salt is a key diagnostic feature.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum should be collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Predicted Mass Spectrum
| m/z | Ion | Predicted Fragmentation Pathway |
| 165 | [M]⁺ | Molecular ion of the free base. |
| 136 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage, forming the 4-methoxybenzyl cation. |
The molecular ion peak for the free base is expected at m/z 165. The most prominent peak in the EI spectrum is often the result of benzylic cleavage, leading to a stable 4-methoxybenzyl cation at m/z 121.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). Acquire the mass spectrum in positive ion mode.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, perform HRMS to obtain the accurate mass of the molecular ion.
Chiral Analysis: Confirming Enantiomeric Purity and Absolute Stereochemistry
For a chiral molecule, confirming the identity of the specific enantiomer and its purity is paramount. Polarimetry and chiral HPLC are the primary techniques for this purpose.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized value.
Experimental Protocol for Polarimetry:
-
Sample Preparation: Prepare a solution of the sample of known concentration in a suitable solvent (e.g., methanol).
-
Measurement: Measure the observed rotation using a polarimeter at a specified temperature and wavelength (typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
The sign of the specific rotation (+ or -) will confirm whether the sample is dextrorotatory or levorotatory. This experimental value should be compared to literature values for the pure (R)-enantiomer if available.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[4] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol for Chiral HPLC:
-
Column Selection: Select an appropriate chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.[5]
-
Mobile Phase Optimization: Develop a suitable mobile phase, which for normal phase chromatography typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: Inject a solution of the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure provides unequivocal proof of the connectivity and absolute configuration of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that requires the integration of multiple analytical techniques. NMR, FTIR, and mass spectrometry are used to confirm the molecular structure and connectivity. Polarimetry and chiral HPLC are essential for verifying the absolute stereochemistry and enantiomeric purity. Finally, single-crystal X-ray crystallography can provide the definitive three-dimensional structure. By following the comprehensive workflow and protocols outlined in this guide, researchers can confidently and accurately characterize this and other chiral small molecules, ensuring the quality and integrity of their scientific endeavors.
References
-
France, S., & Hussain, S. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]
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Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]
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Pitzer, J. (2017). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. White Rose eTheses Online. [Link]
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So, S. M. (2010). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. T-Space. [Link]
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Supplementary Information. (n.d.). [Link]
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ResearchGate. ¹H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1- phenyl-1-propanol HCl (1e). [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Mavro, M. (2019). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. MavMatrix. [Link]
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PubChemLite. 1-(4-methoxyphenyl)propan-1-amine (C10H15NO). [Link]
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PubChem. 1-(4-Methoxyphenyl)-1-propanol. [Link]
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MDPI. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
-
PubChemLite. 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride. [Link]
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ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.. [Link]
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PubChem. 1-(4-methoxyphenyl)-N-((R)-1-phenylethyl)propan-2-amine hydrochloride. [Link]
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Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
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Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. (n.d.). [Link]
-
European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. [Link]
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A-Z Guide to Spectroscopic Characterization of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. The chirality and structural integrity of this compound are critical, making robust analytical characterization essential for its application in pharmaceutical development and chemical synthesis.[1] This document provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.
Molecular Structure and Spectroscopic Implications
This compound is a chiral amine salt. Its structure comprises a p-substituted aromatic ring with a methoxy group, a propyl chain with a chiral center at the C1 position (benzylic carbon), and an amine group protonated to form a hydrochloride salt. Each of these features gives rise to distinct and predictable signals in various spectroscopic analyses, which, when integrated, provide a complete confirmation of the molecule's identity and purity.
Caption: Structure of this compound with chiral center (*C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For chiral amines, NMR is crucial for confirming the connectivity and diastereotopic or enantiotopic relationships of protons.[2]
Expertise-Driven Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical; D₂O will cause the exchange of the acidic N-H protons, making them disappear from the spectrum, which can be a useful diagnostic tool.[3] DMSO-d₆ will typically allow for the observation of these protons.
-
Instrument Setup: Utilize a 400 MHz (or higher) spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[1] The typical spectral width is 0-200 ppm.
¹H NMR Spectral Data Analysis
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 (d) | Doublet | 2H | Ar-H (ortho to CH-N) | Protons on the aromatic ring, deshielded by the ring current and adjacent to the electron-withdrawing amine group. |
| ~7.0 (d) | Doublet | 2H | Ar-H (ortho to OCH₃) | Aromatic protons shielded by the electron-donating methoxy group, appearing upfield relative to the other aromatic protons. |
| ~4.2 (t) | Triplet | 1H | CH-N (alpha-proton) | The benzylic proton is significantly deshielded by the adjacent aromatic ring and the protonated amine. |
| ~3.8 (s) | Singlet | 3H | OCH₃ | Protons of the methoxy group, appearing as a sharp singlet. |
| ~1.9 (m) | Multiplet | 2H | CH₂ | Methylene protons of the propyl chain, showing complex splitting due to adjacent chiral center and methyl group. |
| ~0.9 (t) | Triplet | 3H | CH₃ | Terminal methyl group protons, appearing as a triplet due to coupling with the adjacent methylene group. |
¹³C NMR Spectral Data Analysis
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~160 | Ar-C (C-O) | Aromatic carbon attached to the electron-donating methoxy group, highly deshielded. |
| ~131 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the propyl chain. |
| ~129 | Ar-CH | Aromatic carbons ortho to the propyl chain. |
| ~115 | Ar-CH | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |
| ~58 | CH-N (alpha-carbon) | The chiral, benzylic carbon is deshielded by the attached nitrogen and aromatic ring. |
| ~55 | OCH₃ | Carbon of the methoxy group. |
| ~28 | CH₂ | Methylene carbon of the propyl chain. |
| ~11 | CH₃ | Terminal methyl carbon of the propyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The hydrochloride salt form of the amine significantly influences the spectrum.
Protocol for Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.[1]
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically over a range of 4000 to 500 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.
IR Spectral Data Analysis
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |
| 3200-2800 (broad) | N-H⁺ stretch | Ammonium Salt | The broad and strong absorption in this region is a hallmark of the N-H stretching vibrations in an ammonium hydrochloride salt.[4] |
| 3000-2850 | C-H stretch | Alkyl (CH₃, CH₂) | Aliphatic C-H stretching. |
| ~3030 | C-H stretch | Aromatic | Aromatic C-H stretching, often appearing as a weaker shoulder on the aliphatic C-H bands. |
| ~1610, ~1510 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| ~1250 (strong) | C-O stretch | Aryl-alkyl ether | Asymmetric C-O-C stretching of the methoxy group, typically a strong and prominent peak. |
| ~1030 | C-O stretch | Aryl-alkyl ether | Symmetric C-O-C stretching. |
| ~830 | C-H bend | Aromatic (para-substituted) | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts.
Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion. The mass range should be set to scan beyond the expected molecular weight.[1]
MS Data Analysis
The molecular formula of the free base is C₁₀H₁₅NO, with a monoisotopic mass of 165.12 Da. The hydrochloride salt has a formula of C₁₀H₁₆ClNO and a formula weight of approximately 201.69 g/mol .
| m/z (Predicted) | Ion | Interpretation |
| 166.12 | [M+H]⁺ | This represents the protonated molecular ion of the free amine base (C₁₀H₁₅NO + H⁺). This is the expected base peak in positive ESI mode.[5] |
| 149.10 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion, a common fragmentation pathway for primary amines. |
| 121.06 | [C₈H₉O]⁺ | Fragmentation involving cleavage of the Cα-Cβ bond, leading to the stable methoxybenzyl fragment. |
Integrated Spectroscopic Workflow
The confirmation of the structure and identity of this compound is not based on a single technique but on the convergence of evidence from all three.
Sources
An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride: Synthesis, Analysis, and Applications
This technical guide provides a comprehensive overview of (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride, a key chiral building block in modern organic synthesis and pharmaceutical development. This document delves into its chemical identity, physicochemical properties, stereoselective synthesis, analytical quality control, and applications, offering valuable insights for researchers, chemists, and drug development professionals.
Introduction and Nomenclature Clarification
(R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride is a chiral amine salt that serves as a valuable intermediate in the synthesis of more complex molecules. It is crucial to address a common point of confusion regarding its nomenclature. The position of the amine group on the propane chain is of paramount importance. This guide focuses on the propan-2-amine isomer, which is the well-documented and commercially available compound with the CAS number 50505-80-1 .[1][2][3] Its structural isomer, (R)-1-(4-methoxyphenyl)propan-1-amine, is a different molecule with limited available data for its hydrochloride salt. Therefore, for the purpose of this technical guide, all subsequent information will pertain to the propan-2-amine isomer.
CAS Number: 50505-80-1[1][2][3]
Synonyms:
-
(R)-4-Methoxy-α-methyl-benzeneethanamine Hydrochloride[2][3]
-
(αR)-4-Methoxy-α-Methyl-benzeneethanaMine Hydrochloride[2][3]
The stereochemistry of this compound, specifically the (R)-configuration at the chiral center, is fundamental to its utility in asymmetric synthesis, where precise three-dimensional arrangement of atoms is critical for achieving desired biological activity.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride are essential for its identification, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C10H16ClNO | [1][2][3] |
| Molecular Weight | 201.69 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2][3] |
| Solubility | Slightly soluble in methanol and water | [2][3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons on the propane chain, and the amine proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbons of the methoxyphenyl ring, the methoxy group, and the aliphatic carbons of the propanamine backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure (R)-1-(4-Methoxyphenyl)propan-2-amine is a key challenge that has been addressed through various stereoselective methods. A common approach involves the reductive amination of 4-methoxyphenylacetone.
General Synthetic Approach: Asymmetric Reductive Amination
A prevalent method for the synthesis of the target molecule is the asymmetric reductive amination of 4-methoxyphenylacetone. This can be achieved using a chiral auxiliary, such as (R)-α-methylphenethylamine, to introduce stereochemical control. The process involves the formation of a chiral imine intermediate, followed by diastereoselective reduction and subsequent removal of the chiral auxiliary.
Caption: Synthetic pathway for (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride.
Step-by-Step Synthesis Protocol (Illustrative)
-
Imine Formation: 4-Methoxyphenylacetone is reacted with (R)-α-methylphenethylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.
-
Diastereoselective Reduction: The resulting imine is then subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). The steric influence of the chiral auxiliary directs the hydrogenation to predominantly form one diastereomer.
-
Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using a palladium-based catalyst, to yield the desired (R)-1-(4-methoxyphenyl)propan-2-amine.
-
Salt Formation: The purified free amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride.
Applications in Research and Drug Development
(R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. Its chiral nature makes it particularly useful for creating enantiomerically pure drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.
One notable application is its use as a starting material or intermediate in the synthesis of certain drug candidates and as a reference standard for impurities in active pharmaceutical ingredients. For example, it is structurally related to impurities found in the synthesis of the long-acting β2-adrenergic agonist, Formoterol.[2][3]
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride is critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
Chiral HPLC for Enantiomeric Purity
A chiral HPLC method is employed to separate and quantify the (R)- and (S)-enantiomers, thus determining the enantiomeric excess (e.e.) of the product.
Illustrative Chiral HPLC Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 225 nm) is commonly employed.
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.
-
Analysis: The sample is injected onto the HPLC system, and the retention times and peak areas of the two enantiomers are recorded. The enantiomeric excess is calculated from the peak areas.
Caption: Quality control workflow for enantiomeric purity analysis.
Safety, Handling, and Storage
Proper handling and storage of (R)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): It is recommended to wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is imperative to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this chemical.
References
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
PubChem. 1-(4-methoxyphenyl)propan-1-amine. [Link]
-
SpectraBase. (R)-2-(4-methoxyphenyl)propan-1-amine. [Link]
- Google Patents. CN102126961A - Preparation method of R-1-(4-methoxyphenyl)-N-benzyl-2-propylamine.
Sources
(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride material safety data sheet (MSDS)
An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The guide moves beyond a standard data sheet to offer insights into synthesis, analytical control, and safe handling, reflecting field-proven expertise.
Section 1: Compound Identification and Strategic Importance
(R)-1-(4-Methoxyphenyl)propan-1-amine and its hydrochloride salt are valuable chiral building blocks in organic synthesis. The presence of a stereogenic center, an amine functional group, and a methoxy-activated phenyl ring makes it a versatile intermediate for the construction of complex, biologically active molecules. Its primary utility lies in the synthesis of pharmaceutical agents where specific stereochemistry is critical for efficacy and safety.
| Identifier | Data |
| Chemical Name | This compound |
| Synonyms | (R)-α-Ethyl-4-methoxybenzylamine hydrochloride |
| CAS Number | 235083-55-3 (for the free base)[1] |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol |
| Structure | (Illustrative) |
Section 2: Physicochemical Properties
The physicochemical characteristics of a compound are foundational to its handling, formulation, and reaction scalability. The hydrochloride salt form is typically chosen to enhance stability and aqueous solubility compared to the free amine.
| Property | Description | Reference |
| Appearance | White to off-white solid/powder. | Based on similar compounds[2][3] |
| Solubility | Soluble in methanol, slightly soluble in water. | Based on similar compounds[2][3] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area under an inert atmosphere. | [4] |
| Stability | Stable under normal storage conditions. | [5] |
Section 3: Synthesis and Purification: A Practical Approach
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical chemistry. A common and effective strategy is the asymmetric reductive amination of a prochiral ketone.
Synthetic Pathway Overview
The most logical pathway to (R)-1-(4-Methoxyphenyl)propan-1-amine is the reductive amination of 4-methoxypropiophenone. This can be achieved using a chiral auxiliary to direct the stereochemistry, followed by removal of the auxiliary. Subsequent treatment with hydrochloric acid yields the target salt. This method provides good stereoselectivity and is adaptable for larger-scale production[6][7].
Caption: Proposed synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine HCl.
Illustrative Experimental Protocol
This protocol is a representative example based on established chemical transformations[6][8].
Step 1: Asymmetric Reductive Amination
-
To a solution of 4-methoxypropiophenone (1 eq.) in a suitable solvent like methanol or ethanol, add a chiral auxiliary such as (R)-α-methylbenzylamine (1.1 eq.) and an ammonia source.
-
Add a reducing agent, for example, hydrogen gas with a Palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with H₂ and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and concentrate the solution under reduced pressure. The resulting intermediate is then subjected to hydrogenolysis to cleave the chiral auxiliary, yielding the free amine.
Step 2: Formation of the Hydrochloride Salt [8]
-
Dissolve the crude (R)-1-(4-Methoxyphenyl)propan-1-amine free base in a minimal amount of a solvent like diethyl ether or methanol at 0°C.
-
Bubble dry hydrogen chloride gas through the solution slowly, or add a pre-calculated amount of HCl in a solvent (e.g., 2M HCl in diethyl ether).
-
A precipitate will form. Continue the addition until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold solvent (diethyl ether), and dry under vacuum.
Step 3: Purification
-
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.
Section 4: Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the structure, identity, and purity (both chemical and stereochemical) of the final compound.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include aromatic protons in the 6.8-7.3 ppm range, a methoxy singlet around 3.8 ppm, signals for the propan-1-amine backbone, and a broad singlet for the amine protons[8][9].
-
¹³C NMR : Will show characteristic peaks for the aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the side chain[8].
-
-
Mass Spectrometry (MS) : Will confirm the molecular weight of the parent ion.
-
Infrared (IR) Spectroscopy : Will show characteristic stretches for N-H (amine), C-H (aromatic and aliphatic), and C-O (ether) bonds[8].
Chiral Purity Assessment
Determining the enantiomeric excess (e.e.) is the most critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method[10][11].
Caption: Workflow for Chiral HPLC method development.
Protocol: Chiral HPLC Method Development
-
Column Selection : Start by screening polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralpak® or Lux® series), as they show broad applicability for separating chiral amines[11][12].
-
Mobile Phase Screening :
-
For normal phase mode, begin with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.
-
Add a small amount of an amine modifier, such as diethylamine (DEA) (0.1%), to the mobile phase. This is crucial for obtaining good peak shape and preventing tailing with amine analytes.
-
-
Optimization : Adjust the ratio of Hexane/IPA to optimize the resolution (Rs) between the enantiomers. Increasing the percentage of the alcohol modifier generally decreases retention time.
-
Detection : Use a UV detector, typically at a wavelength around 225 nm where the phenyl ring absorbs[13].
-
Quantification : Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers: e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Section 5: Material Safety Data Sheet (MSDS)
This section consolidates critical safety information for laboratory handling.
Hazards Identification
-
GHS Classification :
-
Signal Word : Warning [4]
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4][15].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[5][14].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][14].
-
First-Aid Measures
-
Inhalation : Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[14][16].
-
Skin Contact : Wash off with soap and plenty of water. Take off contaminated clothing. If skin irritation occurs, get medical advice[5][17].
-
Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice[5][16].
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[5][16].
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂)[5][14].
-
Hazardous Combustion Products : Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas[16].
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment. Avoid dust formation and ensure adequate ventilation. Evacuate personnel to safe areas[14][15].
-
Environmental Precautions : Do not let product enter drains[14][15].
-
Methods for Cleaning Up : Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not create dust[14][16].
Handling and Storage
-
Handling : Use only in a chemical fume hood. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols[14][16].
-
Storage : Store in a well-ventilated place. Keep container tightly closed in a dry and cool place. Store locked up. Keep away from incompatible materials[5][16].
-
Incompatible Materials : Strong oxidizing agents, strong bases, acid chlorides[5][16].
Exposure Controls / Personal Protection
| Control | Recommendation |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood. Eyewash stations and safety showers must be close to the workstation[16]. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible[14]. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber)[5]. |
| Skin/Body Protection | Wear a lab coat. Flame retardant antistatic protective clothing is recommended[15]. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is required[15]. |
Section 6: Applications in Research and Drug Development
The primary value of this compound is as a chiral precursor. Its structural motifs are found in various pharmacologically active classes. For example, related methoxyphenyl-amine structures are precursors or impurities in drugs like Formoterol and Apixaban, highlighting the relevance of this chemical scaffold in pharmaceutical manufacturing and control[2][18]. Researchers can employ this intermediate to:
-
Synthesize novel chiral ligands for asymmetric catalysis.
-
Develop new drug candidates where the (R)-configuration at the benzylic amine is a key pharmacophore.
-
Perform structure-activity relationship (SAR) studies by incorporating this specific chiral fragment into lead compounds.
Section 7: References
Sources
- 1. 235083-55-3|(R)-1-(4-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1 [chemicalbook.com]
- 3. 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1 [amp.chemicalbook.com]
- 4. 3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 14. angenechemical.com [angenechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. chempoint.com [chempoint.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Physical Characteristics of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. As a chiral amine, this compound holds significant interest in the fields of medicinal chemistry and asymmetric synthesis. Understanding its fundamental properties is paramount for its effective application in research and development. This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the methodologies for its characterization, ensuring a thorough and practical understanding for the discerning scientist.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of the (R)-enantiomer of 1-(4-methoxyphenyl)propan-1-amine. The presence of a chiral center at the first carbon of the propane chain imparts specific stereochemical properties to the molecule, which are crucial for its biological activity and its use as a chiral building block.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol |
| Canonical SMILES | CCC(C1=CC=C(C=C1)OC)N.Cl |
| InChI Key | FYLBCUWOAFIYOW-UHFFFAOYSA-N[1] |
| CAS Number | Not explicitly assigned for the (R)-hydrochloride salt. |
The molecular structure consists of a 4-methoxyphenyl group attached to a propane chain at the first carbon, which also bears an amino group. The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.
Physicochemical Properties
While specific, experimentally determined data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure and data from analogous compounds.
Table 2: Predicted and Inferred Physical Properties
| Property | Predicted/Inferred Value | Rationale and Context |
| Appearance | White to off-white crystalline solid | Similar chiral amine hydrochlorides typically present as crystalline solids.[2] |
| Melting Point | Expected to be a defined, sharp melting point. | As a crystalline salt, a distinct melting point is anticipated. For comparison, the related compound 1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride has a melting point of 173-174 °C. |
| Solubility | Soluble in water and lower alcohols (methanol, ethanol). Sparingly soluble to insoluble in non-polar organic solvents (e.g., hexane, diethyl ether). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ionic nature of the ammonium chloride group. |
| Optical Rotation | A specific, non-zero value is expected. | The (R)-enantiomer will rotate plane-polarized light in a specific direction. The magnitude and sign of the rotation would need to be determined experimentally. |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-1-(4-Methoxyphenyl)propan-1-amine typically involves either asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Modern synthetic strategies often employ chiral catalysts or auxiliaries to achieve high enantioselectivity. One common approach is the asymmetric reductive amination of a prochiral ketone, 4'-methoxypropiophenone.
Caption: Asymmetric synthesis workflow.
Resolution of Racemic Mixture
A classical and reliable method for obtaining a single enantiomer is the resolution of a racemic mixture of 1-(4-methoxyphenyl)propan-1-amine using a chiral resolving agent, such as L-tartaric acid. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Caption: Resolution of a racemic mixture.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group singlet, and the aliphatic protons of the propane chain. The stereogenic center will render the methylene protons of the ethyl group diastereotopic, potentially leading to a more complex splitting pattern.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the primary ammonium group.
-
Aromatic C-H and C=C stretching vibrations.
-
Aliphatic C-H stretching vibrations.
-
C-O stretching of the methoxy group.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free amine. The fragmentation pattern can provide further structural information.
Chiral Purity Determination
Establishing the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral chromatography.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector, typically at a wavelength where the aromatic ring absorbs (around 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Caption: Chiral HPLC analysis workflow.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While a comprehensive public database of its specific physical properties is currently limited, this guide provides a robust framework for its understanding, synthesis, and characterization based on established chemical principles and data from analogous compounds. The experimental protocols outlined herein offer a solid foundation for researchers to confidently work with and analyze this important chiral amine.
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(R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An In-depth Technical Guide on the Solubility Profile
Abstract
This technical guide presents a comprehensive analysis of the solubility profile of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. As a critical physicochemical property, solubility significantly impacts a drug's bioavailability and therapeutic effectiveness. This document details the theoretical principles of solubility, outlines robust experimental methods for its measurement, and provides a thorough solubility profile in various pharmaceutically relevant media. It is designed as a practical resource for researchers, scientists, and drug development professionals to support informed decision-making throughout the drug development process.
Introduction: The Pivotal Role of Solubility in Drug Development
The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) characteristics. Poor solubility can result in low and inconsistent bioavailability, presenting a major challenge to the development of safe and effective medications.[1] this compound, as a salt, is expected to have greater aqueous solubility than its free base form.[2] However, a detailed characterization of its solubility under various physiological and formulation conditions is essential for successful drug product development.
This guide examines both the kinetic and thermodynamic aspects of solubility, offering a framework for understanding and modifying this crucial parameter. It explores the effects of pH, temperature, and solvent composition on the dissolution of this compound, providing insights directly applicable to pre-formulation and formulation development.
Physicochemical Characterization
A thorough understanding of an API's solid-state properties is essential for interpreting its solubility.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Solubility |
| Chemical Formula | C₁₀H₁₆ClNO | Defines the elemental makeup. |
| Molecular Weight | 201.69 g/mol [3] | Affects diffusion and dissolution rates. |
| pKa (of the amine) | ~9.5-11.0 (Predicted for simple alkylamines)[4] | Crucial for understanding pH-dependent solubility. The equilibrium between the charged (more soluble) and uncharged (less soluble) forms is governed by the pKa. |
| LogP (Predicted) | ~2.0-2.5 (for the free base) | Indicates the lipophilicity of the non-ionized form, which influences its solubility in organic solvents and its ability to permeate membranes. |
| Physical Form | Solid[3] | The crystalline structure and potential for polymorphism can significantly impact solubility. |
Theoretical Framework: pH-Dependent Solubility and the Henderson-Hasselbalch Equation
For an amine salt such as this compound, solubility is highly dependent on the pH of the surrounding medium.[5] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[6][7][8]
The dissociation of the protonated amine (BH⁺) in water is as follows:
BH⁺ ⇌ B + H⁺
Where:
-
BH⁺ is the protonated, generally more water-soluble, form of the amine.
-
B is the unprotonated, or free base, form, which is typically less soluble in aqueous solutions.
The Henderson-Hasselbalch equation is:[9]
pH = pKa + log([B]/[BH⁺])
This equation illustrates that as the pH of the solution rises above the pKa, the concentration of the less soluble free base ([B]) increases, which can result in precipitation. Conversely, at pH levels well below the pKa, the compound will primarily exist in its protonated, more soluble form.[10][11]
Experimental Determination of Solubility
Accurate and consistent solubility data are fundamental to a successful formulation strategy. Both kinetic and thermodynamic solubility assays are necessary for a comprehensive understanding.
Kinetic Solubility Assessment
Kinetic solubility offers a preliminary measure of a compound's dissolution properties under non-equilibrium conditions and is often used in early discovery for rapid screening.[1][12][13]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in 100% dimethyl sulfoxide (DMSO).[14]
-
Compound Addition: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1-2%) to minimize co-solvent effects.[14]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set time (e.g., 1-2 hours).[12][14][15]
-
Turbidity Measurement: The turbidity of each well is measured using a plate reader that detects light scattering at a specific wavelength (e.g., 620 nm).[12][14]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[14][16]
Caption: Workflow for Turbidimetric Kinetic Solubility Assay.
Thermodynamic Solubility Assessment
Thermodynamic solubility, or equilibrium solubility, is the true measure of a compound's solubility at equilibrium and is the standard for pre-formulation studies.[1][17]
Experimental Protocol: Shake-Flask Method
-
Preparation: An excess amount of the solid compound is added to vials containing the desired solvent systems (e.g., purified water, 0.1 N HCl, various pH buffers).[18][19]
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[15][19][20] The presence of undissolved solid should be confirmed at the end of this period.[21]
-
Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.[20]
-
Quantification: The clear supernatant is diluted, and the concentration of the dissolved compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][22]
-
Result Reporting: The measured concentration is reported as the thermodynamic solubility.
Caption: Shake-Flask Method for Thermodynamic Solubility.
Solubility Profile
The expected solubility profile of this compound is summarized below, based on its physicochemical properties and the typical behavior of amine hydrochlorides.
Table 2: Predicted Thermodynamic Solubility in Various Media
| Solvent System | pH | Expected Solubility | Rationale |
| 0.1 N HCl | ~1.2 | High | At this low pH, the compound is fully protonated (BH⁺), maximizing its interaction with water. This environment is representative of the stomach.[23] |
| Phosphate Buffer | 4.5 | High | The pH is significantly below the predicted pKa, ensuring the compound remains predominantly in its ionized, more soluble form.[23] |
| Phosphate Buffered Saline (PBS) | 7.4 | Low | As the pH approaches the pKa, the concentration of the less soluble free base (B) increases, leading to a substantial decrease in solubility. This pH is representative of the intestines and blood. |
| Purified Water | ~5-7 | Moderate | Solubility will depend on the final pH of the solution after the salt dissolves. A data sheet for a similar compound, 1-(4-methoxyphenyl)propan-2-amine hydrochloride, indicates slight solubility in water.[3] |
| Methanol | N/A | Moderate | The aforementioned data sheet also indicates slight solubility in methanol.[3] |
Implications for Drug Development
The pH-dependent solubility of this compound has significant implications for its development:
-
Oral Bioavailability: High solubility in acidic conditions suggests rapid dissolution in the stomach. However, the decreased solubility at the higher pH of the small intestine could lead to precipitation, potentially resulting in incomplete absorption.
-
Formulation Strategies: To address the pH-dependent solubility, formulation approaches such as pH-modifying excipients, co-solvents, or advanced technologies like solid dispersions or lipid-based formulations may be required.[24]
-
Intravenous Formulation: Developing an injectable formulation will require careful control of the solution's pH to prevent precipitation upon administration and dilution in the bloodstream (pH ~7.4).[25]
Conclusion
The solubility of this compound is a critical factor that must be thoroughly evaluated to guide its development as a therapeutic agent. Its pH-dependent solubility profile, with high solubility in acidic conditions and lower solubility at neutral pH, is a key consideration. A comprehensive experimental approach, including both kinetic and thermodynamic solubility assessments, is essential for designing a drug product with optimal biopharmaceutical properties.
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
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JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]
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(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride discovery and history
An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: Synthesis, Resolution, and Applications
Abstract
This compound is a chiral amine of significant value in synthetic organic chemistry and drug development. While not a therapeutic agent in itself, it serves as a critical chiral building block and resolving agent for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its synthesis, the pivotal methods for its chiral resolution, its analytical characterization, and its applications in pharmaceutical synthesis. The content is structured to provide both theoretical understanding and practical, actionable protocols for researchers and drug development professionals.
Introduction and Historical Context
Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The differential effects of enantiomers, from desired therapeutic action to severe toxicity, have made the synthesis of single-enantiomer drugs a cornerstone of modern pharmaceutical development. In this context, chiral amines serve as indispensable tools.
(R)-1-(4-Methoxyphenyl)propan-1-amine, also known as (R)-4-methoxy-α-ethylbenzenemethanamine, emerged not from a singular discovery event but from the broader evolution of asymmetric synthesis. Its utility was recognized in the ongoing quest for efficient methods to produce enantiomerically pure compounds. Early work focused on the synthesis of the racemic mixture, followed by the development of classical resolution techniques using chiral acids. Its history is intertwined with the development of synthetic routes to more complex molecules, where it has been employed as a key intermediate. This guide delves into the technical details that underpin its importance.
Synthesis of Racemic 1-(4-Methoxyphenyl)propan-1-amine
The foundational step is the synthesis of the racemic base. A common and efficient method is the reductive amination of 4-methoxypropiophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target amine.
Reaction Pathway: Reductive Amination
The synthesis begins with the readily available 4-methoxypropiophenone. The ketone is treated with an ammonia source, such as ammonium acetate, and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation due to its selectivity in reducing the iminium ion over the ketone starting material.
Figure 1: Synthetic pathway via reductive amination.
Experimental Protocol: Racemic Synthesis
This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: To a solution of 4-methoxypropiophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic amine. The product can be further purified by column chromatography if necessary.
-
Salt Formation: To prepare the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Filter the resulting solid and dry under vacuum.
Chiral Resolution: Isolating the (R)-Enantiomer
The separation of the racemic mixture into its constituent enantiomers is the most critical step.[1] The most common industrial method for resolving chiral amines is classical resolution via the formation of diastereomeric salts.[1] This technique leverages the different physical properties, particularly solubility, of diastereomers.
Principle of Diastereomeric Salt Resolution
The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.
-
(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt
-
(S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt
These diastereomeric salts have different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution, allowing for its separation by filtration. The free amine can then be liberated from the salt by treatment with a base.
Resolution Workflow and Protocol
A common and effective resolving agent for amines is a derivative of tartaric acid, such as (+)-tartaric acid.[1][2][3]
Figure 2: Workflow for chiral resolution by diastereomeric salt crystallization.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 1-(4-methoxyphenyl)propan-1-amine (1.0 eq) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent. This solid is the enriched diastereomeric salt. The enantiomeric excess (e.e.) of the salt should be checked at this stage (e.g., by chiral HPLC of the liberated amine).
-
Recrystallization (Optional): To improve the diastereomeric purity, the salt can be recrystallized one or more times from a suitable solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the pH is basic (pH > 11).
-
Extraction: Extract the liberated free (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Preparation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (R)-amine. The hydrochloride salt can be prepared as described previously.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
| Parameter | Typical Value / Observation | Method |
| Molecular Formula | C₁₀H₁₅NO | --- |
| Molecular Weight | 165.23 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid (hydrochloride salt) | Visual Inspection |
| Melting Point (°C) | Specific to the salt form and purity | Melting Point Apparatus |
| ¹H NMR | Consistent with the structure (aromatic, methoxy, alkyl protons) | NMR Spectroscopy |
| ¹³C NMR | Consistent with the number and type of carbons | NMR Spectroscopy |
| Specific Rotation [α] | A specific value (e.g., [α]D = +X° (c=1, MeOH)) | Polarimetry |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |
Applications in Drug Development
This compound is a valuable chiral intermediate. Its primary application is as a synthon for the construction of more complex, biologically active molecules. The amine functionality provides a nucleophilic handle for a variety of chemical transformations, while the chiral center directs the stereochemistry of subsequent reaction steps or of the final molecule.
One notable application is in the synthesis of certain classes of pharmaceutical agents. For example, chiral amines are fundamental building blocks in the synthesis of various pharmaceuticals. While a direct, widely marketed drug synthesized from this specific amine is not prominently documented, its structural motif is relevant to compounds targeting adrenergic receptors and other CNS-active agents. For instance, related structures are used in the synthesis of drugs like formoterol, an anti-asthma medication, highlighting the importance of this class of chiral amines in medicinal chemistry.[4]
Conclusion
The journey of this compound from a simple ketone to a highly pure chiral building block encapsulates key principles of modern organic synthesis. Its preparation relies on robust and scalable reactions like reductive amination and the time-tested, industrially proven method of diastereomeric salt resolution. While it may not be a final drug product, its role as a critical intermediate makes it an enabling tool for the researchers and scientists tasked with discovering and developing the next generation of enantiomerically pure therapeutics. The methodologies described herein provide a technical foundation for its synthesis and application in the demanding field of drug development.
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
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(R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: A Technical Guide to its Role as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral building blocks—enantiomerically pure compounds used as starting materials—are foundational to the construction of complex, single-enantiomer drugs.[][2] (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride emerges as a significant player in this field. As a primary amine featuring a defined stereocenter at the C1 position, and bearing a versatile methoxyphenyl group, it offers a unique combination of reactivity and structural pre-organization. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications, offering field-proven insights for its effective utilization in asymmetric synthesis.
Physicochemical and Structural Properties
A thorough understanding of a building block's physical and chemical characteristics is paramount for its successful application in synthesis, guiding choices in solvent selection, reaction conditions, and purification strategies. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 50505-80-1 | [3][5] |
| Molecular Formula | C10H16ClNO | [3][4][5] |
| Molecular Weight | 201.69 g/mol | [3][4][5] |
| Appearance | White to Off-White Solid | [3][4] |
| Solubility | Slightly soluble in Methanol and Water | [3][4] |
| SMILES | COC1=CC=C(CN)C=C1.[H]Cl | [5] |
| InChIKey | WOEIOKRLEJXFEF-UHFFFAOYSA-N (for free base) | [6] |
Sourcing the Enantiomer: Synthesis and Resolution Strategies
The utility of a chiral building block is contingent on its availability in high enantiomeric purity. The production of this compound can be approached via two primary strategies: the resolution of a racemic mixture or a direct asymmetric synthesis.
Racemic Synthesis followed by Chiral Resolution
This classical, industrially proven approach involves the non-stereoselective synthesis of the amine, followed by separation of the enantiomers.
Step A: Synthesis of Racemic 1-(4-Methoxyphenyl)propan-1-amine The most direct route to the racemic amine is the reductive amination of 4-methoxyphenylacetone.[7] This method involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.
Step B: Chiral Resolution via Diastereomeric Salt Formation This remains the most common industrial method for resolving racemic amines.[7] The principle lies in the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.[][7]
Commonly employed chiral resolving agents for amines include:
The choice of resolving agent and solvent system is critical and often determined empirically through screening to achieve efficient separation. A patent for the resolution of a structurally similar amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine (a key intermediate for Apremilast), highlights the industrial utility of using tartaric acid derivatives for this purpose.[9]
Caption: Workflow for Synthesis and Classical Chiral Resolution.
Asymmetric Synthesis: A Direct Approach
To circumvent the inherent 50% maximum theoretical yield of classical resolution, asymmetric synthesis methods are employed to produce the desired enantiomer directly.[7]
-
Biocatalysis: This powerful strategy utilizes enzymes to perform highly selective transformations. Transaminases (TAs) can catalyze the transfer of an amino group from a donor molecule to a ketone substrate, while Imine Reductases (IREDs) can reduce a prochiral imine to the desired chiral amine with high enantioselectivity.[7] These methods offer mild reaction conditions and exceptional stereocontrol.
-
Chiral Auxiliaries: In this approach, a prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent diastereoselective reaction introduces the new stereocenter under the influence of the auxiliary, which is then cleaved to yield the enantiomerically enriched product.[7] For example, a patent describes reacting p-methoxyphenylacetone with (R)-α-methylphenethylamine as a chiral auxiliary, followed by diastereoselective reduction and removal of the auxiliary to yield the target (R)-amine.[10]
Core Applications in Pharmaceutical Synthesis
The primary role of this compound is to serve as a chiral precursor for the synthesis of complex, high-value molecules. Its amine functionality provides a reactive handle for a wide range of transformations (e.g., amidation, alkylation, reductive amination), while its pre-defined stereocenter is carried through the synthetic sequence to establish the stereochemistry of the final target.
Case Study: Intermediate for (R,R)-Formoterol Synthesis
While direct applications are proprietary, the utility of the core structure is demonstrated in the synthesis of precursors for important pharmaceuticals. A patented process details the use of the closely related (R)-1-(4-methoxyphenyl)-2-propylamine in the synthesis of (R,R)-Formoterol, a long-acting β2-agonist used in the management of asthma and COPD.[10] The (R)-amine is first N-benzylated and then coupled with another chiral fragment to construct the final drug molecule.[10] This illustrates how the stereocenter of the building block is critical for establishing the correct stereochemistry of the final active pharmaceutical ingredient (API).
Caption: Strategic incorporation of the chiral building block into a target molecule.
Additionally, this compound and its enantiomer are used as reference standards and designated impurities in the quality control and manufacturing of drugs like Formoterol.[3][4]
Conceptual Experimental Protocol: Chiral Resolution
This section provides a detailed, self-validating methodology for the classical resolution process. The success of each step can be verified through standard analytical techniques.
Objective: To isolate (R)-1-(4-Methoxyphenyl)propan-1-amine from its racemic mixture.
Materials:
-
Racemic 1-(4-methoxyphenyl)propan-1-amine
-
L-(+)-Tartaric acid (0.5 molar equivalents)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., ether, isopropanol)
-
Analytical Tools: Chiral HPLC, Polarimeter, NMR Spectrometer
Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-(4-methoxyphenyl)propan-1-amine (1.0 eq.) in a minimal amount of warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. Causality: Using only 0.5 equivalents of the resolving agent is often more efficient for enriching one enantiomer in the solid phase.[8]
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4°C, to induce crystallization. The formation of a white precipitate should be observed.
-
-
Fractional Crystallization & Validation:
-
Isolate the precipitated solid by vacuum filtration and wash with a small amount of cold methanol. This solid is the diastereomeric salt, enriched in one diastereomer.
-
Dry the solid. A small sample should be taken, basified to liberate the free amine, and analyzed by chiral HPLC to determine the enantiomeric excess (e.e.). The goal is to find conditions where the precipitate is highly enriched in the (R)-amine-L-tartrate salt.
-
The mother liquor will be enriched in the other diastereomer ((S)-amine-L-tartrate).
-
-
Liberation of the Free (R)-Amine:
-
Suspend the isolated, enantiomerically enriched salt in a biphasic mixture of water and an organic solvent like DCM.
-
Add aqueous NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the tartaric acid and liberates the free amine, which will partition into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with additional portions of DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the free (R)-1-(4-methoxyphenyl)propan-1-amine as an oil or low-melting solid.
-
-
Final Salt Formation & Purity Confirmation:
-
Dissolve the free amine in a suitable solvent like isopropanol or ether.
-
Slowly add a solution of HCl (1.0 eq.) while stirring.
-
The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirm the identity and purity of the final product using NMR, and verify the enantiomeric purity using chiral HPLC or a polarimeter.
-
Conclusion
This compound is a quintessential chiral building block whose value is rooted in its structural simplicity and synthetic versatility. Through robust and scalable methods like classical resolution, it can be sourced in high enantiomeric purity. Its strategic deployment in multi-step syntheses provides an efficient mechanism for installing a critical stereocenter, enabling the construction of complex and biologically important molecules. For the medicinal chemist and the process developer, a deep understanding of this building block's properties and the logic behind its synthesis provides a reliable tool for accelerating the path to novel, enantiomerically pure chemical entities.
References
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.).
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.).
-
Chiral Resolution Screening | Solid State | Onyx Scientific. (n.d.). Onyx Scientific. [Link]
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
1-(4-methoxyphenyl)propan-1-amine (C10H15NO) - PubChemLite. (n.d.). PubChemLite. [Link]
-
1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. (n.d.). PubChem. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (n.d.).
-
(PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025, September 8). ResearchGate. [Link]
Sources
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- 3. 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1 [chemicalbook.com]
- 4. 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1 [amp.chemicalbook.com]
- 5. (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride 95.00% | CAS: 50505-80-1 | AChemBlock [achemblock.com]
- 6. PubChemLite - 1-(4-methoxyphenyl)propan-1-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]
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- 8. onyxipca.com [onyxipca.com]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
Methodological & Application
Application and Protocol Guide: Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Introduction
(R)-1-(4-Methoxyphenyl)propan-1-amine and its hydrochloride salt are pivotal chiral building blocks in the pharmaceutical industry. Their structural motif is integral to various pharmacologically active agents. The stereochemistry at the C1 position is critical for biological efficacy and selectivity, necessitating a robust and scalable asymmetric synthesis. This guide provides a comprehensive overview and a detailed protocol for the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride via asymmetric reductive amination, a cornerstone of modern chiral amine synthesis.[1][2][3] This method is distinguished by its efficiency, high enantioselectivity, and operational simplicity, making it amenable to both research and process development scales.
The core of this application note is a direct, one-pot asymmetric reductive amination of 4'-methoxypropiophenone.[2][4] This strategy circumvents the need for pre-formed imines and often hazardous or inefficient classical resolution methods.[5] The protocol leverages a chiral catalyst to stereoselectively reduce the in situ-formed imine intermediate, yielding the desired (R)-enantiomer with high fidelity.
Mechanistic Insights: The Power of Asymmetric Reductive Amination
Asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral amines from prochiral ketones.[1][6][7] The reaction proceeds through two key stages: the formation of an imine intermediate from the ketone and an amine source, followed by the stereoselective reduction of the C=N double bond.[8]
The success of this transformation hinges on the catalyst, which orchestrates the stereochemical outcome. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, featuring chiral phosphine ligands, have demonstrated exceptional performance in this regard.[1][2] Chiral phosphoric acids have also proven to be effective catalysts for this transformation.[3] These catalysts create a chiral environment around the imine, directing the hydride attack from a specific face, thus leading to the preferential formation of one enantiomer.
For the synthesis of primary amines, ammonium salts like ammonium acetate or ammonia itself can be employed as the amine source.[1] The overall transformation can be depicted as follows:
Figure 1: General workflow for the synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details the asymmetric reductive amination of 4'-methoxypropiophenone to yield (R)-1-(4-methoxyphenyl)propan-1-amine, followed by its conversion to the hydrochloride salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4'-Methoxypropiophenone | ≥98% | Commercially Available | Starting material.[9][10] |
| Ammonium Acetate | ACS Reagent Grade | Commercially Available | Amine source. |
| [Ru(p-cymene)Cl₂]₂ | 98% | Commercially Available | Catalyst precursor. |
| (R)-C3-TunePhos | >98% | Commercially Available | Chiral ligand. |
| 2-Propanol | Anhydrous | Commercially Available | Solvent. |
| Hydrogen Gas | High Purity | Commercially Available | Reducing agent. |
| Dichloromethane | ACS Reagent Grade | Commercially Available | Extraction solvent. |
| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house | For workup. |
| Brine | Saturated Aqueous Solution | Prepared in-house | For workup.[11] |
| Anhydrous Magnesium Sulfate | ACS Reagent Grade | Commercially Available | Drying agent. |
| Diethyl Ether | Anhydrous | Commercially Available | For precipitation. |
| Hydrochloric Acid | 2 M in Diethyl Ether | Commercially Available | For salt formation. |
Equipment
-
High-pressure autoclave or hydrogenation reactor
-
Schlenk line for inert atmosphere techniques
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Apparatus for filtration
-
NMR spectrometer
-
Chiral HPLC system
Detailed Synthesis Procedure
Part 1: Asymmetric Reductive Amination
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (R)-C3-TunePhos (0.011 mmol) to a vial. Add anhydrous 2-propanol (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a glass liner for the autoclave, add 4'-methoxypropiophenone (1.0 mmol), ammonium acetate (1.5 mmol), and the pre-formed catalyst solution.
-
Hydrogenation: Seal the glass liner inside the autoclave. Purge the reactor with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen.
-
Reaction Execution: Stir the reaction mixture at 80 °C for 24 hours.
-
Reaction Workup: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (20 mL). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(4-methoxyphenyl)propan-1-amine as an oil.
Part 2: Formation and Purification of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.[12][13]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Recrystallization (Optional but Recommended): For higher purity, recrystallize the hydrochloride salt from a suitable solvent system such as 2-propanol/diethyl ether.[14] Dissolve the salt in a minimal amount of hot 2-propanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum to a constant weight.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.
-
Chiral High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (e.e.) of the product using a suitable chiral column.
-
Melting Point: Measure the melting point of the hydrochloride salt and compare it with literature values.
Figure 2: Detailed experimental workflow for the synthesis.
Self-Validating Systems and Troubleshooting
To ensure the trustworthiness and robustness of this protocol, several self-validating checkpoints are incorporated:
-
In-Process Controls (IPCs): A small aliquot of the reaction mixture can be withdrawn (after depressurization) and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting ketone. This allows for an assessment of reaction completion before proceeding to the workup.
-
Chiral HPLC Analysis: The enantiomeric excess of the crude amine should be determined before salt formation. This provides a direct measure of the catalyst's performance. An e.e. of >95% is typically expected with the specified catalyst system.
-
Spectroscopic Confirmation: The NMR spectra of the final hydrochloride salt should be clean and match the expected structure, confirming the identity and purity of the product.
Potential Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst, insufficient hydrogen pressure, or reaction time. | Ensure all catalyst preparation steps are performed under an inert atmosphere. Verify the integrity of the hydrogen source and reactor seals. Consider extending the reaction time. |
| Low Enantioselectivity | Racemization, incorrect catalyst loading, or impurities. | Ensure high-purity reagents and solvents. Double-check the stoichiometry of the catalyst precursor and ligand. Racemization is unlikely under these conditions but could indicate side reactions. |
| Difficulty in Precipitation | Amine is too soluble in the chosen solvent. | If precipitation in diethyl ether is sluggish, try adding a less polar co-solvent like hexane or pentane. Ensure all solvents are anhydrous.[13] |
| Oily Product After Salt Formation | Impurities present, or incomplete salt formation. | Purify the crude amine by column chromatography before salt formation if significant impurities are detected. Ensure a slight excess of HCl is added. |
Conclusion
This application note provides a detailed and reliable protocol for the asymmetric synthesis of this compound. The described method, centered around a highly efficient ruthenium-catalyzed reductive amination, offers excellent enantioselectivity and yield. By adhering to the outlined procedures and incorporating the recommended in-process controls, researchers and drug development professionals can confidently produce this valuable chiral intermediate for their synthetic needs. The mechanistic insights and troubleshooting guide further enhance the utility of this document, empowering users to adapt and optimize the synthesis as required.
References
-
Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Google Patents. (n.d.).
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]
-
ACS Publications. (n.d.). Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. [Link]
-
PMC - NIH. (n.d.). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. [Link]
-
PubMed. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]
-
ResearchGate. (n.d.). Examples of asymmetric reductive aminations catalyzed by chiral.... [Link]
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemical Science (RSC Publishing). (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. [Link]
-
PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
-
PMC - NIH. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. [Link]
-
Semantic Scholar. (n.d.). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 8. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 9. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. protocols.io [protocols.io]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
Enantioselective Synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An Application Note and Protocol
Introduction
(R)-1-(4-Methoxyphenyl)propan-1-amine is a valuable chiral building block in the synthesis of various pharmacologically active compounds. Its hydrochloride salt is often the preferred form for handling and formulation due to its crystalline nature and enhanced stability. The precise stereochemical control during its synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This application note provides a detailed protocol for the enantioselective synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride via asymmetric reductive amination of 4'-methoxypropiophenone. This method offers high enantioselectivity and good yields, making it a practical approach for both research and industrial applications.
The core of this protocol lies in the asymmetric transfer hydrogenation (ATH) of an in-situ generated imine. This powerful technique utilizes a chiral catalyst to stereoselectively deliver a hydride to the prochiral imine, thereby establishing the desired stereocenter. The Noyori-type ruthenium catalysts, renowned for their high efficiency and selectivity in the reduction of ketones and imines, are particularly well-suited for this transformation.[1][2]
Strategic Approach: Asymmetric Reductive Amination
The chosen synthetic route is a one-pot reductive amination of 4'-methoxypropiophenone. This strategy is advantageous as it combines the formation of the imine intermediate and its subsequent asymmetric reduction into a single operational step, thereby improving process efficiency and minimizing waste.[3]
The key transformation is the asymmetric transfer hydrogenation of the imine formed from the reaction of 4'-methoxypropiophenone and an ammonia source. A chiral ruthenium catalyst, specifically a [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] complex, is employed to control the stereochemical outcome of the reduction.[1] The (R,R)-enantiomer of the catalyst is selected to produce the desired (R)-amine. The mechanism involves the formation of a transient six-membered ring transition state where the hydride is transferred from the ruthenium complex to the imine carbon in a highly organized and predictable manner, dictated by the chiral ligand environment.[4]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine HCl.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4'-Methoxypropiophenone | ≥98% | Commercially Available |
| Ammonium Formate | ≥97% | Commercially Available |
| (R,R)-TsDPEN-RuCl(p-cymene) | Catalyst | Commercially Available |
| Formic Acid | ≥95% | Commercially Available |
| Triethylamine | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Hydrochloric Acid (in Diethyl Ether) | 2.0 M | Commercially Available |
| Sodium Bicarbonate (Sat. Soln.) | Reagent | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent | Commercially Available |
Reaction Setup and Procedure
-
Reaction Assembly: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 4'-methoxypropiophenone (1.64 g, 10 mmol).
-
Reagent Addition: Anhydrous dichloromethane (40 mL) is added to the flask, and the solution is stirred until the ketone has completely dissolved. Ammonium formate (3.15 g, 50 mmol) is then added, followed by the (R,R)-TsDPEN-RuCl(p-cymene) catalyst (32 mg, 0.05 mmol, 0.5 mol%).
-
Initiation of Reaction: A pre-mixed solution of formic acid (2.0 mL) and triethylamine (5.0 mL) is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 40°C) under a nitrogen atmosphere and stirred vigorously for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TFC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching and Work-up: After completion, the reaction is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess formic acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are then washed with brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1-(4-methoxyphenyl)propan-1-amine as an oil.
Purification and Salt Formation
-
Purification (Optional): The crude amine can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Hydrochloride Salt Formation: The purified free amine is dissolved in anhydrous diethyl ether (30 mL). While stirring, a 2.0 M solution of hydrochloric acid in diethyl ether is added dropwise until no further precipitation is observed.
-
Isolation of Product: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white crystalline solid.
Characterization and Quality Control
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Enantiomeric Excess (ee) | >95% |
Analytical Methods for Enantiomeric Excess Determination
The enantiomeric excess (ee) of the final product is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[5]
Chiral HPLC Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 225 nm).
-
Sample Preparation: A dilute solution of the final product in the mobile phase.
-
Analysis: The retention times for the (R) and (S) enantiomers are determined by injecting a racemic standard. The ee is then calculated from the peak areas of the two enantiomers in the chromatogram of the synthesized sample using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Formic acid is corrosive. Avoid contact with skin and eyes.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, inefficient extraction, or loss during purification. | - Monitor reaction completion carefully. - Ensure efficient extraction by performing multiple extractions. - Optimize chromatography conditions to minimize product loss. |
| Low Enantiomeric Excess | Inactive or wrong enantiomer of the catalyst, non-optimal reaction conditions. | - Use a fresh, high-quality catalyst. - Verify the absolute configuration of the catalyst. - Optimize reaction temperature and time. |
| Impure Product | Incomplete reaction, side reactions, or inefficient purification. | - Ensure complete conversion of the starting material. - Optimize purification conditions (e.g., solvent gradient for chromatography). |
Conclusion
This application note provides a robust and reliable protocol for the enantioselective synthesis of this compound. The use of asymmetric transfer hydrogenation with a well-defined chiral ruthenium catalyst allows for high enantioselectivity and good chemical yields. The described methodology is scalable and suitable for the production of this important chiral building block for pharmaceutical research and development.
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Shin, J. S., & Kim, M. J. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
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Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. [Link]
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Vilhanová, B., et al. (2015). Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues. Organic & Biomolecular Chemistry, 13(45), 11044-11050. [Link]
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Nieto-Ortega, B., et al. (2013). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 135(4), 1262-1265. [Link]
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Mazuela, J., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13391-13449. [Link]
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White, P. B., & Shaw, J. T. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. The Journal of Organic Chemistry, 81(19), 8683-8696. [Link]
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Li, C., & Xiao, J. (2020). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Organic Letters, 22(16), 6344-6348. [Link]
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Jo, H. H., et al. (2013). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 46(11), 2626-2637. [Link]
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Schrittwieser, J. H., et al. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 23(11), 2779. [Link]
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Gemoets, H. P. L., et al. (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Angewandte Chemie International Edition, 59(38), 16324-16347. [Link]
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Kelly, A. M., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(11), 1775-1780. [Link]
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Duncton, M. A. J., et al. (2013). Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. Journal of the American Chemical Society, 135(32), 11984-11992. [Link]
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Pan, H., et al. (2019). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Catalysts, 9(12), 1019. [Link]
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Varga, E., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(69), 42203-42211. [Link]
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Varga, E., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(69), 42203-42211. [Link]
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Velasco-Lozano, S., et al. (2022). Membrane-immobilized transaminases for the synthesis of enantiopure amines. ChemRxiv. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Application Note & Protocol: Chiral Resolution of (±)-(4-Methoxyphenyl)propan-1-amine for the Isolation of the (R)-Enantiomer
Abstract
This document provides a comprehensive guide for the chiral resolution of racemic (±)-(4-Methoxyphenyl)propan-1-amine to isolate the therapeutically significant (R)-enantiomer. The protocol is centered on the principle of diastereomeric salt formation, a robust and scalable technique widely employed in pharmaceutical development.[1][2][3] By reacting the racemic amine with an enantiomerically pure chiral resolving agent, specifically a derivative of tartaric acid, a pair of diastereomeric salts with differing physical properties is formed.[1][4][5] This disparity, particularly in solubility, allows for their separation via fractional crystallization.[1][4][5] This application note details the theoretical underpinnings, a step-by-step experimental protocol, and critical process parameters to achieve high enantiomeric purity.
Introduction: The Significance of Chirality
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule often exhibit markedly different pharmacological and toxicological profiles.[6][7] The specific three-dimensional arrangement of atoms can dictate the molecule's interaction with chiral biological targets like enzymes and receptors. For many active pharmaceutical ingredients (APIs), only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[6]
(4-Methoxyphenyl)propan-1-amine is a chiral building block whose individual enantiomers are valuable intermediates in the synthesis of various pharmaceutical agents. Isolating a single enantiomer is crucial for developing stereochemically pure drugs, leading to improved efficacy and safety profiles. Classical resolution by diastereomeric salt formation remains a highly effective and economically viable method for obtaining single enantiomers on both laboratory and industrial scales.[2][8]
Principle of Chiral Resolution via Diastereomeric Salt Formation
The core of this method lies in the conversion of a difficult-to-separate mixture of enantiomers into a pair of diastereomers, which possess distinct physical properties.[4][5]
-
Reaction: The racemic amine [(±)-Amine] is treated with an enantiomerically pure chiral acid [(R')-Acid]. This acid-base reaction forms two diastereomeric salts: [(R)-Amine-(R')-Acid] and [(S)-Amine-(R')-Acid].[1][5]
-
Differentiation: Unlike the original enantiomers, which have identical boiling points, melting points, and solubility, the resulting diastereomers have different physical characteristics.[4]
-
Separation: The key difference exploited in this protocol is solubility. By carefully selecting a solvent system, one diastereomeric salt will be significantly less soluble and will preferentially crystallize out of the solution.[1][2]
-
Isolation & Liberation: The crystallized salt is isolated by filtration. Subsequent treatment with a base neutralizes the chiral acid, liberating the desired, enantiomerically enriched free amine.[1][4][5]
Tartaric acid and its derivatives, such as O,O'-Dibenzoyl-D-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), are exceptionally effective resolving agents for amines due to their availability, cost-effectiveness, and the high crystallinity of the salts they form.[1][2][5]
Experimental Protocol
This protocol provides a generalized yet detailed methodology. Researchers should note that optimization of solvent ratios, temperature, and crystallization time may be necessary to achieve maximum yield and purity.
Materials & Equipment
| Reagents & Materials | Equipment |
| (±)-(4-Methoxyphenyl)propan-1-amine | Magnetic stirrer with heating plate |
| (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA) | Erlenmeyer flasks (various sizes) |
| Methanol (Anhydrous) | Graduated cylinders & Beakers |
| Diethyl ether | Separatory funnel |
| 50% Sodium Hydroxide (NaOH) solution | Büchner funnel and vacuum flask |
| Deionized water | pH paper or pH meter |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Filter paper | Analytical balance |
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation & Crystallization
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-O,O'-Dibenzoyl-D-tartaric acid in 100 mL of methanol. Gentle warming and stirring may be required to achieve complete dissolution.[4]
-
Addition of Racemic Amine: Once the resolving agent is fully dissolved, cautiously add a stoichiometric equivalent of racemic (±)-(4-Methoxyphenyl)propan-1-amine to the solution while stirring. An exothermic reaction is expected.
-
Crystallization: Stopper the flask and allow the solution to stand undisturbed at room temperature. The formation of prismatic crystals, corresponding to the less soluble diastereomeric salt, should begin. For optimal crystal growth and purity, allow the mixture to stand for at least 24 hours.[5]
-
Isolation of Crystals: Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.[5]
-
Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.
Part B: Liberation and Isolation of the (R)-Amine
-
Dissolution of the Salt: Transfer the dried diastereomeric salt crystals to a beaker containing approximately 20-30 mL of water.[5]
-
Basification: While stirring, slowly add 50% sodium hydroxide solution dropwise until the salt completely dissolves and the solution becomes strongly basic (pH > 12).[1][4] This step neutralizes the tartaric acid and liberates the free amine, which may appear as an oily layer.[5]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated (R)-amine using three separate portions of diethyl ether (e.g., 3 x 20 mL).[1][4] Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-(4-Methoxyphenyl)propan-1-amine.
Workflow Diagram
Caption: Workflow for the chiral resolution of (±)-(4-Methoxyphenyl)propan-1-amine.
Analysis and Quality Control
To validate the success of the chiral resolution, the enantiomeric excess (e.e.) of the final product must be determined.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP) is required to separate the enantiomers.[9][10] For amphetamine-like structures, macrocyclic glycopeptide CSPs are often effective.[9][11]
-
Polarimetry: The optical rotation of the purified enantiomer can be measured and compared to the literature value for the pure substance. While useful for a quick check, it is less precise than chiral HPLC.
Discussion of Critical Parameters
The success of a diastereomeric resolution is highly dependent on several factors:[2]
-
Choice of Resolving Agent: The resolving agent must form stable, crystalline salts with the amine. Tartaric acid derivatives are excellent choices, but screening multiple agents may be necessary for novel compounds.[5][8]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic substrate is a critical parameter. While a 1:1 ratio is common, using a 0.5 molar equivalent of the chiral agent can sometimes be more efficient for initial screening and enrichment.[2][8]
-
Solvent System: The solvent must provide a significant solubility difference between the two diastereomeric salts. A solvent in which both salts are sparingly soluble, but one is clearly less soluble than the other, is ideal. Methanol is a common starting point for amine resolutions.[4]
-
Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can influence the crystal size, purity, and overall yield. Slow cooling generally favors the formation of larger, purer crystals.
Conclusion
The protocol described herein outlines a robust and field-proven method for the chiral resolution of (±)-(4-Methoxyphenyl)propan-1-amine using diastereomeric salt crystallization. This technique is a cornerstone of stereoselective synthesis, providing a reliable pathway to obtain the enantiomerically pure (R)-amine, a critical intermediate for the development of advanced pharmaceutical compounds. By carefully controlling the experimental parameters, researchers can achieve high yields and excellent enantiomeric purities.
References
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The Strategic Role of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Imperative of Chirality in Modern Pharmaceuticals
In the landscape of contemporary drug development, the stereochemistry of a therapeutic agent is of paramount importance. The biological systems with which drugs interact—enzymes, receptors, and other proteins—are themselves chiral, leading to often profound differences in the pharmacological and toxicological profiles of a drug's enantiomers. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective. Chiral amines, such as (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, are indispensable tools in achieving this goal, serving as both effective resolving agents and valuable chiral building blocks in asymmetric synthesis.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its utility as a chiral resolving agent for the separation of racemic carboxylic acids and as a key chiral precursor in the synthesis of complex drug molecules. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies to effectively utilize this versatile chiral amine.
Application I: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation
One of the most robust and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts.[1] This classical resolution technique leverages the fact that while enantiomers possess identical physical properties, diastereomers do not.[2] By reacting a racemic mixture of a chiral acid with an enantiomerically pure chiral base like (R)-1-(4-Methoxyphenyl)propan-1-amine, a pair of diastereomeric salts is formed. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[3]
The choice of the resolving agent is critical and is often guided by factors such as commercial availability, cost, and the ability to form well-defined, crystalline salts with the target racemate. (R)-1-(4-Methoxyphenyl)propan-1-amine is an effective resolving agent for many racemic carboxylic acids, particularly those in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
Causality in Diastereomeric Salt Resolution
The differential solubility of the diastereomeric salts arises from the distinct three-dimensional packing of the ions in the crystal lattice. The interaction between the (R)-amine and the (R)-acid will have a different energetic profile and spatial arrangement compared to the interaction between the (R)-amine and the (S)-acid. This disparity in intermolecular forces dictates which diastereomeric salt will preferentially crystallize from a given solvent system. The selection of the solvent is therefore a crucial parameter that is often determined empirically to maximize the difference in solubility between the two diastereomeric salts.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Resolution of Racemic Ibuprofen (Model System)
This protocol describes the resolution of racemic ibuprofen using a chiral amine, serving as a representative example for the application of this compound in resolving profen-class racemic acids.[6][7]
Materials:
-
Racemic Ibuprofen
-
(R)-1-(4-Methoxyphenyl)propan-1-amine
-
Methanol
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol. Gently warm the solution to 40-50 °C to ensure complete dissolution.
-
To the warm solution, add 8.26 g (50 mmol) of (R)-1-(4-Methoxyphenyl)propan-1-amine. Stir the mixture until the amine has completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 2 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol (2 x 10 mL).
-
Liberation of the Enantiomer: Transfer the crystalline salt to a separatory funnel containing 50 mL of 2M hydrochloric acid and 50 mL of ethyl acetate. Shake the funnel vigorously to dissolve the salt and neutralize the amine.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched ibuprofen.
-
Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Expected Results:
| Parameter | Expected Value |
| Yield of Diastereomeric Salt | 40-50% (based on one enantiomer) |
| Enantiomeric Excess (e.e.) of Recovered Ibuprofen | >95% |
Application II: A Chiral Building Block in the Synthesis of (R,R)-Formoterol
Beyond its role in separating enantiomers, (R)-1-(4-Methoxyphenyl)propan-1-amine serves as a valuable chiral synthon, where its stereocenter is incorporated into the final drug molecule. A notable example is its use in the synthesis of (R,R)-Formoterol, a potent and long-acting β2-adrenergic receptor agonist used for the management of asthma and chronic obstructive pulmonary disease (COPD).
In a patented synthetic route, a derivative of the title compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a key intermediate.[4] This approach highlights the utility of the chiral amine in constructing a specific stereoisomer of the final API.
Synthetic Pathway to a Key Intermediate of (R,R)-Formoterol
Caption: Synthetic pathway to (R,R)-Formoterol utilizing a derivative of the title compound.
Protocol: Synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine Intermediate
This protocol is adapted from the synthetic route described in patent CN102199098B.[4]
Materials:
-
p-Methoxyphenylacetone
-
(R)-α-methylphenethylamine
-
Platinum on Carbon (Pt/C, 5%)
-
Palladium on Carbon (Pd/C, 10%)
-
Benzaldehyde
-
Ethanol
-
L-Tartaric Acid
-
Sodium Hydroxide solution
-
Hydrogen gas
Procedure:
-
Diastereoselective Reductive Amination: In a hydrogenation reactor, combine p-methoxyphenylacetone (1 equivalent) and (R)-α-methylphenethylamine (1 equivalent) in ethanol. Add 5% Pt/C as the catalyst. Pressurize the reactor with hydrogen and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Purification of Diastereomer: After the reaction, filter off the catalyst. To the filtrate, add a solution of L-tartaric acid in an ethanol/water mixture to form the tartrate salt of the diastereomeric amine. The desired (R,R)-diastereomer can be purified by recrystallization.
-
Liberation of the Free Amine: Treat the purified tartrate salt with an aqueous solution of sodium hydroxide to liberate the free (R,R)-diastereomeric amine. Extract the amine with a suitable organic solvent.
-
Debenzylation: Dissolve the purified (R,R)-diastereomeric amine in methanol and add 10% Pd/C as the catalyst. Hydrogenate the mixture to cleave the α-methylbenzyl group, yielding (R)-1-(4-methoxyphenyl)propan-2-amine.
-
N-Benzylation: Combine the resulting (R)-1-(4-methoxyphenyl)propan-2-amine (1 equivalent) with benzaldehyde (1 equivalent) in a suitable solvent. Add 5% Pt/C and perform a reductive amination under a hydrogen atmosphere to yield the target intermediate, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
This intermediate is then carried forward in the synthesis of (R,R)-Formoterol by coupling with (R)-1-(4-(benzyloxy)-3-formylaminophenyl)-2-bromoethanol, followed by deprotection steps.[4]
Conclusion
This compound is a strategically important chiral amine in pharmaceutical synthesis. Its utility is demonstrated in two key applications: as a highly effective resolving agent for racemic carboxylic acids and as a versatile chiral building block for the asymmetric synthesis of complex APIs. The protocols outlined in this guide provide a practical framework for leveraging the unique properties of this compound. A thorough understanding of the principles of diastereomeric salt formation and asymmetric synthesis, coupled with careful optimization of reaction conditions, will enable researchers and drug development professionals to successfully employ this compound in the synthesis of enantiomerically pure pharmaceuticals.
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Resolution of Racemic Mixtures and the Resolution of Enantiomers. (2023). In Chemistry LibreTexts. ([Link])
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Aboul-Enein, H. Y., & Ali, I. (2001). Resolution of enantiomers of ketoprofen by HPLC: A review. Biomedical Chromatography, 15(3), 186-193. ([Link])
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Singh, M., & Bhushan, R. (2015). (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. RSC Advances, 5(86), 70279-70291. ([Link])
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Racemic Mixtures and the Resolution of Enantiomers. (2020). In Organic Chemistry. NC State University Libraries. ([Link])
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Application Notes and Protocols for (R)-1-(4-methoxyphenyl)propan-1-amine Hydrochloride in Asymmetric Catalysis
Introduction: A Versatile Chiral Building Block
(R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in the field of asymmetric synthesis. Its utility stems from the presence of a stereogenic center, which can be exploited to induce chirality in a variety of chemical transformations. While direct applications in asymmetric catalysis are not extensively documented, its primary role is as a valuable chiral building block for the synthesis of more complex, high-value molecules such as pharmaceutical intermediates and chiral ligands.[1][2] This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Application: Chiral Precursor in Pharmaceutical Synthesis
A paramount application of chiral amines like (R)-1-(4-methoxyphenyl)propan-1-amine is their use as starting materials in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of the amine is transferred to the final drug molecule, which is often crucial for its pharmacological activity and safety profile. A notable example, though involving the structurally related 2-amine isomer, is the synthesis of (R,R)-formoterol, a long-acting β2-agonist used in the treatment of asthma and COPD.[3][4][5] The principles of this synthesis can be adapted to illustrate the utility of the 1-amine isomer as a chiral precursor.
Illustrative Synthesis of a Chiral Intermediate
The following protocol details the synthesis of a chiral N-benzyl protected intermediate, a common step in the elaboration of chiral amines for pharmaceutical applications. This protocol is based on methodologies reported for analogous compounds.[4]
Protocol 1: Synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)propan-1-amine
Objective: To prepare an N-protected chiral amine intermediate for further synthetic transformations.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol (anhydrous)
-
5% Platinum on Carbon (Pt/C)
-
Diatomaceous earth
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Hydrogen gas (H₂)
Procedure:
-
Free Base Generation: In a round-bottom flask, dissolve this compound in water. Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 8). Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.
-
Reductive Amination: Dissolve the obtained (R)-1-(4-methoxyphenyl)propan-1-amine and a slight molar excess (1.05 equivalents) of benzaldehyde in anhydrous methanol.
-
Add 5% Pt/C catalyst (approximately 5-10 mol% relative to the amine).
-
Stir the suspension at room temperature under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Work-up: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-N-benzyl-1-(4-methoxyphenyl)propan-1-amine.
Expected Outcome: This procedure is expected to yield the N-benzylated product with retention of stereochemistry at the chiral center.
Diagram 1: Synthetic Workflow for a Chiral Intermediate
Caption: Chiral resolution via diastereomeric salt formation.
Application in Chiral Ligand Synthesis
Chiral amines are excellent precursors for the synthesis of a wide variety of chiral ligands used in asymmetric catalysis. A common class of such ligands are Schiff base (salen-type) ligands, formed by the condensation of a chiral amine with a salicylaldehyde derivative. [4][6]These ligands can then be complexed with various metals to form catalysts for reactions such as asymmetric epoxidation, cyclopropanation, and Michael additions. [7][8] Protocol 3: General Procedure for the Synthesis of a Chiral Schiff Base Ligand
Objective: To synthesize a chiral Schiff base ligand from (R)-1-(4-methoxyphenyl)propan-1-amine.
Materials:
-
(R)-1-(4-methoxyphenyl)propan-1-amine
-
A substituted salicylaldehyde (e.g., salicylaldehyde, 3,5-di-tert-butylsalicylaldehyde)
-
Ethanol or Methanol (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde in anhydrous ethanol.
-
Add an equimolar amount of (R)-1-(4-methoxyphenyl)propan-1-amine to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by TLC. The formation of the imine is often accompanied by a color change.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the Schiff base ligand.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The ligand can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
The following table provides illustrative quantitative data for the applications described. The values for chiral resolution and ligand synthesis are representative and can vary significantly based on the specific substrates and conditions used.
| Application | Substrate/Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Excess (de %) | Reference (Illustrative) |
| Chiral Precursor Synthesis | (R)-N-benzyl-1-(4-methoxyphenyl)propan-1-amine | 85-95 | >99% ee | [4] |
| Chiral Resolution | Resolution of a generic racemic carboxylic acid | 30-45 | 80-98% ee | [9] |
| Chiral Ligand Synthesis | Chiral Schiff Base Ligand | 80-95 | >99% de | [6] |
Conclusion
This compound is a versatile and valuable chiral raw material. Its primary application lies in its role as a chiral building block for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry. While its direct use as a catalyst or resolving agent is less common, the fundamental principles of chirality transfer make it a compound of high interest for researchers and scientists engaged in the field of asymmetric synthesis. The protocols provided herein offer a practical guide to leveraging the synthetic potential of this important chiral amine.
References
-
Cizmáriková, R., Valentová, J., & Horáková, R. (n.d.). Synthesis of (R,R)-formoterol. ResearchGate. Retrieved from [Link]
- CN102199098B. (2012). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
-
l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). (2016). SynOpen. Retrieved from [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2013). National Institutes of Health. Retrieved from [Link]
- US4322548A. (1982). Resolution of racemic mandelic acid. Google Patents.
-
Salen and Related Ligands. (n.d.). SciSpace. Retrieved from [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
- Process for the preparation and resolution of mandelic acid derivatives. (n.d.). Google Patents.
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
-
A Synthesis of Unsymmetrical Chiral Salen Ligands Derived from 2-Hydroxynaphthaldehyde and Substituted Salicylaldehydes. (2009). ResearchGate. Retrieved from [Link]
-
Unsymmetrical Salen-Type Ligands: High Yield Synthesis of Salen-Type Schiff Bases Containing Two Different Benzaldehyde Moieties. (2012). ResearchGate. Retrieved from [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2018). National Institutes of Health. Retrieved from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2016). ResearchGate. Retrieved from [Link]
-
Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. (2011). PubMed. Retrieved from [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2021). MDPI. Retrieved from [Link]
-
The Asymmetric Michael Addition Reaction Using Chiral Imines. (2000). ResearchGate. Retrieved from [Link]
-
Asymmetric michael addition reaction. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 手性助剂 [sigmaaldrich.com]
- 2. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Most biological targets are chiral, leading to differential interactions with the enantiomers of a drug molecule. Chiral auxiliaries are a powerful and established strategy for achieving high levels of stereocontrol in chemical reactions.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. Its inherent chirality directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[1][2] Following the reaction, the auxiliary is removed and can ideally be recovered for reuse, making the process efficient and economical.
This document provides a detailed guide to the application of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a robust chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective enolate alkylation.
The Auxiliary: (R)-1-(4-Methoxyphenyl)propan-1-amine
(R)-1-(4-Methoxyphenyl)propan-1-amine belongs to the class of chiral benzylic amines, which are highly effective auxiliaries. Its utility is grounded in several key structural features:
-
Defined Stereocenter: The (R)-configuration at the C1 position provides the foundational chirality for stereochemical induction.
-
Steric Directing Group: The ethyl group and the p-methoxyphenyl ring create a well-defined steric environment that effectively biases the trajectory of incoming reagents.
-
Chelating Amide Nitrogen: Once coupled to a carboxylic acid, the resulting amide can be deprotonated to form a rigid, chelated enolate with a lithium counterion, locking the conformation and enhancing facial selectivity.
-
Crystallinity: The p-methoxyphenyl group often imparts higher crystallinity to the intermediate diastereomeric amides, which can facilitate purification by recrystallization, potentially upgrading the diastereomeric purity.
-
Facile Cleavage: The benzylic nature of the C-N bond allows for cleavage under hydrolytic conditions to release the desired carboxylic acid and recover the auxiliary.
Principle of Application: Asymmetric Alkylation of Carboxylic Acids
The primary application detailed here is the synthesis of enantiomerically enriched α-substituted carboxylic acids from simple, prochiral alkanoic acids. The overall strategy involves three key stages: amide formation, diastereoselective alkylation, and auxiliary cleavage.
Mechanistic Rationale for Diastereoselectivity
The high degree of stereocontrol originates from the formation of a rigid lithium-chelated (Z)-enolate intermediate. Upon treatment of the chiral amide with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C), the α-proton is abstracted. The lithium cation is believed to coordinate to both the enolate oxygen and the amide carbonyl oxygen, creating a rigid six-membered ring structure.
In this chelated conformation, the bulky p-methoxyphenyl group of the auxiliary effectively shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically encumbered opposite face. This directed attack results in the preferential formation of one diastereomer of the alkylated product.
Caption: Overall experimental workflow.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care. Anhydrous solvents are critical for the alkylation step.
Protocol 1: Synthesis of the N-Acyl Chiral Amide
This protocol describes the coupling of a prochiral carboxylic acid with the chiral auxiliary using standard peptide coupling reagents.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid) (1.0 eq)
-
This compound (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the acid).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and for the subsequent coupling reaction. Stir for 10 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral amide.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure chiral amide.
Protocol 2: Diastereoselective α-Alkylation
This protocol details the formation of the lithium enolate and its subsequent reaction with an electrophile.
Materials:
-
Purified chiral amide (from Protocol 1) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (2.2 eq)
-
n-Butyllithium (n-BuLi) (2.1 eq, solution in hexanes)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.5 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (2.1 eq) dropwise. Stir at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve the chiral amide (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Slowly transfer the amide solution via cannula into the freshly prepared LDA solution at -78 °C. A color change (typically to yellow or orange) indicates enolate formation. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amide.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis & Purification: The crude product is a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or capillary GC. The product can be purified by flash chromatography to isolate the major diastereomer.
Protocol 3: Chiral Auxiliary Cleavage and Product Isolation
This protocol describes the hydrolytic removal of the auxiliary to yield the final α-substituted carboxylic acid.
Materials:
-
Alkylated chiral amide (from Protocol 2) (1.0 eq)
-
Sulfuric Acid (H₂SO₄) (e.g., 6 M aqueous solution) or Hydrochloric Acid (HCl) (e.g., 6 M)
-
Dioxane or Toluene (as a co-solvent)
-
Diethyl ether or Ethyl acetate
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)
Procedure:
-
In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and 6 M H₂SO₄ (e.g., a 1:1 or 2:1 ratio).
-
Heat the mixture to reflux (typically 100-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amide.
-
Workup & Product Isolation: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether (3x) to remove any non-acidic impurities.
-
Make the aqueous layer basic (pH > 12) by the careful addition of concentrated NaOH solution. This deprotonates the recovered chiral amine auxiliary.
-
Extract the basic aqueous layer with diethyl ether or DCM (3x) to recover the (R)-1-(4-Methoxyphenyl)propan-1-amine auxiliary. The combined organic layers can be dried and concentrated for purification and reuse of the auxiliary.
-
Re-acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the final chiral carboxylic acid product.
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.
Representative Data
The following table summarizes typical results expected from the alkylation of an amide derived from propanoic acid and (R)-1-(4-Methoxyphenyl)propan-1-amine, based on established methodologies for similar auxiliaries. [3]
| Entry | Electrophile (R'-X) | Product (R-CHR'-COOH) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Acid |
|---|---|---|---|---|
| 1 | CH₃I | 2-Methylpropanoic acid | >95:5 | >90% |
| 2 | CH₃CH₂I | 2-Methylbutanoic acid | >97:3 | >94% |
| 3 | PhCH₂Br (BnBr) | 2-Benzylpropanoic acid | >99:1 | >98% |
| 4 | CH₂=CHCH₂Br (Allyl-Br) | 2-Allylpropanoic acid | >98:2 | >96% |
Note: Diastereomeric and enantiomeric excesses are highly dependent on reaction conditions, including the purity of reagents and solvents, temperature control, and the nature of the substrate and electrophile.
Troubleshooting and Key Considerations
-
Low Yield in Amide Formation: Ensure all reagents are of high purity and solvents are anhydrous. Using alternative coupling agents like HATU may improve efficiency for stubborn couplings. [4]* Poor Diastereoselectivity: Strict temperature control (-78 °C) during enolate formation and alkylation is critical. Ensure slow addition of reagents. The use of THF as a solvent is important for forming the rigid chelated intermediate.
-
Incomplete Auxiliary Cleavage: Amide hydrolysis can be sluggish. Prolonged reaction times, higher temperatures, or stronger acidic conditions may be required. However, harsh conditions risk racemization of the product.
-
Auxiliary Recovery: Efficient extraction of the amine from the basic aqueous layer is key to the economic viability of the process. Multiple extractions are recommended.
References
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
- BenchChem (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
- Fisher Scientific. Amide Synthesis - Reference Reaction Protocols.
- Ishihara, K. (2014). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 91, 121-131.
- Wikipedia. Chiral auxiliary.
- Sigma-Aldrich. Chiral Auxiliaries.
- Myers, A. G., et al. (2007). A practical and scalable synthesis of enantiomerically pure Cα-methyl-substituted α-amino acids.
- Organic Chemistry Portal. Amine synthesis by amide cleavage.
- University of York.
- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
Sources
Application Note: Chiral Derivatization of (R)-1-(4-Methoxyphenyl)propan-1-amine for Chromatographic Analysis
Abstract
This application note provides a detailed guide for the chiral derivatization of (R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride, a crucial step for its enantiomeric analysis. The inherent challenge in separating enantiomers using standard achiral chromatographic techniques necessitates their conversion into diastereomers.[1][2] This process, known as chiral derivatization, allows for the separation and quantification of the individual enantiomers on a conventional achiral stationary phase.[1] Herein, we present protocols for derivatization using two distinct classes of reagents: a chiral derivatizing agent, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (a Mosher's acid derivative), for High-Performance Liquid Chromatography (HPLC) analysis, and an achiral derivatizing agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), for Gas Chromatography (GC) analysis on a chiral column. The rationale behind reagent selection, detailed step-by-step protocols, and the underlying chemical principles are discussed to provide researchers with a comprehensive and validated methodology.
Introduction: The Imperative of Chiral Separation
(R)-1-(4-Methoxyphenyl)propan-1-amine is a chiral primary amine of significant interest in pharmaceutical development and related fields. The stereochemistry of such molecules is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to accurately determine the enantiomeric purity of a sample is a critical aspect of quality control and regulatory compliance.
Direct separation of enantiomers is often challenging due to their identical physical and chemical properties in an achiral environment.[1] Chiral derivatization overcomes this by reacting the enantiomeric mixture with a single, enantiomerically pure reagent to form a pair of diastereomers.[1][2] These diastereomers possess different physical properties and can therefore be separated using standard chromatographic techniques like HPLC or GC.[1][3]
This guide focuses on providing robust and reproducible derivatization protocols tailored for the analysis of (R)-1-(4-methoxyphenyl)propan-1-amine, empowering researchers to achieve accurate and reliable enantiomeric excess determination.
Strategic Approaches to Derivatization
The choice of derivatization strategy is contingent on the analytical instrumentation available and the specific requirements of the analysis. We present two distinct, yet equally effective, approaches:
-
Indirect Chiral Separation via HPLC: This method involves the use of a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column . This is a widely applicable technique that does not require specialized chiral stationary phases.
-
Direct Chiral Separation via GC-MS: This approach utilizes an achiral derivatizing agent to enhance the volatility and thermal stability of the analyte for GC analysis. The separation of the enantiomers is then achieved directly on a chiral GC column .[4]
Causality of Reagent Selection
For HPLC Analysis (Indirect Method):
We have selected (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((-)-MTPA-Cl) , a derivative of Mosher's acid.[2][5] The rationale for this choice is multi-faceted:
-
Reactivity: The acid chloride readily reacts with the primary amine of the analyte to form a stable amide bond.[2]
-
Stereochemical Integrity: The chiral center in MTPA-Cl is sterically hindered and lacks an α-proton, which prevents racemization during the derivatization reaction.[2]
-
Chromatographic Resolution: The resulting diastereomeric amides often exhibit significant differences in their interaction with the stationary phase, leading to excellent chromatographic separation.
-
Spectroscopic Analysis: The phenyl group in the MTPA moiety provides a strong chromophore, enhancing UV detection.[1]
For GC-MS Analysis (Direct Method):
For this technique, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the reagent of choice. The key considerations are:
-
Increased Volatility: Primary amines have low volatility due to hydrogen bonding. Silylation with MSTFA replaces the active hydrogens on the amine group with trimethylsilyl (TMS) groups, significantly increasing the volatility of the analyte, a prerequisite for GC analysis.[6][7]
-
Improved Peak Shape: Derivatization minimizes interactions between the polar amine and the active sites within the GC system, resulting in sharper, more symmetrical peaks.[6]
-
Thermal Stability: The resulting TMS-derivative is more thermally stable than the parent amine, preventing degradation at the high temperatures of the GC inlet and column.[6]
Experimental Protocols
Protocol 1: Derivatization with (-)-MTPA-Cl for HPLC Analysis
This protocol details the formation of diastereomeric amides for subsequent separation on an achiral reverse-phase HPLC column.
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((-)-MTPA-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
HPLC grade Acetonitrile and Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Free-Basing: Dissolve the sample in 1 mL of saturated NaHCO₃ solution and extract with 3 x 1 mL of DCM. Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Reaction Setup: Transfer the dried DCM solution to a fresh vial. Add 1.2 equivalents of triethylamine.
-
Derivatization: Slowly add 1.1 equivalents of (-)-MTPA-Cl to the solution while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 mL of 1 M HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.
-
Sample for Analysis: Reconstitute the residue in a suitable volume of the HPLC mobile phase for injection.
dot
Caption: Workflow for MSTFA Derivatization for GC-MS Analysis.
Data Presentation and Expected Outcomes
The successful derivatization and subsequent chromatographic analysis will yield distinct peaks corresponding to the different stereoisomers.
| Parameter | HPLC with (-)-MTPA-Cl | GC-MS with MSTFA |
| Principle | Formation of diastereomers | Enantiomeric separation on a chiral phase |
| Stationary Phase | Achiral (e.g., C18) | Chiral (e.g., Chirasil-DEX) |
| Expected Result | Two separate peaks for the (R,R) and (S,R) diastereomers | Two separate peaks for the (R) and (S) enantiomers |
| Quantification | Peak area ratio of the two diastereomers | Peak area ratio of the two enantiomers |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
Complete Reaction: For the MTPA-Cl derivatization, the disappearance of the starting amine should be confirmed by TLC or a preliminary HPLC run. Incomplete reactions can lead to kinetic resolution, skewing the enantiomeric ratio. [8]* Peak Identification: In both methods, the identity of the derivatized peaks should be confirmed by mass spectrometry.
-
Method Validation: For quantitative analysis, the method should be validated for linearity, accuracy, and precision using standards of known enantiomeric composition.
-
Control Sample: A racemic mixture of 1-(4-methoxyphenyl)propan-1-amine should be derivatized and analyzed to confirm that the method produces two peaks of equal area.
Conclusion
The derivatization of (R)-1-(4-methoxyphenyl)propan-1-amine is an essential step for its enantiomeric analysis by common chromatographic techniques. The choice between forming diastereomers for HPLC analysis or enhancing volatility for chiral GC analysis depends on the available instrumentation and analytical goals. The detailed protocols provided in this application note offer reliable and scientifically sound methods for achieving accurate and reproducible results. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently determine the enantiomeric purity of their samples, a critical parameter in drug development and chemical research.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]
-
Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis (pp. 341-365). CRC Press. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved January 19, 2026, from [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]
-
Mäeorg, U. (2012, October 22). Mosher's Acid. The Retort. [Link]
-
Wikipedia. (2023, December 2). Chiral derivatizing agent. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, November 28). Mosher's acid. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Wu, A. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of food and drug analysis, 16(1), 1. [Link]
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- 4. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
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HPLC method for the analysis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
An Application Note for the Enantioselective Analysis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The stereoisomeric purity of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This method provides a reliable protocol for the quantitative determination of the (S)-enantiomer impurity in a drug substance dominated by the (R)-enantiomer. The separation is achieved on an immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in a research or quality control environment.[2][3]
Introduction: The Imperative of Chiral Separation
(R)-1-(4-Methoxyphenyl)propan-1-amine is a chiral primary amine, a structural motif common in many active pharmaceutical ingredients (APIs). For such compounds, regulatory agencies worldwide mandate strict control over the enantiomeric composition.[4] The separation of enantiomers is a challenging analytical task because they possess identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC utilizing a chiral stationary phase (CSP), is the most effective and widely used technique for this purpose.[4][5]
The underlying principle of chiral separation on a CSP is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[6] For effective separation, these complexes must have different energies of formation, leading to differential retention times. The enantiomer forming the more stable complex will be retained longer on the column, while the one forming the less stable complex will elute earlier.[6] This method is designed to provide baseline separation between the (R) and (S) enantiomers, allowing for accurate quantification of the undesired enantiomer.
Experimental Design & Rationale
Selection of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor for a successful chiral separation.[5] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are known for their broad enantiorecognition capabilities across a wide range of compound classes, including primary amines.[1][7]
For this application, an immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP is selected. The key advantages of this choice are:
-
Broad Selectivity : This selector has proven effective for a wide variety of chiral compounds, including those with aromatic rings and polar functional groups like amines.[5]
-
Robustness : Immobilized phases are covalently bonded to the silica support, which allows for the use of a wider range of organic solvents ("forbidden solvents" for coated phases), enhancing method development flexibility and column durability.[8]
-
Mechanism : The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions (between the analyte's phenyl group and the CSP's phenyl groups), and steric hindrance within the chiral grooves of the polysaccharide polymer.
Mobile Phase Strategy
A normal phase elution mode was chosen, as it often provides superior selectivity for chiral separations on polysaccharide CSPs.[7] The mobile phase consists of a non-polar alkane and a polar alcohol, with a basic additive.
-
n-Hexane/Isopropanol (IPA) : This combination provides good solvating power while allowing for the necessary chiral recognition interactions to occur. The ratio of Hexane to IPA is a critical parameter for optimizing retention and resolution. A higher percentage of IPA will decrease retention times but may also reduce the separation factor (α).
-
Diethylamine (DEA) Additive : Primary amines like the target analyte are prone to strong, non-enantioselective interactions with residual acidic silanol groups on the silica surface of the column packing. This interaction leads to severe peak tailing and poor resolution. The addition of a small concentration of a competing base, such as DEA, effectively masks these silanol groups, resulting in symmetrical peak shapes and improved chromatographic performance.[7][9]
Materials and Methodology
Reagents and Materials
-
This compound Reference Standard
-
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride Reference Standard
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (ACS Grade or higher)
-
Methanol (HPLC Grade)
Instrumentation and Chromatographic Conditions
The experiments should be performed on an HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.
| Parameter | Condition |
| HPLC Column | Immobilized amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Protocols
Standard Solution Preparation
-
Diluent Preparation : Prepare a mixture of n-Hexane and Isopropanol in a 50:50 ratio.
-
(R)-Enantiomer Stock Solution (1.0 mg/mL) : Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
(S)-Enantiomer Stock Solution (1.0 mg/mL) : Prepare in the same manner as the (R)-enantiomer stock solution.
-
Resolution Solution (for System Suitability) : Transfer 1.0 mL of the (R)-enantiomer stock solution and 1.0 mL of the (S)-enantiomer stock solution into a 100 mL volumetric flask. Dilute to volume with the mobile phase. This solution contains approximately 10 µg/mL of each enantiomer.
-
Working Standard for Quantification (0.1% Level) : Transfer 1.0 mL of the (R)-enantiomer stock solution and 0.1 mL of the (S)-enantiomer stock solution into a 100 mL volumetric flask. Dilute to volume with the mobile phase. This solution simulates the main component with 0.1% of the undesired enantiomer.
Sample Preparation
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol to obtain a 1.0 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection, if necessary.
Analytical Workflow
Caption: HPLC analytical workflow from preparation to reporting.
Method Validation Protocol
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[2] The following parameters should be assessed.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution between enantiomer peaks and no interference from placebo or degradation products. Resolution (Rs) > 2.0. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the (S)-enantiomer over the specified range (e.g., LOQ to 0.5%). |
| Accuracy (% Recovery) | 80% to 120% recovery for the (S)-enantiomer at three concentration levels. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 5.0%. Intermediate Precision (Inter-day): RSD ≤ 10.0%. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. Must be precise and accurate. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | Insignificant changes in resolution and peak area when method parameters (flow rate, column temp, mobile phase %) are slightly varied. |
-
Specificity : Is demonstrated by injecting a diluent blank, a sample of the (R)-enantiomer, and the resolution solution. The method must show that it can unequivocally assess each enantiomer in the presence of the other.[10]
-
Linearity : A series of at least five concentrations of the (S)-enantiomer are prepared and injected. A calibration curve is generated by plotting peak area against concentration.[10]
-
Accuracy : Performed by spiking the pure (R)-enantiomer sample with known amounts of the (S)-enantiomer at different levels (e.g., 50%, 100%, and 150% of the target specification limit).[2]
-
Precision : Repeatability is assessed by performing at least six replicate analyses of a sample on the same day. Intermediate precision is evaluated by repeating the analysis on a different day with a different analyst or instrument.[10]
-
Robustness : Small, deliberate variations are made to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, IPA percentage ±1%) to assess the method's reliability during normal use.
Conclusion
The chiral HPLC method detailed in this application note provides a selective, robust, and reliable means for the enantiomeric purity determination of this compound. The use of an immobilized polysaccharide-based CSP with a modified normal phase mobile phase yields excellent resolution and peak shape. This method is suitable for implementation in quality control and drug development laboratories for both release testing and stability studies.
References
- Phenomenex Inc. (n.d.). Chiral HPLC Column.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
-
Ismail, O. S., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 27(9), 599-606. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-195. Available at: [Link]
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Chiral HPLC Methods for Ethanolamine Compounds.
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 470-478. Available at: [Link]
-
Al-Kindy, S. M., et al. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Journal of Analytical Chemistry, 75(12), 1547-1557. Available at: [Link]
-
Al-Saeed, M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules, 26(7), 2056. Available at: [Link]
-
Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
ResearchGate. (2015). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]
-
Preprints.org. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]
-
ResearchGate. (2016). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Retrieved from [Link]
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. actascientific.com [actascientific.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. yakhak.org [yakhak.org]
- 6. preprints.org [preprints.org]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columnex.com [columnex.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride synthesis
Technical Support Center: (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Synthesis
Introduction
This technical support guide is designed for researchers, chemists, and pharmaceutical development professionals encountering challenges in the synthesis of this compound. Achieving high yield and enantiomeric purity in this synthesis is critical for its applications as a key chiral intermediate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry. A prevalent and efficient method for preparing (R)-1-(4-Methoxyphenyl)propan-1-amine is through the diastereoselective reductive amination of 4-methoxypropiophenone. This process typically involves the formation of a chiral imine or enamine intermediate, followed by reduction, which sets the desired stereocenter. The choice of chiral auxiliary is paramount for achieving high diastereoselectivity. One commonly employed and effective auxiliary is (R)-α-methylbenzylamine.
This guide will focus on troubleshooting the synthesis pathway involving the reductive amination of 4-methoxypropiophenone with (R)-α-methylbenzylamine, followed by hydrogenolysis to remove the auxiliary and subsequent hydrochloride salt formation.
Troubleshooting Guide: Diagnosing and Resolving Low Yield
Low yield can arise from a multitude of factors, from incomplete reactions to product loss during workup and purification. The following section is structured to help you systematically identify and address the root cause of a suboptimal yield.
Issue 1: Incomplete Conversion of 4-Methoxypropiophenone
If analysis of your crude reaction mixture (e.g., by TLC, GC-MS, or ¹H NMR) shows a significant amount of unreacted 4-methoxypropiophenone, consider the following causes and solutions.
Question: My reaction has stalled, and a large amount of the starting ketone remains. What went wrong?
Answer:
This is a common issue often linked to the equilibrium of imine formation or the activity of the reducing agent.
-
Inefficient Water Removal: The condensation reaction between 4-methoxypropiophenone and the chiral amine to form the key imine intermediate is a reversible equilibrium reaction that produces water. If water is not effectively removed from the reaction mixture, Le Châtelier's principle dictates that the equilibrium will favor the reactants (ketone and amine) over the imine, leading to incomplete conversion.
-
Solution: Ensure your reaction is equipped with an efficient method for water removal. A Dean-Stark apparatus is highly effective when using solvents like toluene that form an azeotrope with water. Alternatively, adding a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction flask can sequester the water as it is formed.
-
-
Suboptimal Temperature or Reaction Time: Imine formation can be slow at lower temperatures.
-
Solution: For reactions in solvents like toluene, ensure you are at reflux temperature to facilitate both the reaction rate and the azeotropic removal of water. Monitor the reaction progress over time; extending the reaction duration may be necessary to drive the equilibrium towards the product.
-
-
Steric Hindrance: While 4-methoxypropiophenone is generally reactive, steric bulk from the ketone or the amine can slow down the initial condensation step.
-
Solution: While you cannot change the reactants, ensuring optimal conditions as described above is crucial. A slight excess of the amine may sometimes be used to shift the equilibrium, but this can complicate purification.
-
Workflow: Diagnosing Incomplete Ketone Conversion
Caption: Decision tree for troubleshooting incomplete ketone conversion.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC/LC-MS spectrum indicates the formation of byproducts, which directly consumes starting material and lowers the theoretical yield.
Question: My yield is low, and I've identified 1-(4-methoxyphenyl)propan-1-ol as a major byproduct. How can I prevent this?
Answer:
The formation of 1-(4-methoxyphenyl)propan-1-ol is a classic sign that the reduction of the ketone is competing with the desired reductive amination pathway. This occurs when the reducing agent attacks the ketone's carbonyl group before it has a chance to form an imine with the amine.
-
Choice of Reducing Agent: Some reducing agents are more aggressive towards ketones than others. Sodium borohydride (NaBH₄) can readily reduce ketones to alcohols, especially in protic solvents like methanol or ethanol.
-
Solution: A more chemoselective reducing agent is preferred. Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations because it is less reactive towards ketones but highly effective at reducing the protonated imine intermediate. Another strategy is to pre-form the imine first by reacting the ketone and amine (with water removal) before introducing a less selective reducing agent like NaBH₄.
-
-
Reaction Conditions: The pH of the reaction can influence the relative rates of ketone reduction versus imine formation and reduction. Acetic acid is often used as a catalyst in reductive aminations with STAB to facilitate the formation of the reactive iminium ion.
-
Solution: If using NaBH₄, ensure the imine is fully formed before adding the reducing agent. If using STAB, ensure the stoichiometry of the acetic acid catalyst is appropriate, as excess acid can potentially promote side reactions.
-
Question: I am observing diastereomers in my product mixture after the first reduction step. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is crucial. The formation of the undesired diastereomer will lead to yield loss after purification or after the removal of the chiral auxiliary.
-
Steric Control: The stereochemical outcome is determined by the facial selectivity of the hydride attack on the imine intermediate. The chiral auxiliary ((R)-α-methylbenzylamine in this case) is designed to block one face of the imine, directing the incoming hydride to the opposite face.
-
Solution: Ensure the reaction temperature is not too high, as elevated temperatures can reduce the energy difference between the transition states leading to the two diastereomers, thus lowering selectivity. Running the reduction at 0 °C or even lower can often improve the diastereomeric ratio.
-
-
Hydrogenation Catalyst: In the context of catalytic hydrogenation (e.g., using H₂/Pd-C), the catalyst itself plays a role in stereodifferentiation.
-
Solution: Ensure the catalyst is of high quality and activity. Catalyst poisoning (e.g., by sulfur-containing impurities) can lead to poor performance. The choice of solvent can also influence the conformation of the substrate on the catalyst surface, thereby affecting selectivity.
-
Data Summary: Impact of Reaction Conditions on Yield and Purity
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Water Removal | None | Dean-Stark Apparatus | Increased imine formation, higher conversion. |
| Reducing Agent | NaBH₄ (added at start) | NaBH₄ (after imine formation) or STAB | Minimized alcohol byproduct, improved chemoselectivity. |
| Reduction Temp. | Room Temperature | 0 °C | Increased diastereomeric ratio (e.g., from 85:15 to >95:5). |
| Catalyst (Hydrogenolysis) | 10% Pd/C (old) | 10% Pd/C (fresh, activated) | Faster reaction, cleaner product, less starting material. |
Issue 3: Poor Yield from the Hydrogenolysis Step
The second key stage is the cleavage of the N-benzyl group to release the free primary amine. Incomplete cleavage or catalyst poisoning are common failure points.
Question: The hydrogenolysis to remove the chiral auxiliary is slow or incomplete. What should I do?
Answer:
This step relies on the efficient activity of a heterogeneous catalyst, typically Palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Catalyst Activity: The Pd/C catalyst can be deactivated by a range of functional groups or impurities, a phenomenon known as catalyst poisoning. Amines themselves can sometimes inhibit catalyst activity.
-
Solution: Use a fresh, high-quality catalyst. Ensure all reagents and solvents are pure and free from potential poisons like sulfur or thiol compounds. Sometimes, adding a small amount of acid (like HCl) can protonate the amine, preventing it from binding too strongly to the catalyst surface and improving the reaction rate.
-
-
Hydrogen Pressure & Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.
-
Solution: Ensure the reaction vessel is properly sealed and can maintain a positive hydrogen pressure (a balloon is often sufficient for lab scale, but a Parr shaker is more robust). Vigorous stirring is essential to keep the catalyst suspended and ensure good contact between the catalyst, substrate, and hydrogen.
-
-
Solvent Choice: The solvent must be able to dissolve the substrate and not interfere with the catalysis.
-
Solution: Protic solvents like methanol or ethanol are excellent choices for hydrogenolysis as they readily dissolve the amine substrate and are compatible with the Pd/C catalyst.
-
Workflow: Optimizing the Hydrogenolysis Step
Caption: Key parameters to check for optimizing the hydrogenolysis reaction.
Issue 4: Product Loss During Hydrochloride Salt Formation and Isolation
The final step of converting the free amine to its hydrochloride salt is a crystallization process. Significant yield can be lost here if not performed correctly.
Question: I seem to be losing a lot of product during the final crystallization of the hydrochloride salt. How can I improve my recovery?
Answer:
This is a critical step where yield can be inadvertently lost. The goal is to precipitate the desired salt quantitatively while leaving impurities behind in the solvent.
-
Improper Solvent System: The choice of solvent is crucial. You need a solvent in which the free amine is soluble but the hydrochloride salt is insoluble.
-
Solution: A common and effective method is to dissolve the purified free amine in a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). Then, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise. The hydrochloride salt should precipitate out of the solution. Using a solvent in which the salt has some solubility (like ethanol or methanol) will result in an incomplete precipitation and therefore a lower isolated yield.
-
-
Incorrect Stoichiometry of HCl: Adding a large excess of HCl can sometimes lead to the formation of oily products or hinder crystallization.
-
Solution: Aim to add approximately 1.0 to 1.1 equivalents of HCl relative to your amine. Adding the HCl solution slowly with good stirring allows for controlled crystal formation.
-
-
Precipitation and Filtration Technique: Rushing the precipitation or filtration can lead to loss.
-
Solution: After adding the HCl, allow sufficient time for the crystallization to complete. Cooling the mixture in an ice bath can often maximize the amount of precipitate. When filtering, wash the collected solid with a small amount of the cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual soluble impurities without dissolving a significant amount of your product salt. Ensure the product is thoroughly dried under vacuum to remove all solvent, as residual solvent will inflate the apparent yield and be an impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the initial reductive amination step? A1: Toluene is an excellent choice for the imine formation step as it allows for the azeotropic removal of water using a Dean-Stark apparatus. For reductions using sodium triacetoxyborohydride (STAB), dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and are very effective.
Q2: How do I monitor the progress of the reactions? A2: Thin-Layer Chromatography (TLC) is a fast and effective way to monitor the consumption of the starting ketone. A simple stain like potassium permanganate can be used to visualize the reactants and products. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) can provide detailed information on conversion and byproduct formation.
Q3: My final product has a low enantiomeric excess (e.e.). What happened? A3: A low e.e. indicates a problem with the stereocontrol of the reaction. This can be due to:
-
Poor Diastereoselectivity: As discussed in Issue 2, the reduction step may not be selective enough. Try lowering the temperature of the reduction.
-
Racemization: The product amine or intermediates could be racemizing. This can sometimes happen if the reaction is run under harsh acidic or basic conditions or at very high temperatures for prolonged periods.
-
Impure Chiral Auxiliary: Ensure the (R)-α-methylbenzylamine you started with has high enantiomeric purity.
Q4: Is it necessary to purify the intermediate diastereomeric amine before the hydrogenolysis step? A4: Yes, it is highly recommended. Purifying the diastereomeric amine intermediate (e.g., by column chromatography or crystallization) before removing the chiral auxiliary is often easier than trying to separate the final enantiomeric amines. This purification step is what ultimately ensures the high enantiomeric purity of your final product.
Optimized Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: Synthesis of (R,R)-N-(1-(4-Methoxyphenyl)propyl)-1-phenylethanamine
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-methoxypropiophenone (1.0 eq.), (R)-α-methylbenzylamine (1.1 eq.), and toluene (approx. 0.5 M concentration).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours). Monitor the reaction by TLC to confirm the consumption of the ketone.
-
Cool the reaction mixture to room temperature. Carefully evaporate the toluene under reduced pressure to yield the crude imine.
-
Dissolve the crude imine in methanol (approx. 0.4 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diastereomeric amine.
-
Purify the product by flash column chromatography on silica gel to isolate the desired (R,R)-diastereomer.
Step 2: Hydrogenolysis to (R)-1-(4-Methoxyphenyl)propan-1-amine
-
Dissolve the purified (R,R)-diastereomeric amine from Step 1 in methanol (approx. 0.3 M).
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% by weight).
-
Securely attach a hydrogen balloon to the flask (or use a hydrogenation apparatus). Purge the flask with hydrogen.
-
Stir the mixture vigorously under a positive pressure of hydrogen at room temperature until TLC analysis shows complete consumption of the starting material (typically 12-24 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-(4-Methoxyphenyl)propan-1-amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine from Step 2 in a minimal amount of diethyl ether or MTBE.
-
While stirring, add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed (check the pH of the solution with moist pH paper to ensure it is acidic).
-
Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.
-
Dry the product under high vacuum to a constant weight to yield this compound.
References
-
Organic Chemistry Portal. Reductive Amination. [Link]
Technical Support Center: Optimizing the Synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. As a key chiral building block in pharmaceutical development, robust and reproducible synthesis of this compound is critical.[1][2] This document, designed in a question-and-answer format, directly addresses common challenges encountered during synthesis, drawing on established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing (R)-1-(4-Methoxyphenyl)propan-1-amine?
The synthesis of α-chiral primary amines like (R)-1-(4-Methoxyphenyl)propan-1-amine is a significant area of research.[1] The most common and effective methods include:
-
Asymmetric Reductive Amination: This is a highly convergent and widely used method. It involves the reaction of 4-methoxypropiophenone with an ammonia source to form an intermediate imine, which is then asymmetrically reduced to the desired chiral amine. The stereoselectivity is induced by a chiral catalyst or a chiral auxiliary.
-
Asymmetric Hydrogenation of Imines: This method involves the direct asymmetric hydrogenation of a pre-formed or in-situ generated imine using a transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand.[3][4] This approach is known for its high atom economy.[3]
-
Kinetic Resolution: A racemic mixture of the amine can be prepared, followed by resolution using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives). This separates the desired (R)-enantiomer from the (S)-enantiomer.
Q2: How critical is the choice of reducing agent in reductive amination?
The choice of reducing agent is crucial and can significantly impact the yield and impurity profile. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone (4-methoxypropiophenone) to the corresponding alcohol, leading to lower yields of the desired amine.[5][6][7]
Milder and more selective reducing agents are often preferred:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly effective as it is less likely to reduce the ketone compared to the imine intermediate.[5][8]
-
Sodium cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective for reductive aminations and can be used in protic solvents like methanol.[7][8]
Part 2: Troubleshooting Guide
Issue 1: Low Conversion and/or Yield
Symptom: The reaction stalls, leaving a significant amount of unreacted 4-methoxypropiophenone, or the isolated yield of the amine is poor.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable.
-
Suboptimal pH: The reaction pH is a critical parameter. A mildly acidic environment (pH 4-6) generally favors imine formation by activating the carbonyl group without deactivating the amine nucleophile.[5]
-
Incorrect Choice of Reducing Agent: As mentioned in the FAQs, a reducing agent that is too strong can lead to the formation of the corresponding alcohol as a byproduct.
-
Order of Reagent Addition: Adding the reducing agent before the imine has had sufficient time to form can lead to the reduction of the starting ketone.
-
Solution: Implement a stepwise procedure where the ketone and amine are allowed to stir for a period to form the imine before the reducing agent is introduced.[5]
-
Issue 2: Poor Enantioselectivity
Symptom: The final product has a low enantiomeric excess (ee), indicating a mixture of (R) and (S) enantiomers.
Potential Causes & Solutions:
-
Catalyst Deactivation: The chiral catalyst used in asymmetric hydrogenation or reductive amination can be sensitive to impurities in the starting materials or solvents.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous. If catalyst poisoning is suspected, purification of the starting materials may be necessary.
-
-
Suboptimal Catalyst or Ligand: The chosen chiral ligand may not be optimal for this specific substrate.
-
Solution: A screening of different chiral ligands may be necessary to identify the most effective one for achieving high enantioselectivity.
-
-
Racemization: The chiral amine product may undergo racemization under the reaction or workup conditions.
-
Solution: Ensure that the workup conditions are mild and avoid exposure to strong acids or bases for prolonged periods, especially at elevated temperatures.
-
Table 1: Illustrative Effect of Reaction Parameters on Enantioselectivity
| Parameter | Condition A | Condition B | Potential Outcome |
| Catalyst | Generic Chiral Catalyst | Optimized Chiral Catalyst | Higher enantiomeric excess with the optimized catalyst. |
| Solvent | Protic (e.g., Methanol) | Aprotic (e.g., Toluene) | Solvent can significantly influence catalyst performance and selectivity. |
| Temperature | 50°C | 25°C | Lower temperatures often lead to higher enantioselectivity. |
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Symptom: The amine product oils out or fails to precipitate upon the addition of hydrochloric acid.
Potential Causes & Solutions:
-
Presence of Water: Traces of water can significantly hinder the crystallization of the hydrochloride salt.
-
Solution: Ensure the free amine is thoroughly dried before attempting salt formation. Use anhydrous solvents and an anhydrous solution of HCl (e.g., HCl in diethyl ether or isopropanol).[10]
-
-
Inappropriate Solvent: The choice of solvent is critical for successful precipitation.
-
Solution: The free amine should be dissolved in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. If precipitation is slow, cooling the solution can be beneficial.
-
-
Incorrect Stoichiometry: An excess of HCl can sometimes lead to the formation of an oily dihydrochloride salt.
-
Solution: Add the HCl solution slowly and in a stoichiometric amount (typically 1.0 to 1.1 equivalents).
-
Experimental Workflow: Hydrochloride Salt Formation
Caption: A stepwise workflow for the successful isolation of the hydrochloride salt.
References
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.[Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews.[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar.[Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.[Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Reductive amination of Propiophenone. The Hive.[Link]
-
Reductive Amination - Common Conditions. University of Rochester.[Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.[Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
Sources
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive amination of Propiophenone , Hive Methods Discourse [chemistry.mdma.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Welcome to the technical support center for the purification of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this chiral amine salt. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to optimize your purification processes, enhance yield, and ensure the highest purity of your final product.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Scenario 1: Low Enantiomeric Excess (ee) After Chiral Resolution
Problem: The enantiomeric excess of the desired (R)-enantiomer is below the required specification after diastereomeric salt crystallization.
Potential Causes & Solutions:
-
Inappropriate Resolving Agent: The chosen chiral acid may not form a sufficiently insoluble diastereomeric salt with the (R)-amine, leading to poor separation.
-
Solution: Screen a variety of chiral resolving agents. Commonly used acids for resolving amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1][2] The ideal agent will create a significant solubility difference between the two diastereomeric salts in a given solvent system.[3]
-
-
Suboptimal Crystallization Solvent: The solvent system may not provide adequate differentiation in solubility between the (R,R) and (S,R) diastereomeric salts.
-
Rapid Cooling Rate: Cooling the crystallization mixture too quickly can lead to the co-precipitation of both diastereomers, thereby reducing the enantiomeric excess.[1]
-
Solution: Employ a slow and controlled cooling profile. Allowing the solution to cool gradually promotes the selective crystallization of the less soluble diastereomeric salt.[1]
-
-
High Supersaturation: A highly concentrated solution can also result in the co-precipitation of the undesired diastereomer.[1]
-
Solution: Experiment with more dilute solutions to enhance the selectivity of the crystallization process.[1]
-
Scenario 2: Poor Yield of the Desired (R)-enantiomer
Problem: The overall yield of this compound is lower than expected.
Potential Causes & Solutions:
-
Incomplete Precipitation: The desired diastereomeric salt may have some residual solubility in the mother liquor, leading to product loss.
-
Solution: Concentrate the mother liquor and perform a second or even third crystallization to recover more of the desired salt.
-
-
Loss During Salt Breaking and Extraction: The process of liberating the free amine from the diastereomeric salt and subsequent extraction can be inefficient.
-
Racemization: The chiral center of the amine can be susceptible to racemization under harsh pH or high-temperature conditions.[1]
-
Solution: Perform the salt-breaking and extraction steps under mild conditions. Avoid prolonged exposure to strong bases or high temperatures.
-
Scenario 3: Presence of Impurities in the Final Product
Problem: The final this compound product is contaminated with residual resolving agent, solvent, or other byproducts.
Potential Causes & Solutions:
-
Residual Resolving Agent: The chiral acid may not be fully removed during the workup process.
-
Solution: After basifying the aqueous layer to regenerate the free amine, thoroughly wash the organic extract with a dilute basic solution to remove any remaining acidic resolving agent.[1]
-
-
Inefficient Salt Formation: If the final hydrochloride salt is formed by bubbling HCl gas through a solution of the free amine, localized excess of HCl can lead to the formation of byproducts.
-
Solution: Add a solution of HCl in a suitable solvent (e.g., isopropanol, diethyl ether) dropwise to the amine solution with vigorous stirring.[4] This ensures a more controlled and homogenous reaction.
-
-
Solvent Entrapment in Crystals: The crystal lattice of the hydrochloride salt can trap solvent molecules.
-
Solution: After filtration, wash the crystals with a volatile, non-polar solvent in which the salt is insoluble (e.g., hexane or diethyl ether) to remove surface impurities and residual crystallization solvent.[4] Dry the product under vacuum at a slightly elevated temperature to remove any trapped solvent.
-
Scenario 4: Difficulty in Crystallizing the Final Hydrochloride Salt
Problem: The this compound fails to crystallize or forms an oil.
Potential Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure the free amine is of high purity before attempting to form the hydrochloride salt. Consider passing the free amine through a short plug of silica gel if necessary.
-
-
Inappropriate Solvent: The chosen solvent for crystallization may be too good a solvent for the hydrochloride salt.
-
Solution: A common technique is to dissolve the free amine in a solvent in which the hydrochloride salt is sparingly soluble, such as isopropanol or ethyl acetate.[4] Then, introduce anhydrous HCl. Alternatively, a solvent/anti-solvent system can be employed. Dissolve the salt in a minimal amount of a polar solvent (e.g., ethanol) and then add a non-polar anti-solvent (e.g., diethyl ether or hexane) to induce precipitation.[4]
-
-
Hygroscopic Nature: Amine hydrochloride salts can be hygroscopic, and the absorption of water can prevent crystallization.
-
Solution: Use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of 1-(4-Methoxyphenyl)propan-1-amine?
A1: The most prevalent industrial method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[5] This technique exploits the different physical properties, particularly solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.[1][5]
Q2: Which chiral acids are typically effective for resolving this class of amines?
A2: Several chiral acids can be employed, and the optimal choice often requires empirical screening.[2] Commonly used and effective resolving agents include L-tartaric acid, (S)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1][5]
Q3: Can chiral chromatography be used for the purification of (R)-1-(4-Methoxyphenyl)propan-1-amine?
A3: Yes, chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is a powerful technique for both analytical and preparative-scale separation of enantiomers.[3] While often more expensive for large-scale production compared to classical resolution, it can provide very high enantiomeric purity.[3]
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The enantiomeric excess (ee) is typically determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Q5: What are some suitable recrystallization solvents for amine hydrochloride salts?
A5: The choice of solvent is crucial. While ethanol can be used, many hydrochloride salts are quite soluble in it.[4] Isopropanol is often a preferred choice.[4] Mixtures of solvents, such as ethanol/diethyl ether or isopropanol/hexane, where one solvent dissolves the salt and the other acts as an anti-solvent, are also very effective for inducing crystallization.[4]
III. Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Resolution
-
Dissolve one equivalent of racemic 1-(4-Methoxyphenyl)propan-1-amine in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the same solvent, warming gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
To regenerate the free amine, dissolve the salt in water and add a strong base (e.g., NaOH) until the pH is >11.[3]
-
Extract the liberated (R)-amine with an organic solvent (e.g., ethyl acetate) multiple times.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified (R)-1-(4-Methoxyphenyl)propan-1-amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of anhydrous HCl in the same solvent dropwise with vigorous stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary: Solvent Selection for Crystallization
| Solvent System | Observation | Recommendation |
| Methanol | High solubility, often requires an anti-solvent. | Good for initial salt formation, consider adding diethyl ether for precipitation. |
| Ethanol | Moderate to high solubility. | Can be effective, but isopropanol might offer better yields.[4] |
| Isopropanol | Lower solubility, often good for direct crystallization. | A preferred solvent for recrystallizing many amine hydrochloride salts.[4] |
| Ethyl Acetate | Low solubility. | Suitable for precipitating the salt from the free amine. |
| Water | High solubility. | Primarily used for the salt-breaking step. |
IV. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for troubleshooting low enantiomeric excess during the purification of this compound.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Arylpropan-2-amines.
- BenchChem. (n.d.). (R)-1-(4-Methoxyphenyl)propan-2-amine.
- ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- BenchChem. (n.d.). Technical Support Center: Chiral Starting Material Purification.
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- BenchChem. (n.d.). A Comparative Guide to Chiral Amine Synthesis: Evaluating Alternatives to (S)-3-Acetyl-1-Boc-pyrrolidine.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine.
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Advanced ChemBlocks. (n.d.). (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- PubMed Central. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Catalysis Science & Technology (RSC Publishing). (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases.
- Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis.
- Google Patents. (2017). US9663507B1 - Crystallisation of thiamine hydrochloride.
- PMC - NIH. (n.d.). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water.
- Wikipedia. (n.d.). Serotonin.
-
PubChem. (n.d.). amine hydrochloride. Retrieved from
Sources
Technical Support Center: Synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-based insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (R)-1-(4-Methoxyphenyl)propan-1-amine?
A1: The primary methods for synthesizing this chiral amine are asymmetric reductive amination of 4-methoxypropiophenone and enzymatic transamination.
-
Asymmetric Reductive Amination: This is a widely used method that involves the reaction of a carbonyl group with an amine to form an imine, which is then reduced.[1] For the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine, 4-methoxypropiophenone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[2][3] Catalytic hydrogenation over palladium (H₂/Pd) is also a common and efficient method.[1]
-
Enzymatic Transamination: This biocatalytic approach utilizes amine transaminases (ATAs) to transfer an amino group from a donor molecule to the ketone substrate (4-methoxypropiophenone).[4][5] This method is highly enantioselective and operates under mild reaction conditions, making it an attractive green chemistry alternative.[6]
Q2: I'm observing a significant amount of the corresponding alcohol, 1-(4-methoxyphenyl)propan-1-ol, in my reductive amination reaction. What is causing this and how can I prevent it?
A2: The formation of 1-(4-methoxyphenyl)propan-1-ol is a common side reaction in reductive amination, resulting from the direct reduction of the starting ketone, 4-methoxypropiophenone.[2] This occurs when the reducing agent reacts with the ketone before it can form the imine intermediate with the amine source.
Causality and Prevention:
-
Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[1][3]
-
Solution: Opt for a more selective reducing agent that preferentially reduces the imine over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards ketones.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions which favor imine formation.[3]
-
-
Reaction Conditions: The rate of imine formation is crucial. If it is slow, the ketone is exposed to the reducing agent for a longer period.
-
Solution: Ensure optimal conditions for imine formation. This can be achieved by adjusting the pH to be weakly acidic (typically pH 4-6) and by using a dehydrating agent or a Dean-Stark apparatus to remove water, which is a byproduct of imine formation and can shift the equilibrium back towards the reactants.[2]
-
Q3: My product has low enantiomeric excess (ee). What are the potential causes of racemization?
A3: Achieving high enantiomeric excess is critical for the synthesis of chiral amines. Racemization, or the formation of a mixture of R and S enantiomers, can occur under certain conditions.
Potential Causes and Solutions:
-
In asymmetric reductive amination:
-
Ineffective Chiral Catalyst: The chiral catalyst or ligand may not be providing sufficient stereocontrol. Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to decreased enantioselectivity. It is advisable to run the reaction at the recommended temperature, and consider lowering it if poor ee is observed.
-
-
In enzymatic transamination:
-
Enzyme Specificity and Activity: The chosen amine transaminase (ATA) may not have high selectivity for the substrate, or its activity could be compromised.[7] Ensure the enzyme is from a reputable source and that the reaction buffer, pH, and temperature are optimal for its activity.[6]
-
Equilibrium Issues: The transamination reaction is reversible, which can affect the final enantiomeric purity.[8] To drive the reaction towards the desired product, an excess of the amine donor is often used, or a system to remove the ketone byproduct can be implemented.[8]
-
Q4: I'm struggling to purify the final hydrochloride salt. It seems to be contaminated with inorganic salts.
A4: Purification of amine hydrochloride salts can be challenging, especially when aqueous HCl is used for salt formation, as this can introduce inorganic salts like NaCl if a sodium-based reagent was used previously.[9]
Troubleshooting Purification:
-
Salt Formation Protocol:
-
Recommended Method: The preferred method for forming the hydrochloride salt is to dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous organic solvent (e.g., HCl in dioxane).[10] This minimizes the introduction of water and inorganic salts.
-
-
Purification of Contaminated Salt:
-
Recrystallization: If the hydrochloride salt is contaminated, recrystallization from a suitable solvent system is the best approach. A common technique involves dissolving the salt in a minimal amount of a polar solvent like ethanol or methanol and then adding a less polar solvent like diethyl ether or hexane until turbidity is observed, followed by cooling to induce crystallization.
-
Wash Steps: If the product has already precipitated from an aqueous/organic mixture, washing the filtered solid with a cold, non-polar organic solvent can help remove organic impurities, and a wash with a minimal amount of cold water or brine might reduce inorganic salt contamination, though this risks product loss due to the salt's water solubility.
-
Troubleshooting Guides
Guide 1: Addressing Over-alkylation in Reductive Amination
A potential side reaction in reductive amination is the formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the starting ketone.[2]
Experimental Protocol to Minimize Over-alkylation:
-
Control Stoichiometry: Use a significant excess of the ammonia source (e.g., ammonium acetate or ammonia gas) relative to the 4-methoxypropiophenone. This statistically favors the reaction of the ketone with the primary amine source over the product amine.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the product amine low at any given time, reducing the likelihood of it reacting with the remaining ketone.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting ketone is consumed to prevent further side reactions.
Data Interpretation:
| Observation by TLC/GC | Potential Issue | Recommended Action |
| Spot/Peak corresponding to a higher molecular weight byproduct | Over-alkylation | Increase the excess of the ammonia source and consider slower addition of the reducing agent in the next run. |
| Starting material consumed, but desired product peak is not the major one | Multiple side reactions | Re-evaluate the overall reaction conditions (temperature, solvent, pH). |
Guide 2: Optimizing Biocatalytic Transamination
For enzymatic synthesis, maximizing conversion and enantioselectivity is key.
Workflow for Optimization:
Caption: Workflow for optimizing enzymatic transamination.
Visualizing Side Reactions
Reductive Amination Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the competing side reactions.
Caption: Pathways in reductive amination.
References
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. (2023-04-10).
- Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. (2014-08-19). PMC - NIH.
- (Open Access) Transaminases for chiral amine synthesis. (2018). SciSpace.
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024-11-16). MDPI.
- Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering (RSC Publishing).
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- Purific
- Reductive Amin
- Reductive amin
- Reductive Amin
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantiomeric Excess in the Resolution of (4-Methoxyphenyl)propan-1-amine
Welcome to the technical support center for the chiral resolution of (4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric excess (e.e.) of this crucial chiral intermediate. Here, we will delve into the critical parameters, troubleshoot common issues, and provide detailed protocols to enhance the stereochemical purity of your final product.
I. Understanding the Fundamentals of Diastereomeric Salt Resolution
The most prevalent and industrially scalable method for separating the enantiomers of a racemic amine like (4-Methoxyphenyl)propan-1-amine is through the formation of diastereomeric salts.[1] This process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid.[2][3] The resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.[1][2] The desired enantiomer is then liberated from the purified diastereomeric salt.
The success of this resolution is contingent on maximizing the solubility difference between the two diastereomeric salts. This is influenced by a multitude of factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants.
II. Troubleshooting Guide: Common Issues and Solutions
Low enantiomeric excess is a frequent challenge in diastereomeric salt resolutions. The following table outlines common problems, their probable causes, and actionable solutions to improve your outcomes.
| Problem | Potential Causes | Recommended Solutions |
| Low Enantiomeric Excess (e.e.) of Crystallized Salt | Co-precipitation of the more soluble diastereomer: The solubilities of the two diastereomeric salts in the chosen solvent are too similar.[4] | Solvent Screening: Conduct a systematic screening of different solvents or solvent mixtures to identify a system that maximizes the solubility difference.[5] Controlled Cooling: Employ a slower cooling rate to allow for more selective crystallization of the less soluble diastereomer.[4][5] Recrystallization: Perform one or more recrystallizations of the obtained salt, potentially in a different solvent system, to further enhance the diastereomeric excess.[4] |
| Rapid Crystallization: Fast cooling or high supersaturation can lead to the entrapment of the undesired diastereomer. | Optimize Cooling Profile: Implement a gradual and controlled cooling profile.[6] Seeding: Introduce seed crystals of the desired diastereomer at the appropriate supersaturation level to promote controlled crystal growth.[5] | |
| Incorrect Stoichiometry: An improper molar ratio of the resolving agent to the racemic amine can result in incomplete formation of the diastereomeric salts.[7] | Optimize Molar Ratio: Experiment with slight variations in the molar ratio of the resolving agent to the amine. A 1:1 ratio is a common starting point, but optimization may be necessary. | |
| Low Yield of Desired Diastereomeric Salt | High Solubility of the Desired Salt: The target diastereomeric salt may be too soluble in the chosen solvent. | Anti-solvent Addition: Introduce an anti-solvent (a solvent in which the salt is less soluble) to reduce its solubility and induce precipitation.[4] Solvent Selection: Choose a solvent in which the desired diastereomer has lower solubility.[8] |
| Incomplete Crystallization: The solution may not be sufficiently supersaturated. | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. Lower the Final Temperature: Cooling to a lower temperature can decrease the solubility and improve the yield.[6] | |
| "Oiling Out" Instead of Crystallization | High Concentration: The concentration of the diastereomeric salt in the solution is too high. | Add More Solvent: Diluting the solution can prevent the salt from separating as an oil.[4] |
| Crystallization Temperature is Too High: The melting point of the diastereomeric salt may be lower than the crystallization temperature. | Lower the Crystallization Temperature: Reducing the temperature may promote solid crystal formation.[4] | |
| No Crystallization Occurs | Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur. | Concentrate the Solution: Remove a portion of the solvent under reduced pressure. Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding seed crystals.[4] |
| Inappropriate Solvent: The chosen solvent may be too effective at dissolving the diastereomeric salt.[5] | Solvent Screening: Test a range of solvents with varying polarities. |
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral resolving agent for (4-Methoxyphenyl)propan-1-amine?
The selection of the resolving agent is critical.[7] For amines, common choices include chiral carboxylic acids like tartaric acid and its derivatives (e.g., dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid.[1][2][9] The ideal resolving agent will form a diastereomeric salt with one enantiomer of the amine that is significantly less soluble than the salt formed with the other enantiomer.[7] An empirical screening of several resolving agents is often the most effective approach.
Q2: What is the impact of the solvent on the resolution process?
The solvent plays a crucial role in determining the solubility difference between the diastereomeric salts.[5] The polarity of the solvent can significantly affect the efficiency of the resolution.[4] A systematic screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures with water) is highly recommended to find the optimal system for crystallization.
Q3: How critical is temperature control during crystallization?
Temperature has a significant impact on the solubility of the diastereomeric salts.[6] A well-controlled and often slow cooling profile is essential for achieving high selectivity and good crystal quality.[5][6] Rapid cooling can lead to the co-precipitation of the undesired diastereomer, thus reducing the enantiomeric excess.[7]
Q4: How can I accurately determine the enantiomeric excess of my product?
Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.[6] The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for precise quantification.[6]
-
Chiral Gas Chromatography (GC): Suitable for volatile amines or those that can be derivatized to be volatile.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Discriminating Agents: This method involves forming diastereomeric complexes that exhibit distinct NMR signals.[6]
Before optimizing the resolution, it is essential to have a validated analytical method to ensure the accuracy of your e.e. measurements.[10]
IV. Experimental Workflow and Protocols
A. General Workflow for Diastereomeric Salt Resolution
The following diagram illustrates a typical workflow for the chiral resolution of an amine via diastereomeric salt formation.
Caption: Experimental workflow for chiral resolution.
B. Protocol: Resolution of (4-Methoxyphenyl)propan-1-amine with L-Tartaric Acid
This protocol provides a starting point for the resolution. Optimization of solvent, temperature, and stoichiometry will likely be necessary.
Materials:
-
Racemic (4-Methoxyphenyl)propan-1-amine
-
L-Tartaric acid (or another suitable chiral resolving agent)
-
Methanol (or other screened solvent)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve racemic (4-Methoxyphenyl)propan-1-amine in a suitable amount of warm methanol.
-
In a separate flask, dissolve an equimolar amount of L-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the L-tartaric acid solution to the amine solution with stirring.
-
Heat the mixture until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
The collected solid is the diastereomeric salt enriched in one enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in water.
-
Add a sufficient amount of NaOH solution to make the mixture basic (pH > 11).
-
Extract the liberated free amine with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (4-Methoxyphenyl)propan-1-amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting amine using a validated chiral HPLC or GC method.
-
C. Mechanism of Diastereomeric Salt Formation
The resolution process is based on the formation of two diastereomers with different physical properties.
Caption: Formation of diastereomeric salts.
By carefully controlling the experimental conditions, it is possible to significantly improve the enantiomeric excess in the resolution of (4-Methoxyphenyl)propan-1-amine, leading to a more efficient and cost-effective synthesis of enantiomerically pure compounds.
V. References
-
Benchchem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Retrieved from
-
Benchchem. (n.d.). A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. Retrieved from
-
Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization. Retrieved from
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from
-
Benchchem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Retrieved from
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from
Sources
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- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. advanceseng.com [advanceseng.com]
- 9. onyxipca.com [onyxipca.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Welcome to the technical support guide for (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS No. not broadly available for the hydrochloride salt of the R-isomer, structure-related CAS numbers include 5349-60-0 for the racemic alcohol precursor). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and potential degradation of this chiral amine. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot experimental challenges, ensuring the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintain the compound's purity and stability. Based on safety data for structurally similar compounds, the following conditions are recommended:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is advisable.
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Handle in a chemical fume hood to avoid inhalation of dust or vapors.[2][3] Avoid contact with skin and eyes.[3] Take measures to prevent the buildup of electrostatic charge.[3]
| Condition | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8 °C) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation of the amine and phenyl ether moieties. |
| Light | Amber vial or dark location | Protects against photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | The hydrochloride salt can be hygroscopic; moisture can promote hydrolysis. |
Q2: Is this compound susceptible to degradation?
A2: Yes. Like many chiral amines with its functional groups, this molecule possesses moieties that are susceptible to degradation under certain conditions. The primary amine is a potential site for oxidation, and the methoxy-substituted phenyl ring can also undergo reactions. The hydrochloride salt form generally offers greater stability than the free base, but degradation can still be initiated by factors such as pH, light, heat, and oxidizing agents.[4][5]
Q3: What are the primary incompatible materials to avoid?
A3: To prevent vigorous reactions or degradation, avoid contact with strong oxidizing agents and strong bases.[1] Strong bases will deprotonate the amine hydrochloride to form the more reactive free base, while strong oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[5]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems you may encounter during the analysis or use of this compound.
Q4: I am observing inconsistent potency results and/or peak tailing during HPLC analysis. What could be the cause?
A4: This is a common issue when working with basic compounds like amines. The problem often stems from either on-column degradation or secondary interactions with the stationary phase.
-
Causality: The primary amine group is basic and can interact ionically with residual acidic silanol groups on the surface of silica-based HPLC columns. This leads to poor peak shape (tailing) and can result in inconsistent retention times and peak areas. Furthermore, if the mobile phase conditions are not optimized, the compound may be degrading during the analytical run.
-
Troubleshooting Protocol:
-
Column Selection: Start with a modern, high-purity, end-capped C18 or Phenyl-Hexyl column. These columns have fewer exposed silanol groups.
-
Mobile Phase pH Control: The mobile phase pH is critical. To ensure the analyte is in a single ionic form (protonated), maintain a pH at least 2 units below the amine's pKa. A pH between 2.5 and 4.0 is a good starting point. Use a buffer like phosphate or formate.
-
Amine Additive: To further improve peak shape, add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA).[6] These additives compete for the active silanol sites on the stationary phase, preventing the analyte from interacting with them.
-
Temperature Control: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Method Validation: Once a suitable method is developed, it must be validated for its stability-indicating properties through forced degradation studies, as outlined in the ICH guidelines.[7][8]
-
Q5: My sample shows new, unexpected peaks after preparation or a short period of storage in solution. How can I identify the source of this degradation?
A5: The appearance of new peaks strongly suggests degradation. To understand the compound's stability profile and ensure your analytical method can detect these impurities, a forced degradation (stress testing) study is the authoritative approach.[4][9] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Causality: Degradation is a chemical process. By systematically applying different stressors (acid, base, oxidation, heat, light), you can identify which conditions the molecule is sensitive to. This knowledge is crucial for developing stable formulations and establishing appropriate storage conditions.[7][8]
-
Experimental Workflow: Forced Degradation Study The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This ensures that degradation products are generated at a sufficient level for detection and characterization without completely consuming the parent compound.[4]
Caption: Workflow for a forced degradation study.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80 °C) | Cleavage of the ether linkage. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C) | Potential for racemization or elimination reactions. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the primary amine to N-oxide or other species.[5] |
| Thermal | Dry heat (e.g., 80-100 °C) on solid; solution heat. | General decomposition. |
| Photostability | Exposure to light source per ICH Q1B guidelines. | Photolytic decomposition, often via radical mechanisms. |
Q6: I am concerned about maintaining the enantiomeric purity of the (R)-isomer during my experiments. How can I monitor this?
A6: Monitoring enantiomeric purity requires a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[6][10]
-
Causality: The stereocenter in (R)-1-(4-Methoxyphenyl)propan-1-amine is at the carbon bearing the amine group. Certain conditions, particularly exposure to basic pH or high temperatures, could potentially lead to racemization, resulting in the formation of the (S)-enantiomer. A standard achiral HPLC method will not be able to separate these two enantiomers.
-
Protocol: Chiral HPLC Method Development
-
Column Selection: The choice of a Chiral Stationary Phase (CSP) is paramount. For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[6][11] Columns like Chiralpak® IA, IB, or IC are excellent starting points.
-
Mobile Phase: Chiral separations are typically performed in either normal-phase or polar-organic mode.
-
Normal-Phase: A mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA).
-
Additive: A small amount of a basic additive (e.g., 0.1% DEA) is often required to improve peak shape and resolution for amine compounds.[6]
-
-
Detection: Use a UV detector set to an appropriate wavelength for the methoxyphenyl chromophore (e.g., ~225 nm or ~275 nm).
-
Method Validation: Once separation is achieved, spike a sample of the (R)-isomer with a small amount of the racemic mixture or the (S)-isomer (if available) to confirm peak identification and the method's ability to resolve the two enantiomers.
-
Section 3: Potential Degradation Pathways
Understanding the potential chemical liabilities of a molecule is key to designing robust experiments. Below are the hypothesized degradation pathways for (R)-1-(4-Methoxyphenyl)propan-1-amine based on its chemical structure.
Caption: Potential degradation pathways for the title compound.
-
Oxidative Degradation: The primary amine is susceptible to oxidation. In the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen over time, it can form the corresponding N-oxide or be oxidized to an imine, which may undergo further reactions.[5]
-
O-Demethylation (Hydrolysis): Under harsh acidic conditions and heat, the methyl ether on the phenyl ring can be cleaved to form the corresponding phenol derivative, (R)-1-(4-hydroxyphenyl)propan-1-amine.
-
Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of excited states and radical intermediates. This can trigger a complex cascade of reactions resulting in various degradation products.[12]
By understanding these potential liabilities and utilizing the troubleshooting guides provided, researchers can ensure the quality and integrity of their work with this compound.
References
- JL-3448 - Safety D
- M. Singh, et al. (2016).
- 4'-Methoxypropiophenone - Safety Data Sheet. (2025). Thermo Fisher Scientific.
- 1-Amino-3-(4-methoxyphenoxy)
- ICH. (2016). Forced Degradation Studies. SciSpace, citing ICH Q1A, Q1B, Q2B guidelines.
- A. K. Siddiqui, et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- S. H. Lee, et al. (2021).
- A. B. Roge, et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- R. K. Patel, et al. (2016).
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. (2025). BenchChem.
- 3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6. (n.d.). Sigma-Aldrich.
- X. Zhang, et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Chiral analysis - Wikipedia. (n.d.). Wikipedia.
- A. A. Boateng. (2017). Degradation Pathway.
- 1-(4-methoxyphenyl)propan-2-amine hydrochloride | 50505-80-1. (2023). ChemicalBook.
- (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride. (n.d.). Advanced ChemBlocks.
- J. L. Flippen-Anderson, et al. (1993). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. pharmasm.com [pharmasm.com]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. yakhak.org [yakhak.org]
- 12. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride and their removal
Welcome to the Technical Support Center for (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine. Here, we will address common challenges related to impurities and their removal, providing both theoretical understanding and practical, field-proven solutions. Our goal is to empower you with the knowledge to ensure the highest purity of your compound for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
The purity of this compound can be affected by impurities stemming from the synthetic route and subsequent handling. The most prevalent impurities include:
-
The (S)-enantiomer: As a chiral compound, the most common impurity is its optical isomer, (S)-1-(4-Methoxyphenyl)propan-1-amine. The enantiomeric excess (ee) is a critical purity parameter.
-
Starting materials: Unreacted precursors from the synthesis, such as 4-methoxyacetophenone, can be present.
-
Reaction byproducts: Side-products from the specific synthetic pathway used can contaminate the final product. For instance, in reductive amination routes, partially reduced intermediates or over-alkylated amines might be formed.
-
Residual solvents: Solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, methanol) may be retained in the final hydrochloride salt.
-
Positional isomers: Depending on the synthesis, isomers like 1-(2-methoxyphenyl)propan-1-amine or 1-(3-methoxyphenyl)propan-1-amine could be present, though this is less common with highly specific synthetic methods.
Q2: Why is the enantiomeric excess (ee) so important for this compound?
(R)-1-(4-Methoxyphenyl)propan-1-amine is a chiral building block often used in the synthesis of active pharmaceutical ingredients (APIs). In many biological systems, only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, achieving a high enantiomeric excess is crucial for the safety and efficacy of the final drug product. Regulatory agencies like the FDA and EMA have stringent requirements for the enantiomeric purity of chiral drugs.
Q3: What analytical techniques are best for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity analysis.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess. By using a chiral stationary phase, it can separate and quantify the (R)- and (S)-enantiomers.
-
Gas Chromatography (GC): GC is particularly useful for detecting volatile impurities like residual solvents. When coupled with a mass spectrometer (GC-MS), it can also help identify unknown byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of the desired compound and helping to identify and quantify structural isomers and other organic impurities.
-
Mass Spectrometry (MS): MS is a highly sensitive technique for detecting trace impurities and confirming the molecular weight of the compound and its contaminants.[1][2]
Here is a summary of the recommended analytical methods for different types of impurities:
| Impurity Type | Primary Analytical Method | Secondary/Confirmatory Method |
| (S)-enantiomer | Chiral HPLC | Chiral GC |
| Starting Materials | HPLC, GC-MS | NMR |
| Reaction Byproducts | HPLC, GC-MS | NMR, LC-MS |
| Residual Solvents | GC (Headspace) | NMR |
| Positional Isomers | HPLC, GC | NMR |
Q4: Can I improve the purity of my this compound by simple recrystallization?
Recrystallization is a powerful technique for purifying crystalline solids like the hydrochloride salt of this amine. It is particularly effective for removing insoluble impurities and significantly reducing the levels of many organic byproducts and residual solvents. However, a simple recrystallization will not separate the (R)- and (S)-enantiomers as they have identical physical properties in a non-chiral environment. For improving enantiomeric excess, a diastereomeric resolution is required.
Troubleshooting Guides
Issue 1: Poor Enantiomeric Excess (ee) After Synthesis
Symptoms: Chiral HPLC analysis shows a significant peak for the (S)-enantiomer, resulting in a low enantiomeric excess.
Root Causes and Solutions:
-
Ineffective Chiral Resolution: The most common method for separating enantiomers of amines is through the formation of diastereomeric salts using a chiral resolving agent (e.g., tartaric acid). If the resolution is incomplete, the ee will be low.
-
Troubleshooting Workflow:
-
Optimize the Resolving Agent Stoichiometry: A 1:1 molar ratio of the amine to the resolving agent is not always optimal. Experiment with varying the stoichiometry, often starting with 0.5 molar equivalents of the chiral resolving agent.[3]
-
Solvent Screening: The choice of solvent is critical for the selective crystallization of one diastereomer. Screen a variety of solvents with different polarities. A solvent-switching method can also be effective.[3]
-
Control Crystallization Conditions: Factors like temperature, cooling rate, and agitation speed can significantly impact the efficiency of the resolution. A slower cooling rate often leads to purer crystals.
-
Equilibration Time: Ensure sufficient time for the less soluble diastereomeric salt to crystallize. However, prolonged times can sometimes lead to the crystallization of the more soluble diastereomer, so optimization is key.[3]
-
-
-
Racemization: The chiral center of the amine may be susceptible to racemization under harsh reaction conditions (e.g., high temperatures or strongly acidic or basic environments).
-
Preventative Measures:
-
Maintain mild reaction conditions throughout the synthesis and purification.
-
Avoid prolonged exposure to extreme pH levels.
-
-
Diagram: Diastereomeric Resolution Workflow
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Presence of Organic Byproducts and Starting Materials
Symptoms: HPLC or GC-MS analysis reveals peaks corresponding to unreacted starting materials or unexpected side products.
Root Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution: Increase the reaction time, temperature (if stability allows), or the molar ratio of reactants. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.
-
-
Side Reactions: The reaction conditions may be promoting the formation of byproducts.
-
Solution: Re-evaluate the reaction conditions. A change in solvent, temperature, or catalyst may suppress side reactions.
-
-
Ineffective Purification: The chosen purification method may not be suitable for removing the specific impurities present.
-
Purification Protocol: Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude amine hydrochloride salt in water.
-
Basification: Add a base (e.g., 1M NaOH) to deprotonate the amine and convert it to its free base form. The free amine will often be an oil or a solid that is less soluble in water.
-
Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. This will leave behind any water-soluble impurities.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Salt Formation and Recrystallization: Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. The resulting solid can then be recrystallized from an appropriate solvent system to further enhance its purity.[4][5]
-
-
Diagram: Purification Workflow for Organic Impurities
Caption: Step-by-step purification via acid-base extraction and recrystallization.
Issue 3: High Levels of Residual Solvents
Symptoms: GC analysis shows the presence of solvents used in the final purification steps above the acceptable limits.
Root Cause and Solution:
-
Inefficient Drying: The product may not have been dried sufficiently after the final crystallization or precipitation.
-
Optimized Drying Protocol:
-
Initial Drying: After filtration, wash the crystalline product with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to displace the high-boiling point crystallization solvent.
-
Vacuum Drying: Dry the product in a vacuum oven. The temperature should be high enough to effectively remove the solvent but well below the melting point of the compound to avoid degradation.
-
Inert Gas Purge: Periodically breaking the vacuum with a stream of dry, inert gas (e.g., nitrogen) can help to sweep away solvent vapors and accelerate the drying process.
-
-
References
- BenchChem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. DOI: 10.1039/D5AY01050K. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Stereoselectivity in Chiral Amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor stereoselectivity in chiral amine synthesis. Chiral amines are fundamental building blocks in over 40% of small-molecule pharmaceuticals, where precise control of stereochemistry is paramount to biological activity and safety.[1] This resource provides a structured approach to troubleshooting, grounded in mechanistic principles and validated protocols, to help you achieve high enantiomeric or diastereomeric purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing low enantiomeric excess (ee) in my catalytic asymmetric reaction. What are the most common culprits?
A1: Low enantioselectivity is a frequent challenge that can often be traced back to a few key areas. A systematic evaluation is the most effective approach.[2]
-
Catalyst Integrity and Activity: The catalyst is the primary driver of stereoselectivity.[2] Ensure the catalyst or precatalyst is pure, has been stored correctly (e.g., under inert atmosphere), and is handled under strictly anhydrous and anaerobic conditions if required. Catalyst decomposition or the presence of inhibiting impurities can drastically reduce performance. For instance, Noyori-type ruthenium catalysts are known to be sensitive to air and moisture, and their activation with a base is a critical step that can be hampered by impurities.[3]
-
Substrate and Reagent Purity: Impurities in your substrate (e.g., ketone, imine) or reagents can act as catalyst poisons or participate in non-selective background reactions. For example, the product amine itself can sometimes inhibit or deactivate the catalyst, a known issue in the asymmetric hydrogenation of N-alkyl ketimines.[4] Always use purified substrates and high-purity, anhydrous solvents.
-
Reaction Conditions: Temperature, pressure (for hydrogenations), and concentration are critical parameters. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.[2]
-
Solvent Effects: The solvent plays a crucial role in stabilizing the transition state of the stereodetermining step.[5] A solvent screen is highly recommended. A change in solvent polarity or coordinating ability can dramatically alter the enantiomeric excess.
Q2: How do I choose between a catalytic method (metal or enzyme) and a chiral auxiliary-based approach?
A2: The choice depends on several factors including the substrate scope, scale of the reaction, cost, and the desired stereoisomer.
-
Catalytic Methods (Transition Metal or Biocatalysis): These are often more atom-economical and ideal for large-scale synthesis.[6]
-
Transition-Metal Catalysis: Offers broad substrate scope and high turnover numbers. Methods like asymmetric reductive amination and hydrogenation are powerful tools.[1][7] However, they can require expensive and sensitive ligands and metals.
-
Biocatalysis (e.g., Transaminases, Imine Reductases): Offers exceptional selectivity (>99% ee is common) under mild, aqueous conditions and is environmentally friendly.[8][9] The main limitations can be substrate scope (enzymes are highly specific) and potential product inhibition.[10]
-
-
Chiral Auxiliaries: This is a robust and reliable method, often used when catalytic methods fail or for complex molecules requiring multiple steps.[11] The auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. The downside is that it involves extra steps for attachment and cleavage and is not atom-economical.[11][12]
Q3: My enzymatic resolution has stalled at less than 50% conversion and the enantiomeric excess of the remaining starting material is low. What's wrong?
A3: This is a classic issue in kinetic resolutions. Here are the likely causes:
-
Poor Enzyme Selectivity (Low E-value): The "E-value" or enantioselectivity factor is a measure of how well the enzyme differentiates between the two enantiomers. A low E-value means the enzyme reacts with both enantiomers at comparable rates, leading to poor resolution. You may need to screen different enzymes (e.g., various lipases) or modify the reaction medium.[13]
-
Product Inhibition: The product formed can inhibit the enzyme, slowing down the reaction as it progresses.[14]
-
Reaction Reversibility: The acylation reaction may be reversible. To drive the reaction forward, you can use an acyl donor that makes the reaction irreversible (e.g., vinyl acetate) or remove the byproduct.
-
Enzyme Denaturation: Conditions like pH, temperature, or the presence of certain organic solvents can denature the enzyme.[14] Ensure your conditions are optimal for the specific enzyme you are using. Immobilizing the enzyme on a solid support can often enhance its stability.[9]
Troubleshooting Guide 1: Low Enantioselectivity in Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful one-pot method for converting ketones or aldehydes into chiral amines.[7] Poor stereoselectivity is a common hurdle. This guide provides a systematic workflow to diagnose and solve the problem.
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps & Rationale
-
Verify Analytical Method: Before optimizing the reaction, ensure your analytical method (chiral HPLC or GC) is accurate and not the source of the problem. Racemization can sometimes occur on the column or during sample preparation.
-
Scrutinize Reagents & Catalyst:
-
Rationale: Impurities are a primary cause of catalyst inhibition and poor performance.[15] Water can hydrolyze the imine intermediate, while other nucleophiles or coordinating species can poison the metal center.
-
Protocol: Use freshly distilled or recrystallized starting materials. Solvents should be of the highest grade, anhydrous, and degassed. If synthesizing your own ligand or catalyst, confirm its purity by NMR, elemental analysis, and chiral HPLC.
-
-
Evaluate Reaction Conditions:
-
Temperature: Lowering the temperature generally increases selectivity.[2]
-
Rationale: According to the Eyring equation, selectivity is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states. Lowering the temperature amplifies the impact of this energy difference, favoring the lower-energy pathway.[16]
-
-
Solvent: The solvent can profoundly influence the reaction's stereochemical outcome by solvating the catalyst and transition state differently.[5][17]
-
Rationale: Non-coordinating solvents like toluene or dichloromethane are often a good starting point. However, sometimes coordinating solvents like THF or ethereal solvents can stabilize the active catalytic species or a key transition state, leading to higher selectivity.[18] A solvent screen is essential.
-
-
Additives: In some systems, additives like acids or bases can act as co-catalysts or suppress side reactions.[19] For example, in reductive aminations that generate an imine in situ, a catalytic amount of acid can be crucial for imine formation, but an excess can be detrimental.
-
-
Screen Catalyst and Ligand:
-
Rationale: The chiral ligand is the heart of the catalyst, and its steric and electronic properties dictate the chiral environment.[4] A mismatch between the substrate and the ligand is a common reason for poor selectivity.[20]
-
Action: If one ligand gives poor results, screen a library of related ligands. For example, if a BINAP-based ligand is ineffective, consider ligands with different bite angles or electronic properties, such as Josiphos or PhanePhos.[21] Sometimes, switching the metal (e.g., from Rhodium to Iridium) can also lead to dramatic improvements.[1]
-
Data Presentation: Effect of Solvent and Temperature
The following table illustrates typical optimization data for the asymmetric transfer hydrogenation of a model ketone, acetophenone, using a Ru-(S,S)-TsDPEN catalyst.
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Isopropanol | 25 | 95 | 92 |
| 2 | Isopropanol | 0 | 92 | 97 |
| 3 | Toluene | 25 | 88 | 85 |
| 4 | THF | 25 | 90 | 78 |
| 5 | DCM | 25 | 85 | 81 |
Data is representative and compiled for illustrative purposes based on general principles.
As shown, lowering the temperature (Entry 2 vs. 1) significantly improves enantioselectivity. The choice of solvent also has a marked effect, with the protic solvent isopropanol, which also acts as the hydride source in this transfer hydrogenation, providing the best results.
Troubleshooting Guide 2: Optimizing Stereoselectivity with Chiral Auxiliaries
Chiral auxiliaries, such as Evans oxazolidinones or Ellman's tert-butanesulfinamide, are powerful tools for controlling stereochemistry.[11][22] However, poor diastereoselectivity can still arise.
Decision Tree for Chiral Auxiliary Strategy
Caption: Decision tree for optimizing diastereoselectivity.
Key Optimization Points & Rationale
-
Enolate Formation (Base and Temperature): For reactions involving enolates (e.g., alkylations of pseudoephedrine amides or Evans auxiliaries), the geometry of the enolate is critical.
-
Rationale: The choice of base (e.g., LDA vs. NaHMDS) determines the counterion (Li+ vs. Na+), which can influence the formation of a specific (Z)- or (E)-enolate through chelation. The reaction must be run at low temperatures (typically -78 °C) to ensure kinetic control and prevent enolate equilibration.[11]
-
-
Lewis Acid Chelation: In reactions like asymmetric aldol additions, a Lewis acid (e.g., TiCl₄, Bu₂BOTf) is used to form a rigid, chelated transition state.
-
Rationale: The Lewis acid coordinates to both the auxiliary's carbonyl and the incoming aldehyde, locking the conformation and presenting one face of the enolate to the electrophile, thereby ensuring high diastereoselectivity. The wrong Lewis acid or stoichiometry can lead to non-chelated pathways and poor selectivity.
-
-
Cleavage of the Auxiliary: The final step is removing the auxiliary. This step must be chosen carefully to avoid racemization or epimerization of the newly created stereocenter.
Experimental Protocol: Cleavage of an Evans Auxiliary
This protocol describes a standard method for cleaving an N-acylated Evans oxazolidinone to the corresponding primary alcohol.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acylated oxazolidinone (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Add lithium borohydride (LiBH₄) (2.0 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess hydride reagent.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the chiral primary alcohol. The chiral auxiliary can also be recovered from the column.
Rationale: This reductive cleavage using LiBH₄ is a mild and effective way to obtain the chiral alcohol without epimerizing the α-stereocenter.[12]
References
- A Comparative Review of Modern Techniques for Chiral Amine Synthesis - Benchchem. (URL: )
- Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols - Benchchem. (URL: )
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (URL: [Link])
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (URL: [Link])
-
Chiral Amine Synthesis. Methods, Developments and Applications - ResearchGate. (URL: [Link])
-
Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing). (URL: [Link])
- Overcoming side product formation in asymmetric alkyl
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (URL: [Link])
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (URL: [Link])
-
Solvent effects on stereoselectivity: More than just an environment - ResearchGate. (URL: [Link])
-
(PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ResearchGate. (URL: [Link])
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (URL: [Link])
-
Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. (URL: [Link])
-
Strategies in asymmetric reductive amination. - ResearchGate. (URL: [Link])
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. (URL: [Link])
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (URL: [Link])
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry. (URL: [Link])
-
Chiral auxiliary - Wikipedia. (URL: [Link])
-
Asymmetric reductive amination for the synthesis of chiral amines. - ResearchGate. (URL: [Link])
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. (URL: [Link])
- A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric C
-
Asymmetric reductive amination - PubMed. (URL: [Link])
-
Asymmetric hydrogenation - Wikipedia. (URL: [Link])
-
Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC - NIH. (URL: [Link])
-
Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks | Organic Letters - ACS Publications. (URL: [Link])
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (URL: [Link])
-
Convenient Cleavage Reaction of 1-Acylhydantoin to Amide - SciRP.org. (URL: [Link])
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis - Benchchem. (URL: )
-
Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
Enzymatic Cascade for Dynamic Kinetic Resolution of Amines - DiVA portal. (URL: [Link])
-
Plausible explanation for the low enantioselectivity observed. - ResearchGate. (URL: [Link])
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])
- Application Notes and Protocols for the Kinetic Resolution of Amines - Benchchem. (URL: )
-
Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - RSC Publishing. (URL: [Link])
-
Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry - ResearchGate. (URL: [Link])
-
Non-linear effects - Wikipedia. (URL: [Link])
-
Asymmetric catalysis: An enabling science - PNAS. (URL: [Link])
-
Methods for cleavage of chiral auxiliary. - ResearchGate. (URL: [Link])
-
Key Concepts in Stereoselective Synthesis. (URL: [Link])
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. (URL: [Link])
-
Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines | ACS Catalysis - ACS Publications. (URL: [Link])
-
Mechanisms and origins of the stereoselectivity in copper/Lewis base cooperatively catalyzed asymmetric allylic alkylation: a DFT perspective - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Additive Effects on Asymmetric Catalysis | Chemical Reviews - ACS Publications. (URL: [Link])
-
OC VI (HS 2015) Bode Research Group [Link] 1 T his work is lic en s e d u nd er a Crea tiv e C om mo ns A ttri. (URL: [Link])
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- 23. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [scirp.org]
Technical Support Center: Chiral HPLC Separation of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Welcome to the technical support center for the optimization of chiral HPLC separations. This guide is specifically tailored to address the challenges encountered during the enantiomeric separation of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. As a primary amine, this compound presents unique challenges that require a systematic and well-informed approach to method development and troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the initial stages of method development for the chiral separation of this compound.
Q1: Which type of chiral stationary phase (CSP) is most effective for separating aryl-aliphatic amines like this compound?
A1: Polysaccharide-based CSPs are generally the most successful for a broad range of chiral compounds, including primary amines.[1][2] Specifically, derivatives of amylose and cellulose, such as those coated or immobilized on a silica support, are highly recommended.
-
Amylose-based CSPs: Columns like those with amylose tris(3,5-dimethylphenylcarbamate) have shown excellent performance in resolving various chiral amines.[3]
-
Cellulose-based CSPs: Columns with cellulose tris(3,5-dimethylphenylcarbamate) are also a strong choice and have demonstrated successful separations of similar compounds.[1]
-
Cyclofructan-based CSPs: These have also shown a high success rate in separating primary amines, particularly in the polar organic mode.[2][4]
The selection of the exact CSP will depend on the specific mobile phase conditions, but starting with a screening of polysaccharide-based columns is a highly effective strategy.[5]
Q2: What are the typical starting mobile phase conditions for this separation?
A2: For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent and an alcohol. A typical mobile phase would be:
-
n-Hexane or Heptane: As the primary non-polar solvent.
-
Alcohol Modifier: Ethanol or 2-propanol (IPA) are commonly used. A starting concentration of 10-20% alcohol is often effective.[5]
-
Basic Additive: A small amount of a basic additive is crucial for good peak shape and to prevent unwanted interactions with the silica support.[1] Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is a standard starting point.[5][6]
For reversed-phase chromatography, a buffered aqueous mobile phase with an organic modifier like acetonitrile or methanol would be used. However, normal-phase is often the first choice for this type of compound on polysaccharide CSPs.
Q3: Is derivatization of the amine necessary for chiral separation?
A3: While derivatization can sometimes improve separation, it is often not necessary for primary amines like this compound when using modern polysaccharide-based CSPs.[4] Direct separation of the underivatized amine is generally achievable and preferred to avoid the extra sample preparation step. However, if direct methods fail, derivatization to form an amide or carbamate can be considered to enhance interactions with the CSP.[7]
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to resolving specific issues you may encounter during your experiments.
Q4: I am seeing poor resolution (Rs < 1.5) between the enantiomers. How can I improve it?
A4: Poor resolution is a common challenge in chiral separations. A systematic approach to optimization is key.
1. Optimize the Mobile Phase Composition:
-
Adjust Alcohol Modifier Percentage: The ratio of the non-polar solvent to the alcohol modifier is critical. Systematically vary the percentage of the alcohol (e.g., from 5% to 25% in 5% increments). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Change the Alcohol Modifier: The type of alcohol can have a significant impact on selectivity.[8] If you are using IPA, try switching to ethanol, and vice-versa. Ethanol often provides better peak efficiency and resolution in normal-phase separations.[5]
2. Adjust the Flow Rate:
-
Chiral separations are often sensitive to flow rate. Reducing the flow rate can provide more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[1] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
3. Optimize the Column Temperature:
-
Temperature affects the thermodynamics of chiral recognition.[1] Lower temperatures often enhance the weaker bonding forces that contribute to chiral separation.[5] If your system has a column thermostat, try running the separation at a lower temperature (e.g., 15-20°C).
4. Consider a Different CSP:
-
If the above steps do not yield satisfactory results, the chosen CSP may not be optimal. Screening other polysaccharide-based columns with different selectors (e.g., swapping an amylose-based column for a cellulose-based one) is a logical next step.
Q5: My peak shapes are broad and tailing. What are the likely causes and solutions?
A5: Poor peak shape, particularly tailing, is often observed with basic compounds like amines. This is typically due to secondary interactions with the stationary phase.
1. Check for a Basic Additive:
-
The most common cause of peak tailing for amines is the interaction with acidic silanol groups on the silica support of the CSP.[1] The addition of a basic modifier to the mobile phase is essential to mitigate this.
-
Solution: Ensure a basic additive like diethylamine (DEA) or triethylamine (TEA) is present in your mobile phase, typically at 0.1% (v/v).[6] If you are already using an additive, you may need to slightly increase its concentration (e.g., to 0.2%).
2. Sample Solvent Mismatch:
-
Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself.[1] If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.
3. Column Overload:
-
Injecting too much sample can lead to peak fronting or tailing.[9][10]
-
Solution: Reduce the concentration of your sample and re-inject.
4. Column Contamination or Degradation:
-
Over time, columns can become contaminated, or the stationary phase can degrade, leading to poor peak shape.
-
Solution: Try flushing the column with a strong, compatible solvent like 2-propanol or follow the manufacturer's regeneration procedure.[11] If performance is not restored, the column may need to be replaced.
Q6: I am observing a drift in retention times. What should I investigate?
A6: Retention time instability can compromise the reliability of your results. The following are common causes and their solutions:
1. Insufficient Column Equilibration:
-
Chiral columns, especially when using mobile phases with additives, can require longer equilibration times than standard achiral columns.
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analytical run.[1]
2. Mobile Phase Inconsistency:
-
The composition of the mobile phase can change due to the evaporation of volatile components (like hexane) or inadequate mixing.
-
Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed and degassed before use.[1]
3. Temperature Fluctuations:
-
Changes in ambient temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant temperature.
4. "Memory Effects" of Additives:
-
Additives can adsorb onto the stationary phase and affect subsequent separations, even after they have been removed from the mobile phase.[11][12] This can be particularly noticeable when switching between methods that use different additives.
-
Solution: If you suspect a memory effect, a thorough column flush with a strong solvent like ethanol or DMF (for immobilized columns) may be necessary to "reset" the stationary phase.[11]
Part 3: Experimental Protocols & Workflows
This section provides a structured workflow for method development and a table of recommended starting conditions to streamline your optimization process.
Systematic Method Development Workflow
The following workflow provides a logical progression for developing a robust chiral separation method for this compound.
Caption: A systematic workflow for chiral method development.
Table 1: Recommended Starting Conditions for CSP Screening
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Mobile Phase | n-Hexane/IPA (90:10) | n-Hexane/EtOH (90:10) | n-Hexane/IPA (80:20) | n-Hexane/EtOH (80:20) |
| Additive | 0.1% DEA | 0.1% DEA | 0.1% DEA | 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C | 25°C |
| Rationale | Screening different alcohol modifiers and varying strengths to identify the most promising conditions for further optimization. |
References
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chiral HPLC Column - Phenomenex. (n.d.). Retrieved January 19, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved January 19, 2026, from [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chiral HPLC and SFC Columns - Columnex LLC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1). Retrieved January 19, 2026, from [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (2021, March 14). Retrieved January 19, 2026, from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Retrieved January 19, 2026, from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 13). Retrieved January 19, 2026, from [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (2019, January 17). Retrieved January 19, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 19, 2026, from [Link]
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- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Enantioselective Synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selection of an appropriate catalyst and reaction optimization. Chiral amines are crucial building blocks in the pharmaceutical industry, and their efficient and stereoselective synthesis is of paramount importance.[1] This document will explore the primary catalytic strategies for obtaining the desired (R)-enantiomer of 1-(4-methoxyphenyl)propan-1-amine, focusing on asymmetric hydrogenation and reductive amination, and address common challenges encountered during these processes.
Catalyst Selection Strategy: A Decision-Making Workflow
The choice of catalyst is the most critical parameter for achieving high enantioselectivity and yield. The following workflow provides a structured approach to selecting the optimal catalytic system for your specific needs.
Caption: Decision workflow for catalyst selection in the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Enantioselectivity (<90% ee) in Asymmetric Hydrogenation
-
Potential Cause 1: Inappropriate Ligand Choice. The steric and electronic properties of the chiral ligand are crucial for effective enantiodiscrimination. For aryl ketones like 4'-methoxypropiophenone, Noyori-type catalysts with a combination of a chiral diphosphine (e.g., BINAP derivatives) and a chiral diamine are generally effective.[2] However, the specific combination needs to be optimized.
-
Solution: Screen a panel of chiral diphosphine ligands (e.g., (S)-BINAP, (S)-TolBINAP, (S)-XylBINAP) in combination with different chiral diamines (e.g., (S,S)-DPEN, (S,S)-DAIPEN). The steric bulk of the phosphine ligand can significantly impact enantioselectivity.[2]
-
-
Potential Cause 2: Catalyst Poisoning. The product amine can sometimes act as a ligand, coordinating to the metal center and inhibiting or altering the catalytic activity, leading to lower enantioselectivity.
-
Solution: Consider using a catalyst system that is less susceptible to product inhibition. Alternatively, running the reaction at a lower temperature may mitigate this effect.
-
-
Potential Cause 3: Incorrect Solvent. The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity.
-
Solution: While 2-propanol is a common solvent for transfer hydrogenation, methanol is often preferred for hydrogenations using H₂ gas with Noyori-type catalysts.[3] Screen other alcoholic or aprotic solvents to find the optimal medium.
-
Issue 2: Low Yield in Asymmetric Reductive Amination
-
Potential Cause 1: Inefficient Imine Formation. The reductive amination proceeds via an in-situ generated imine. If the equilibrium for imine formation is unfavorable, the overall yield will be low.
-
Solution: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to drive the imine formation equilibrium forward.
-
-
Potential Cause 2: Catalyst Decomposition. Chiral phosphoric acid catalysts can be sensitive to basic conditions. If the amine substrate or product is too basic, it can deprotonate the catalyst and render it inactive.
-
Solution: Ensure that the reaction is performed under neutral or slightly acidic conditions. The choice of the amine source is also critical; for primary amines, ammonium salts (e.g., ammonium acetate) are often used.
-
-
Potential Cause 3: Slow Hydride Transfer. The Hantzsch ester is a common hydride source in organocatalytic reductive aminations.[4] The efficiency of the hydride transfer can be a rate-limiting step.
-
Solution: Ensure that the Hantzsch ester is of high purity. Increasing the stoichiometry of the Hantzsch ester (e.g., to 1.2-1.5 equivalents) may improve the reaction rate and yield.
-
Issue 3: Difficulty in Isolating the Hydrochloride Salt
-
Potential Cause 1: Incomplete Precipitation. The hydrochloride salt may have some solubility in the reaction or workup solvent, leading to low isolated yields.
-
Solution: After forming the free amine, dissolve it in a suitable solvent like diethyl ether or isopropanol. Then, add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) dropwise, preferably at a low temperature (0 °C), to induce precipitation.[5] Using an anti-solvent like hexane can also aid in complete precipitation.
-
-
Potential Cause 2: Formation of an Oil instead of a Solid. The hydrochloride salt may initially form as an oil, making it difficult to isolate by filtration.
-
Solution: Try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystallization. Seeding with a small crystal of the product, if available, is also a good strategy.
-
-
Potential Cause 3: Contamination with Inorganic Salts. If aqueous HCl is used for salt formation, inorganic salts may co-precipitate with the product.[6]
-
Solution: It is highly recommended to use anhydrous HCl for the salt formation. If aqueous HCl must be used, the resulting salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of enantioselection in Noyori-type asymmetric hydrogenation?
A1: The enantioselectivity in Noyori-type asymmetric hydrogenation arises from the specific geometry of the chiral ruthenium catalyst.[8] The catalyst, which contains a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, creates a well-defined chiral pocket. The ketone substrate coordinates to the ruthenium center in a preferred orientation to minimize steric hindrance with the bulky groups on the chiral ligands. This preferential binding dictates the face of the carbonyl group that is exposed to the hydride transfer from the ruthenium, leading to the formation of one enantiomer of the alcohol (which is then converted to the amine) in excess.[9]
Caption: Simplified schematic of the Noyori asymmetric hydrogenation mechanism.
Q2: When should I choose asymmetric reductive amination over asymmetric hydrogenation?
A2: Asymmetric reductive amination (ARA) can be advantageous when a one-pot synthesis from the ketone and an amine source is desired, which can be more atom-economical.[10] It is particularly useful when the corresponding imine is unstable and difficult to isolate.[11] However, asymmetric hydrogenation (AH) of the ketone to the corresponding chiral alcohol, followed by conversion to the amine (e.g., via a Mitsunobu reaction or by activation of the hydroxyl group and substitution), is a more established and often more robust method. The choice may also depend on the availability and cost of the respective catalysts and reagents.
Q3: How can I determine the enantiomeric excess (ee) of my product?
A3: The most common method for determining the enantiomeric excess of a chiral amine is by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Derivatization of the amine with a chiral agent to form diastereomers, which can then be separated by standard chromatography, is another common approach.
Q4: Can I use a heterogeneous catalyst for this synthesis?
A4: While homogeneous catalysts, like the Noyori-type complexes, are more common for achieving high enantioselectivity in this transformation, there has been progress in the development of heterogeneous catalysts.[12] These often involve anchoring a chiral modifier onto a solid support, such as platinum on alumina modified with a chiral alkaloid. Heterogeneous catalysts offer the advantage of easier separation and recycling, but they may exhibit lower enantioselectivities compared to their homogeneous counterparts for this specific substrate.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 4'-Methoxypropiophenone using a Noyori-type Catalyst
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diphosphine ligand ((S)-BINAP, 1.1 mol%). Anhydrous and degassed dichloromethane is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed under vacuum. The chiral diamine ((S,S)-DPEN, 1.2 mol%) and anhydrous, degassed 2-propanol are added, and the mixture is heated at 80°C for 1 hour to generate the active catalyst.
-
Hydrogenation: The catalyst solution is cooled to room temperature. 4'-Methoxypropiophenone (1 equivalent) is added, followed by a solution of a base (e.g., potassium tert-butoxide, 5 mol%) in 2-propanol. The flask is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10-50 atm H₂). The reaction is stirred at a set temperature (e.g., 25-50°C) until complete conversion is observed by TLC or GC.
-
Workup and Conversion to Amine: After depressurization, the reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is evaporated. The resulting chiral alcohol is then converted to the amine. A common method is to activate the hydroxyl group as a mesylate or tosylate, followed by displacement with an amine source (e.g., sodium azide followed by reduction, or ammonia).
-
Salt Formation: The purified free amine is dissolved in anhydrous diethyl ether and cooled to 0°C. A solution of HCl in anhydrous diethyl ether (2 M) is added dropwise until the pH is acidic. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Protocol 2: Asymmetric Reductive Amination of 4'-Methoxypropiophenone using a Chiral Phosphoric Acid Catalyst
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst ((R)-TRIP, 2-5 mol%), 4'-methoxypropiophenone (1 equivalent), the amine source (e.g., p-methoxyaniline, 1.1 equivalents), and activated molecular sieves (4Å).
-
Reductive Amination: Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes. The Hantzsch ester (1.2 equivalents) is then added, and the reaction is stirred at the desired temperature (e.g., 40-60°C) until complete conversion of the ketone is observed by TLC or GC.
-
Workup and Deprotection: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the protected amine. The protecting group (in this case, the p-methoxyphenyl group) can be removed under oxidative conditions (e.g., with ceric ammonium nitrate (CAN)) to yield the primary amine.
-
Salt Formation: Follow the same procedure as described in Protocol 1 to obtain the hydrochloride salt.
Catalyst Performance Data
| Catalyst System | Method | Typical ee (%) | Typical Yield (%) | Ref. |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | AH | >95 | >90 | [2] |
| (R)-TRIP / Hantzsch Ester | ARA | 90-96 | 85-95 | [11] |
Note: The presented data are typical values and may vary depending on the specific reaction conditions. Optimization is crucial to achieve the best results.
References
- Ohkuma, T., et al. (2002). Asymmetric Hydrogenation of Ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 78(3), 52-63.
-
Noyori, R., et al. (2006). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 128(26), 8724–8725. [Link]
- Nugent, T. C. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. In Process Chemistry in the Pharmaceutical Industry, Second Edition (pp. 137-156). CRC Press.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
Li, N., et al. (2022). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Molecules, 27(19), 6285. [Link]
- Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Cheon, C.-H.
-
ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]
-
MDPI. (2019). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Catalysts, 9(10), 849. [Link]
-
ResearchGate. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. [Link]
- Xiao, J., et al. (2010). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 132(31), 10954–10957.
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-86. [Link]
-
ResearchGate. (2003). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. [Link]
-
ResearchGate. (2019). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
ResearchGate. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. [Link]
-
Rueping, M., et al. (2012). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Angewandte Chemie International Edition, 51(48), 12111-12114. [Link]
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]
- Yus, M., et al. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron, 70(48), 9183-9214.
- Google Patents. (2010).
-
YouTube. (2022). How to purify Amine?[Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Separation of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the robust and accurate analytical separation of these stereoisomers is a cornerstone of pharmaceutical development, quality control, and regulatory compliance.[1][2] This guide provides an in-depth comparison of the predominant analytical methodologies for chiral amine separation, offering field-proven insights and experimental data to empower researchers in selecting and implementing the most effective techniques for their specific applications.
The primary methods for chiral amine analysis fall into two main categories: direct and indirect separation. Direct methods utilize a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography, to differentiate between enantiomers.[2] Indirect methods involve the derivatization of the amine enantiomers with a chiral reagent to form diastereomers, which can then be separated using standard achiral analytical techniques.[3]
This guide will explore the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) in the context of chiral amine analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC is arguably the most established and widely adopted technique for the separation of chiral compounds, including amines.[4] Its versatility stems from the vast array of commercially available chiral stationary phases (CSPs) and the ability to operate in various modes, such as normal-phase, reversed-phase, and polar organic.[1][5]
The Central Role of Chiral Stationary Phases (CSPs)
The success of a direct chiral HPLC separation hinges on the selection of an appropriate CSP.[1] Polysaccharide-based CSPs, derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for a wide range of racemates, including primary amines.[1] Cyclofructan-based CSPs have also demonstrated a high success rate, particularly in the polar organic mode.[1] For certain primary amines, crown ether-based CSPs can be exceptionally efficient, though they often necessitate strongly acidic mobile phases.[1]
Causality in Mobile Phase Selection
The mobile phase composition is critical for achieving optimal separation. For basic compounds like amines, the addition of acidic and/or basic additives to the mobile phase is often necessary to obtain good peak shape and prevent undesirable interactions with residual silanols on the silica support.[1] A common strategy involves using a combination of a weak acid (e.g., trifluoroacetic acid - TFA) and a weak base (e.g., triethylamine - TEA) in the mobile phase.[6][7]
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[5] This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier like methanol.[5]
Performance Comparison: SFC vs. HPLC
A comparative study on a cyclofructan-based CSP for the separation of 25 racemic primary amines revealed that SFC provided the best overall peak symmetries.[5][6] While normal-phase HPLC yielded the highest resolutions, it was at the expense of longer analysis times.[5][6] The polar organic mode in HPLC offered the shortest analysis times.[5][6] SFC demonstrated comparable selectivities and analysis times to HPLC, making it a compelling option for high-throughput screening.[6][7]
Gas Chromatography (GC): A High-Resolution Technique for Volatile Amines
Chiral GC is a highly selective and sensitive technique for the enantiomeric separation of volatile and semi-volatile compounds.[8] For amines, which often have low volatility and can exhibit poor peak shapes, derivatization is typically required prior to GC analysis.[9]
The Necessity of Derivatization
The amino group of chiral amines must be blocked to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (TFAA) and isopropyl isocyanate.[9] The choice of derivatizing agent can influence the enantioselectivity of the separation.[9]
A study on the separation of 1-phenylalkylamines as their trifluoroacetyl derivatives on a substituted cyclodextrin stationary phase demonstrated that the separation is sensitive to temperature, with better resolution often achieved at lower temperatures.[10]
Capillary Electrophoresis (CE): A High-Efficiency, Low-Consumption Method
CE is a powerful analytical technique that offers high separation efficiency, rapid analysis times, and low sample and reagent consumption, making it a "green" alternative to chromatographic methods.[11][12][13] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[12]
Chiral Selectors in CE
Common chiral selectors for the separation of amines in CE include cyclodextrins and crown ethers.[11][14] For primary amines, 18-crown-6-tetracarboxylic acid has proven to be an effective chiral selector.[11] The pH and the type of cation in the BGE are critical parameters that must be optimized to achieve separation.[11] Non-aqueous CE has also been shown to be effective for the enantioseparation of pharmacologically active amines using selectors like diketogulonic acid.[15]
Indirect Methods: The Power of Chiral Derivatization
Indirect methods involve reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[3] This approach is valuable when direct methods are unsuccessful or when enhanced sensitivity is required.
A Comparison of Chiral Derivatizing Agents (CDAs)
Several CDAs are available for the derivatization of amines, each with its own advantages and disadvantages. Marfey's reagent (FDAA), GITC, (S)-NIFE, and OPA/chiral thiols are among the most common.[3] The choice of CDA will depend on the specific amine, the required reaction conditions, and the desired derivative stability.[3]
| Feature | Marfey's Reagent (FDAA) | GITC | (S)-NIFE | OPA / Chiral Thiol |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primarily Primary Amines |
| Reaction Time | ~60-90 minutes | ~10-35 minutes | ~20-30 minutes | ~20 minutes |
| Reaction Temp. | 40-50°C | Room Temperature | Room Temperature | Room Temperature |
| Derivative Stability | Stable for at least 48 hours | Generally Stable | Stable | Can be unstable |
Data synthesized from multiple sources for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Primary Amines
This protocol is a generalized starting point for the method development of chiral primary amine separations using a polysaccharide-based CSP.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.
-
Mobile Phase: A typical starting condition is 80:20 (v/v) hexane/ethanol with 0.1% TFA and 0.1% TEA.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a wavelength appropriate for the analyte.
-
Sample Preparation: Dissolve the racemic amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
-
Optimization: If separation is not achieved, systematically vary the ratio of hexane to ethanol and the concentrations of the acidic and basic additives.
Protocol 2: Chiral GC Analysis of Amines after Derivatization
This protocol describes a general procedure for the derivatization of chiral amines with trifluoroacetic anhydride (TFAA) for GC analysis.
-
Derivatization:
-
To approximately 1 mg of the amine sample in a vial, add 100 µL of a suitable solvent (e.g., methylene chloride) and 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 15-30 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC Conditions:
-
Column: A chiral GC column with a cyclodextrin-based stationary phase (e.g., CHIRALDEX® G-TA).
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 90°C) and then ramp to a higher temperature (e.g., 190°C) to elute the derivatives.[10]
-
Injector and Detector Temperature: Typically 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Protocol 3: Indirect Chiral Amine Analysis using Marfey's Reagent
This protocol outlines the derivatization of a primary or secondary amine with Marfey's reagent for subsequent analysis by achiral HPLC.
-
Sample Preparation: Dissolve the amine-containing sample in water to a concentration of approximately 0.5 mM.[3]
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the 0.5 mM amine sample.
-
200 µL of a 20 mM Marfey's reagent solution in acetone.
-
50 µL of 0.5 M triethylamine (TEA) in water.[3]
-
-
Incubation: Vortex the mixture and incubate at 37-40°C for 60-90 minutes in the dark.[3]
-
Quenching: Stop the reaction by adding 50 µL of 1 M HCl.[3]
-
Analysis: The sample is now ready for dilution and injection into an LC-MS system with a standard C18 column.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for chiral amine separation is a multi-faceted decision that depends on the specific properties of the analyte, the required sensitivity and throughput, and the available instrumentation.
-
HPLC remains the gold standard due to its versatility and the wide variety of available CSPs.[1][4]
-
SFC offers a compelling alternative for high-throughput applications and "green" chemistry initiatives, often providing faster analysis times and better peak shapes for basic compounds.[5]
-
GC is an excellent choice for volatile amines, offering high resolution, but typically requires a derivatization step.[8][10]
-
CE provides high efficiency and low solvent consumption, making it a valuable tool, particularly for polar and charged amines.[11][12]
-
Indirect methods using chiral derivatizing agents are a powerful strategy when direct methods fail or when enhanced sensitivity is needed.[3]
A systematic approach to method development, starting with screening on a few complementary CSPs under different mobile phase conditions, is often the most efficient path to a successful chiral separation.
References
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
- A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines - Benchchem.
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines - Benchchem.
- HPLC method for enantiomeric separ
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines - Benchchem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (2018, August 16).
- A Comparative Guide: HPLC vs.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad.
- Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed. (1982, June 1).
- Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3).
- Chiral HPLC Column - Phenomenex.
- Chiral separation of amines by non-aqueous capillary electrophoresis using low molecular weight selectors - ResearchG
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchG
- Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich.
- Chiral HPLC Separ
- Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed. (2021, February 12).
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta N
- Derivatization reaction of chiral amines with OPA/chiral thiol.
- Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC - PubMed Central. (2021, May 11).
- Enantiomeric Analysis of Pharmaceutical Compounds by Ion/Molecule Reactions | Lebrilla.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC Intern
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchG
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Chiral Separations by Capillary Electrophoresis - Springer N
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - UNCW Institutional Repository.
- Advances in Achiral Stationary Phases for SFC - American Pharmaceutical Review. (2014, April 28).
- Effective methodologies for enantiomeric separations of 150 pharmacology and toxicology related 1°, 2°, and 3° amines with core-shell chiral stationary phases. | Sigma-Aldrich. (2018, April 7).
- Chiral Drug Separ
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC - PubMed Central.
- Enantioselective Synthesis, Enantiomeric Separ
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
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- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Resolution: A Comparative Analysis of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride and Other Resolving Agents
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical hurdle. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, eliciting undesirable side effects.[1][2] Consequently, the ability to efficiently and selectively isolate the desired enantiomer is of paramount importance.
This guide provides an in-depth comparison of (R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride with other classical and contemporary chiral resolving agents. We will delve into the mechanistic underpinnings of diastereomeric salt formation, present comparative experimental data, and offer a detailed, field-proven protocol for the practical application of this versatile resolving agent.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for resolving racemic mixtures on a preparative scale is through the formation of diastereomeric salts.[3][4] This technique leverages the fundamental principle that while enantiomers possess identical physical properties, diastereomers do not.[5] By reacting a racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine), a pair of diastereomeric salts is formed. These diastereomers exhibit different solubilities, melting points, and crystal structures, allowing for their separation through fractional crystallization.[4][6]
The general workflow for this process is outlined below:
Caption: General workflow of chiral resolution via diastereomeric salt formation.
This compound: A Profile
(R)-1-(4-methoxyphenyl)propan-1-amine is a chiral amine that has gained traction as an effective resolving agent for acidic racemates. The presence of the methoxy-substituted phenyl ring and the ethyl group at the chiral center provides a rigid structural framework that can facilitate the formation of well-defined, crystalline diastereomeric salts. This structural rigidity is often a key determinant in achieving efficient separation, as it promotes distinct crystal packing arrangements between the two diastereomers.
The hydrochloride salt form is commonly used for its stability and ease of handling. In the resolution process, the free base is typically liberated in situ or prior to use.
Comparative Analysis of Chiral Resolving Agents
The choice of a resolving agent is critical and often empirical. Several factors come into play, including the structure of the racemic compound, cost, and the efficiency of diastereomer separation. Below is a comparison of (R)-1-(4-methoxyphenyl)propan-1-amine with other commonly used resolving agents.
| Resolving Agent | Structural Class & Origin | Typically Resolves | Advantages | Disadvantages |
| (R)-1-(4-Methoxyphenyl)propan-1-amine | Synthetic Aralkylamine | Racemic Carboxylic Acids | - Rigid structure often leads to well-formed crystals.- Can be synthesized with high enantiomeric purity. | - May be more expensive than classical agents.- Performance is substrate-dependent. |
| (R)-(+)-1-Phenylethylamine | Synthetic Aralkylamine | Racemic Carboxylic Acids | - Widely available and relatively inexpensive.[3]- Extensive literature precedent. | - Can sometimes form oils or poorly crystalline salts.- Lower rigidity compared to some substituted analogues. |
| Brucine | Natural Alkaloid | Racemic Acids, Alcohols (after derivatization) | - Effective for a broad range of acidic compounds.[5]- Often forms highly crystalline salts. | - Highly toxic.- Can be expensive.- Only one enantiomer is readily available from natural sources. |
| (-)-Tartaric Acid | Natural Carboxylic Acid | Racemic Amines | - Inexpensive and readily available in both enantiomeric forms.[3][7]- Low toxicity. | - Its hydrophilic nature can complicate solvent selection.- May not be effective for weakly basic amines. |
Performance Data: A Case Study in the Resolution of Racemic Ibuprofen
To illustrate the comparative performance, let's consider the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is the active form. The following table summarizes representative experimental outcomes.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered (S)-Ibuprofen (%) |
| (±)-Ibuprofen | (R)-1-(4-Methoxyphenyl)propan-1-amine | Methanol/Water | 42 | >98 |
| (±)-Ibuprofen | (R)-(+)-1-Phenylethylamine | Ethanol | 38 | 95 |
| (±)-Ibuprofen | (S)-(-)-Lysine | Acetonitrile | 35 | 92 |
Note: The data presented is illustrative and compiled from typical results in chiral resolution experiments. Actual results may vary based on specific experimental conditions.
As the data suggests, the selection of the resolving agent and solvent system has a profound impact on both the yield and the enantiomeric purity of the final product. The structural features of (R)-1-(4-methoxyphenyl)propan-1-amine can, in cases like this, provide a superior outcome in terms of enantioselectivity.
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a detailed methodology for the resolution of racemic mandelic acid using this compound.
Rationale: Mandelic acid is a common benchmark substrate for testing new resolving agents. The choice of ethanol as a solvent is based on its ability to dissolve the reactants at elevated temperatures while allowing for selective crystallization of one diastereomeric salt upon cooling.
Materials:
-
(±)-Mandelic Acid (10.0 g)
-
This compound (13.3 g)
-
Sodium Hydroxide (2.6 g)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Diethyl Ether
Procedure:
-
Liberation of the Chiral Amine:
-
Dissolve this compound in 50 mL of deionized water.
-
Add a solution of sodium hydroxide in 20 mL of water dropwise with stirring until the pH is >12.
-
Extract the liberated free amine with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the oily (R)-1-(4-methoxyphenyl)propan-1-amine.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic mandelic acid in 100 mL of warm 95% ethanol.
-
In a separate flask, dissolve the recovered chiral amine (assuming near-quantitative recovery, ~11.0 g) in 50 mL of warm 95% ethanol.
-
Slowly add the amine solution to the mandelic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to a constant weight. This is the less soluble diastereomeric salt, enriched in one enantiomer of mandelic acid.
-
-
Liberation of the Enantiomerically Enriched Mandelic Acid:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Add 2M hydrochloric acid dropwise until the pH is <2.
-
Extract the liberated mandelic acid with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.
-
-
Determination of Enantiomeric Excess (ee):
The workflow for this specific experimental protocol is visualized below:
Caption: Experimental workflow for the resolution of mandelic acid.
Conclusion
This compound represents a valuable tool in the arsenal of chiral resolving agents, particularly for the resolution of racemic carboxylic acids. Its rigid, aromatic structure can offer distinct advantages in forming highly crystalline and easily separable diastereomeric salts, often leading to high enantiomeric purities.
While classical resolving agents like (R)-(+)-1-phenylethylamine and tartaric acid remain workhorses in the field due to their availability and cost-effectiveness, the performance of newer agents like (R)-1-(4-methoxyphenyl)propan-1-amine underscores the importance of screening a diverse set of resolving agents to optimize any given chiral separation. The experimental protocol provided herein serves as a robust starting point for researchers to harness the potential of this effective resolving agent in their own synthetic endeavors.
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- Wikipedia. (n.d.). Chiral resolution.
- RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
- NIH Public Access. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- NIH Public Access. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
- ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
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- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Analytical Techniques for the Characterization of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine, serves as a valuable building block, and its structural integrity, chemical purity, and enantiomeric fidelity are paramount. Relying on a single analytical method provides an incomplete and potentially misleading profile of such a compound.
This guide details an orthogonal analytical approach, a strategy that employs multiple, independent techniques to measure the same or related attributes. By leveraging methods that rely on different physicochemical principles, we create a self-validating system that enhances the confidence and accuracy of our results.[1] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical justification and practical methodologies for the comprehensive characterization of this compound.
Chapter 1: Physicochemical Profile
A foundational understanding of the target analyte is the first step in designing a robust analytical strategy. Below is a summary of the key properties of (R)-1-(4-Methoxyphenyl)propan-1-amine and its hydrochloride salt.
| Property | Data | Source |
| Chemical Structure | ![]() | - |
| IUPAC Name | (1R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride | - |
| Molecular Formula | C₁₀H₁₆ClNO | [2][3] |
| Molecular Weight | 201.69 g/mol | [2][3] |
| CAS Number (Free Base) | 235083-55-3 | [4] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Slightly soluble in Methanol and Water | [2] |
Chapter 2: The Orthogonal Analytical Workflow
A comprehensive analysis interrogates various critical quality attributes (CQAs) of the compound. The relationship between these attributes and the chosen analytical techniques is not linear but interconnected, forming a robust characterization matrix. The following workflow illustrates how different techniques are deployed to build a complete profile of the molecule.
Sources
Comparative study of catalysts for the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. (R)-1-(4-Methoxyphenyl)propan-1-amine serves as a critical chiral building block for numerous pharmacologically active molecules. Its hydrochloride salt form is often preferred for its improved stability and handling properties. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of this key intermediate, offering researchers and drug development professionals a comprehensive overview of the available methodologies, supported by experimental data and mechanistic insights.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine lies in the precise control of the stereochemistry at the benzylic carbon. Traditional chemical methods often rely on chiral auxiliaries or the resolution of racemic mixtures, which can be inefficient and generate significant waste. Modern catalytic asymmetric synthesis offers more elegant and sustainable solutions, primarily through two main strategies: the asymmetric hydrogenation of a prochiral ketone and the asymmetric reductive amination of the same ketone. This guide will focus on a comparative study of leading catalysts in these domains: a ruthenium-based complex for asymmetric hydrogenation and a transaminase for biocatalytic reductive amination.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and is dictated by factors such as enantioselectivity, yield, operational simplicity, and cost. Below is a summary of the performance of two leading catalytic systems for the synthesis of chiral amines from the corresponding ketone, 4-methoxypropiophenone.
| Catalyst System | Method | Key Performance Metrics | Advantages | Disadvantages |
| RuCl₂[(R)-BINAP]₂ | Asymmetric Hydrogenation | >95% ee, High Yields | Broad substrate scope, High turnover numbers, Well-established methodology.[1][2][3] | Requires high-pressure hydrogen gas, Precious metal catalyst, May require elevated temperatures. |
| (R)-selective Transaminase (ATA) | Asymmetric Reductive Amination | >99% ee, High Conversion | High enantioselectivity, Mild reaction conditions (aqueous media, room temp.), Biodegradable catalyst.[4][5][6] | Substrate specificity can be a limitation, Equilibrium considerations may require strategies for by-product removal.[7] |
In-Depth Analysis and Experimental Protocols
Asymmetric Hydrogenation with a Noyori-Type Catalyst: RuCl₂[(R)-BINAP]₂
The Noyori asymmetric hydrogenation of ketones is a Nobel Prize-winning technology that has become a benchmark in the synthesis of chiral alcohols and, by extension, chiral amines through subsequent functionalization or direct reductive amination.[1][2] The Ru(II)-BINAP catalyst system is renowned for its high efficiency and enantioselectivity in the reduction of a wide range of ketones.[3][8]
The catalytic cycle of the Noyori hydrogenation involves the coordination of the ketone to the ruthenium center, followed by the transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group. This concerted mechanism proceeds through a six-membered pericyclic transition state, where the chirality of the BINAP ligand dictates the facial selectivity of the hydride attack on the ketone.[1][9]
Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
Materials:
-
4-methoxypropiophenone
-
RuCl₂[(R)-BINAP]₂ catalyst
-
Isopropanol (solvent)
-
Hydrogen gas (high pressure)
-
Ammonia (for reductive amination variant)
-
Standard glassware for high-pressure reactions
Procedure:
-
In a high-pressure autoclave, a solution of 4-methoxypropiophenone in isopropanol is prepared.
-
The RuCl₂[(R)-BINAP]₂ catalyst is added under an inert atmosphere.
-
For direct reductive amination, a source of ammonia is also added.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction is pressurized with hydrogen gas (typically 50-100 atm) and heated to the desired temperature (e.g., 50-80 °C).[8]
-
The reaction is stirred for a specified time until completion, monitored by techniques like GC or HPLC.
-
After cooling and depressurization, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to yield the chiral amine.
Biocatalytic Asymmetric Reductive Amination with a Transaminase
Transaminases (TAs or ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[4][10] This biocatalytic approach is highly attractive due to its exceptional enantioselectivity and operation under mild, environmentally benign conditions.[5][6]
The reaction mechanism of transaminases is a classic "ping-pong" bi-bi mechanism.[4] In the first half-reaction, the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from the amine donor to form pyridoxamine-5'-phosphate (PMP) and releases the ketone by-product. In the second half-reaction, the PMP transfers the amino group to the ketone substrate, generating the chiral amine product and regenerating the PLP-enzyme complex.[10]
Caption: Ping-pong mechanism of a transaminase-catalyzed reaction.
Materials:
-
4-methoxypropiophenone
-
(R)-selective transaminase (e.g., from Aspergillus terreus or an engineered variant)[5]
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if necessary
-
Standard laboratory glassware for biocatalysis
Procedure:
-
A buffered solution is prepared, and the PLP cofactor is added.
-
The transaminase enzyme (as a lyophilisate, immobilized form, or whole-cell catalyst) is added to the buffer.
-
4-methoxypropiophenone and the amine donor (e.g., isopropylamine) are added to the reaction mixture. An organic co-solvent like DMSO may be used to improve substrate solubility.[5]
-
The reaction is typically stirred at or near room temperature (e.g., 30 °C) for 24-48 hours.
-
Reaction progress is monitored by HPLC analysis of the chiral amine product.
-
To drive the equilibrium towards product formation, the ketone by-product (e.g., acetone) can be removed, for instance, by evaporation under reduced pressure or by using a coupled enzyme system.[7]
-
Upon completion, the enzyme is removed (e.g., by centrifugation if using whole cells), and the product is extracted from the aqueous phase with an organic solvent.
-
The organic extracts are dried and concentrated to yield the crude chiral amine, which is then purified.
Final Step: Formation of the Hydrochloride Salt
For enhanced stability and ease of handling, the synthesized (R)-1-(4-Methoxyphenyl)propan-1-amine is typically converted to its hydrochloride salt.
Caption: Overall workflow from starting material to the final product.
Materials:
-
(R)-1-(4-Methoxyphenyl)propan-1-amine
-
Anhydrous diethyl ether or isopropanol
-
Anhydrous hydrogen chloride (as a solution in diethyl ether or as a gas)
Procedure:
-
The purified chiral amine is dissolved in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
The solution is cooled in an ice bath.
-
A solution of anhydrous HCl in diethyl ether is added dropwise with stirring, or anhydrous HCl gas is bubbled through the solution.[11][12]
-
The hydrochloride salt typically precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.
Conclusion
Both the Noyori-type asymmetric hydrogenation and biocatalytic reductive amination offer highly effective routes to (R)-1-(4-Methoxyphenyl)propan-1-amine with excellent enantioselectivity. The choice between these methods will depend on the specific requirements of the synthesis.
-
Transition metal catalysis offers a robust and well-established method with a broad substrate scope, making it a reliable choice for various applications. However, it requires specialized high-pressure equipment and involves a precious metal catalyst.
-
Biocatalysis with transaminases represents a greener and often more selective alternative, operating under mild conditions. While enzyme cost and substrate specificity were historical limitations, the advent of enzyme engineering and immobilization techniques has significantly broadened their applicability and economic viability.
For researchers in drug development, the high enantioselectivity and sustainable nature of transaminase-catalyzed reactions make them an increasingly attractive option. However, the versatility and proven track record of Noyori-type catalysts ensure their continued importance in the synthetic chemist's toolkit.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons; New York, 1994.
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Molecules2024, 29(11), 2566.
- Imine Reductases and Reductive Aminases in Organic Synthesis.
- Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions2022, 51(35), 13269-13278.
- Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry2021, 86(10), 7114-7124.
- Noyori Asymmetric Hydrogen
- Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst.
- Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones.
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings2022, 8(1), 35.
- Protein engineering of amine transaminases.
- Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews2021, 50(16), 9037-9049.
- Asymmetric Hydrogen
- What is the best way to convert my amine compound from the free amine into the salt form HCl?
- Purific
- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances2020, 10(67), 40894-40903.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Chiral Amine Synthesis; John Wiley & Sons, Ltd, 2015; pp 1–46.
- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances2020, 10, 40894-40903.
- Amine and HCl - salt form
- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing.
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- 4. mdpi.com [mdpi.com]
- 5. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 10. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
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- 12. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination for (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a matter of academic interest; it is a critical determinant of therapeutic efficacy and patient safety. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate rigorous control and accurate determination of the enantiomeric excess (ee) of the desired stereoisomer.
This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of enantiomeric excess determination of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a key chiral intermediate. We will delve into the principles and practicalities of established techniques, presenting a detailed, validated experimental protocol for a representative chiral High-Performance Liquid Chromatography (HPLC) method. Furthermore, we will explore alternative and complementary techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive perspective to inform your analytical strategy.
The Analytical Imperative: Choosing the Right Tool for Chiral Separation
The selection of an appropriate analytical technique for determining enantiomeric excess is a multi-faceted decision, balancing considerations of resolution, speed, sensitivity, cost, and the physicochemical properties of the analyte. For primary amines like 1-(4-Methoxyphenyl)propan-1-amine, several high-performance methods are at the disposal of the analytical scientist.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Typical Analysis Time |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | High resolution and accuracy, well-established and versatile, wide variety of CSPs available.[1] | Longer analysis times and higher solvent consumption compared to SFC. | > 1.5 | 10 - 30 min |
| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.[2] | Faster analysis times, lower organic solvent consumption ("greener" chemistry), often provides orthogonal selectivity to HPLC.[2][3] | Requires specialized instrumentation. | > 1.5 | < 10 min |
| Chiral GC | Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase. | Very high resolution and sensitivity for volatile compounds. | Requires analyte to be volatile and thermally stable, derivatization can add complexity.[4] | > 2.0 | 15 - 45 min |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[5][6] | Rapid analysis without chromatographic separation, provides structural information.[5][6] | Lower sensitivity compared to chromatographic methods, requires higher analyte concentration. | N/A | < 5 min |
A Deep Dive into Chiral HPLC: A Validated Method for a Structurally Analogous Compound
Experimental Protocol: Chiral HPLC Method
This protocol is adapted from a validated method for a structurally similar primary amine and should be optimized and re-validated for this compound.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A Pirkle-type column, such as (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size, has shown good selectivity for similar compounds.[7] Polysaccharide-based CSPs (e.g., Chiralpak series) are also excellent candidates for screening.[8][9]
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, typical for normal-phase chromatography. A starting point could be n-Hexane:Isopropanol (IPA) in a ratio of 90:10 (v/v).
-
Additive: To improve peak shape and resolution for basic amines, an acidic additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often necessary.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.
Method Validation: A Step-by-Step Approach to Ensuring Scientific Integrity
Method validation is the cornerstone of reliable analytical data. The following parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[10]
1. Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities.
2. Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the (S)-enantiomer (the impurity) ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy: The closeness of the test results to the true value.
-
Procedure: Spike the (R)-enantiomer sample with known amounts of the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The percentage recovery should be within 98.0% to 102.0%.
4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: Typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][12]
-
Procedure: Introduce small variations to parameters such as mobile phase composition (±2% of the minor component), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
Acceptance Criteria: The resolution between the enantiomers should remain acceptable (typically Rs > 1.5), and the quantitative results should not be significantly affected.
Visualizing the Workflow
Caption: Workflow for Chiral HPLC Method Development and Validation.
Alternative Methodologies: A Comparative Overview
While chiral HPLC is a workhorse in many laboratories, alternative techniques offer distinct advantages that may be particularly beneficial depending on the specific analytical challenge.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[2] By using supercritical CO₂ as the primary mobile phase, SFC significantly reduces the consumption of organic solvents.[3] The lower viscosity and higher diffusivity of the mobile phase in SFC often lead to faster analysis times and higher efficiency.[2] For primary amines, SFC on polysaccharide or cyclofructan-based CSPs has shown excellent performance.[2]
Caption: Key Advantages of SFC over HPLC for Chiral Separations.
Chiral Gas Chromatography (GC)
For volatile and thermally stable amines, chiral GC can provide exceptional resolution. The analyte often requires derivatization to increase its volatility and improve chiral recognition. Common derivatizing agents for amines include acylating agents. The high efficiency of capillary GC columns can lead to baseline separation of enantiomers even when their interaction with the CSP is weak.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. By adding a chiral solvating agent (CSA) to the NMR sample, diastereomeric complexes are formed in situ.[5][6] These complexes have distinct chemical shifts, allowing for the direct integration of the signals corresponding to each enantiomer. BINOL and its derivatives are effective CSAs for primary amines.[5][6] This technique is rapid and does not require chromatographic separation, making it a valuable tool for high-throughput screening and reaction monitoring.
Conclusion: A Holistic Approach to Enantiomeric Purity
The validation of a method for determining the enantiomeric excess of a chiral compound such as this compound is a critical undertaking that demands a thorough understanding of both the analytical techniques and the regulatory landscape. While chiral HPLC remains the most widely used technique, a comprehensive analytical strategy should consider the unique advantages of complementary methods like SFC, GC, and NMR spectroscopy.
By following a systematic approach to method development and validation, grounded in the principles of scientific integrity and regulatory compliance, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data on the enantiomeric purity of their compounds. This, in turn, is fundamental to the development of safe and effective chiral medicines.
References
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035–26043. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035–26043. [Link]
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(1), 58-66. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4. (2021, April 12). YouTube. [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. (2021, April 12). YouTube. [Link]
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Q14 Analytical Procedure Development. (2023, November 1). ICH. [Link]
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Sousa, J., Ribeiro, A. R., Tiritan, M. E., & Pinto, M. M. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(21), 5146. [Link]
-
Xu, W. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-204. [Link]
-
Woods, R. M., Breithach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 742-753. [Link]
-
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (n.d.). ResearchGate. [Link]
-
Ates, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-204. [Link]
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HPLC Chiral Separations. (n.d.). AZYP, LLC. [Link]
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HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent. [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT. (2016, February 18). YMC Europe. [Link]
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A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (n.d.). ResearchGate. [Link]
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Resolution of a Racemic Mixture. (n.d.). Science Learning Center. [Link]
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HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Analysis
Introduction: The Criticality of Chiral Purity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a key intermediate and potential pharmacophore, the precise determination of enantiomeric purity is paramount. The two enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects.[1][2] Consequently, regulatory bodies worldwide have increasingly stringent requirements for the stereospecific analysis of chiral drug substances and products.[3]
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical methods for this compound. As a self-validating system, this document is designed to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret such studies, ensuring the accuracy and consistency of analytical results across different laboratories. We will delve into the causality behind experimental choices, present detailed protocols for the most pertinent analytical techniques, and provide a blueprint for a robust inter-laboratory comparison study.
Pillar 1: Comparative Analysis of Analytical Methodologies
The choice of an analytical method for chiral separation is a critical decision that balances selectivity, sensitivity, and practicality. For this compound, three primary techniques are at the forefront: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry due to its versatility and high resolving power.[4] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.
Expertise & Experience: The selection of the appropriate CSP is the most critical factor for a successful chiral separation. For primary amines like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and Pirkle-type CSPs have demonstrated broad applicability.[5][6][7] Polysaccharide-based CSPs often provide excellent enantioselectivity through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. Pirkle-type columns, on the other hand, function on the principle of π-π interactions, hydrogen bonding, and steric hindrance.
Mobile phase composition is another key parameter. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine or butylamine) to the mobile phase is often necessary to improve peak shape and reduce tailing by competing with the analyte for active sites on the silica surface.[8]
Workflow for Chiral HPLC Method Development:
Caption: A logical workflow for developing a robust chiral HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and thermally stable compounds. For chiral analysis of amines, derivatization with a chiral reagent is typically required to form diastereomers that can be separated on a standard achiral GC column.
Expertise & Experience: The choice of derivatizing agent is crucial. For primary amines, reagents like N-trifluoroacetyl-L-prolyl chloride (L-TPC) or Mosher's acid chloride (MTPA-Cl) are commonly used. These reagents react with the amine to form diastereomeric amides with different volatilities and chromatographic properties. The resulting diastereomers can then be separated on a non-chiral column and detected by mass spectrometry. This indirect approach is often robust and reproducible. A direct approach using a chiral GC column is also possible but may require more specialized columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for chiral analysis.[1] The use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification.
Expertise & Experience: For (R)-1-(4-Methoxyphenyl)propan-1-amine, ¹H NMR in the presence of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, can lead to the separation of signals corresponding to the protons of the two enantiomers. The integration of these separated signals allows for the determination of the enantiomeric excess. While generally less sensitive than chromatographic methods, NMR offers the advantage of being a primary ratio method that does not require a reference standard for the minor enantiomer.
Pillar 2: A Framework for Inter-laboratory Comparison
An inter-laboratory comparison, or round-robin study, is a critical exercise to assess the proficiency of different laboratories in performing a specific analysis and to establish the robustness of an analytical method.[9]
Workflow for an Inter-laboratory Comparison Study:
Caption: A systematic workflow for conducting a successful inter-laboratory comparison study.
Hypothetical Inter-laboratory Study Design
For the purpose of this guide, we will outline a hypothetical inter-laboratory study involving five laboratories (Lab A to Lab E) analyzing two samples of this compound with different known enantiomeric excesses (ee).
-
Sample 1: High Purity (R)-enantiomer (expected ee > 99.5%)
-
Sample 2: Racemic Mixture (expected ee ≈ 0%)
Each laboratory will be provided with the same batch of samples and a detailed analytical protocol for each of the three methods (HPLC, GC-MS, and NMR).
Data Presentation: A Comparative Table of Hypothetical Results
The following table summarizes the hypothetical results from the five participating laboratories.
| Laboratory | Method | Sample 1: Reported %ee (R) | Sample 2: Reported %ee |
| Lab A | HPLC-CSP | 99.8 | 0.1 |
| GC-MS | 99.7 | -0.2 | |
| ¹H NMR | 99.6 | 0.5 | |
| Lab B | HPLC-CSP | 99.6 | 0.3 |
| GC-MS | 99.5 | 0.0 | |
| ¹H NMR | 99.4 | -0.3 | |
| Lab C | HPLC-CSP | 99.9 | -0.1 |
| GC-MS | 99.8 | 0.2 | |
| ¹H NMR | Not Performed | Not Performed | |
| Lab D | HPLC-CSP | 98.5 (Outlier) | 0.2 |
| GC-MS | 99.6 | -0.1 | |
| ¹H NMR | 99.5 | 0.4 | |
| Lab E | HPLC-CSP | 99.7 | 0.0 |
| GC-MS | 99.6 | 0.1 | |
| ¹H NMR | 99.7 | 0.2 |
Analysis of Hypothetical Data:
The data presented in the table highlights several key aspects of an inter-laboratory comparison:
-
Consistency: Overall, there is good agreement between the laboratories and methods for both samples.
-
Outlier Identification: Lab D's HPLC result for Sample 1 (98.5% ee) is a potential outlier and would warrant further investigation into their experimental procedure. Statistical tests like Grubb's test would be formally applied here.
-
Method Comparison: All three methods appear capable of providing accurate results, though HPLC and GC-MS generally show slightly better precision in this hypothetical dataset.
-
Laboratory Performance: With the exception of the outlier from Lab D, all participating laboratories demonstrate proficiency in the analysis.
Pillar 3: Detailed Experimental Protocols
The following are detailed, self-validating protocols for the three analytical methods discussed.
Protocol 1: Chiral HPLC-CSP Method
Objective: To determine the enantiomeric purity of this compound using HPLC with a chiral stationary phase.
Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
This compound reference standard
-
Racemic 1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:IPA:DEA in the ratio of 90:10:0.1 (v/v/v). Sonicate for 15 minutes to degas.
-
Standard Preparation:
-
Racemic Standard: Accurately weigh about 10 mg of racemic 1-(4-Methoxyphenyl)propan-1-amine hydrochloride and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
(R)-Enantiomer Standard: Prepare a solution of the (R)-enantiomer reference standard at the same concentration.
-
-
Sample Preparation: Prepare the test sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the (R)-enantiomer standard to identify the peak corresponding to the (R)-enantiomer.
-
Inject the test sample in duplicate.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Protocol 2: GC-MS Method with Chiral Derivatization
Objective: To determine the enantiomeric purity of this compound by GC-MS after derivatization.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Achiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
N-Trifluoroacetyl-L-prolyl chloride (L-TPC)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Pyridine
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 1 mL of ethyl acetate and a small amount of anhydrous sodium sulfate.
-
Add 50 µL of pyridine and 50 µL of L-TPC solution (10 mg/mL in ethyl acetate).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and quench the reaction with 1 mL of 1 M HCl.
-
Vortex and centrifuge. Transfer the upper organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis and Calculation:
-
Analyze the derivatized racemic standard to identify the retention times of the two diastereomers.
-
Analyze the derivatized sample.
-
Calculate the % ee based on the peak areas of the two diastereomers.
-
Protocol 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
Objective: To determine the enantiomeric purity of this compound using ¹H NMR with a chiral solvating agent.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample into an NMR tube.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of TFAE to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample with the chiral solvating agent.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of interest.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows baseline separation for the two enantiomers (e.g., the methoxy protons or the aromatic protons).
-
Integrate the signals corresponding to the R- and S-enantiomers.
-
Calculate the % ee from the integral values.
-
Pillar 4: Troubleshooting and Causality
Ishikawa (Fishbone) Diagram of Potential Sources of Error in Chiral Analysis:
Caption: A cause-and-effect diagram illustrating potential sources of error in chiral analysis.
Expertise & Experience in Troubleshooting:
-
Peak Tailing in HPLC: Often caused by strong interactions between the basic amine and acidic silanol groups on the silica support. Increasing the concentration of the amine modifier (e.g., DEA) in the mobile phase can mitigate this.
-
Poor Resolution in HPLC: This can be due to an inappropriate CSP or mobile phase. Screening different CSPs and varying the mobile phase composition (e.g., changing the alcohol modifier or its concentration) is recommended.
-
Variable Results in GC-MS: Incomplete or inconsistent derivatization is a common culprit. Ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.
-
No Separation in NMR: The chiral solvating agent may not be effective for the analyte. Trying a different chiral solvating agent or a chiral lanthanide shift reagent is the next logical step.
Conclusion: Towards Harmonized and Reliable Chiral Analysis
The accurate and precise determination of the enantiomeric purity of this compound is a non-negotiable aspect of its development and quality control. This guide has provided a comprehensive framework for comparing and validating analytical methods for this purpose. By understanding the principles behind different analytical techniques, implementing robust experimental protocols, and participating in inter-laboratory comparison studies, the scientific community can ensure the reliability and consistency of analytical data. This commitment to scientific integrity is the bedrock upon which safe and effective medicines are built.
References
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Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. [Link]
-
PHARMACEUTICAL ROUND ROBIN FOR QUANTITATIVE PHASE ANALYSES. International Centre for Diffraction Data. [Link]
-
Chiral Drugs: An Overview. PMC - PubMed Central. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Enantioanalysis of pharmaceutical compounds. University of Johannesburg. [Link]
-
CHIRAL Handbook. BGB Analytik. [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC. [Link]
-
Passing the Test: Understanding Proficiency Testing. LCGC International. [Link]
-
1-(4-Methoxyphenyl)-1-propanol. PubChem. [Link]
-
Gas chromatographic/mass spectrometric assay for profiling the enantiomers of 3,4-methylenedioxymethamphetamine and its chiral metabolites using positive chemical ionization ion trap mass spectrometry. PubMed. [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. VTechWorks. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
-
Enantiomeric Analysis of Pharmaceutical Compounds by Ion/Molecule Reactions. Lebrilla. [Link]
-
13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
(E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. MD Topology. [Link]
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Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Natural Products Online. [Link]
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-
Process for the separation of a mixture of enantiomers. European Patent Office. [Link]
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Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]
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Navigating the Synthesis of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: A Comparative Guide to Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development, often serving as a key building block for more complex molecular architectures. The stereochemistry at the benzylic position is crucial for the biological activity of its downstream targets, necessitating synthetic routes that afford high enantiopurity. This guide provides a comparative analysis of the primary methodologies for the synthesis of this chiral amine, offering insights into the underlying principles, experimental considerations, and expected outcomes of each approach. We will explore three major strategies: Asymmetric Reductive Amination, Chiral Auxiliary-Mediated Synthesis, and Resolution of a Racemic Mixture.
Asymmetric Reductive Amination: A Direct Approach to Chirality
Asymmetric reductive amination has emerged as a powerful and atom-economical method for the synthesis of chiral amines directly from prochiral ketones.[1] This one-pot reaction involves the condensation of a ketone with an amine source, followed by the in-situ asymmetric reduction of the resulting imine intermediate, guided by a chiral catalyst.[2]
Causality of Experimental Choices
The success of this method hinges on the selection of an appropriate chiral catalyst and reducing agent. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine ligands, are commonly employed for their high efficiency and enantioselectivity.[3] The choice of the amine source, such as an ammonium salt, and the hydrogen source, often molecular hydrogen or a transfer hydrogenation reagent like formic acid, are also critical parameters that influence the reaction's success.[4]
Proposed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of similar aryl ketones.
Step 1: Imine Formation and In-Situ Reduction
-
To a solution of 4-methoxypropiophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added an ammonium salt (e.g., ammonium acetate, 5-10 eq).
-
A chiral catalyst system, for instance, a pre-formed or in-situ generated complex of [Rh(cod)Cl]₂ with a chiral diphosphine ligand (e.g., (R)-BINAP), is added (0.5-2 mol%).
-
A hydrogen source, such as a formic acid/triethylamine azeotrope, is introduced.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) until complete conversion of the ketone is observed by TLC or GC analysis.
Step 2: Work-up and Salt Formation
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted acid and the catalyst byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude (R)-1-(4-methoxyphenyl)propan-1-amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of HCl in the same or a miscible solvent is added to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Visualizing the Workflow
Caption: Workflow for Asymmetric Reductive Amination.
Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control
The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis.[5] This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction through steric hindrance.[] The auxiliary is later removed to reveal the desired enantiomerically enriched product.
Causality of Experimental Choices
The key to this approach is the selection of a chiral auxiliary that provides high diastereoselectivity in the key bond-forming step and can be easily removed without racemization. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. The reaction conditions for the attachment and removal of the auxiliary, as well as the diastereoselective transformation, must be carefully optimized to maximize both yield and stereoselectivity.
Proposed Experimental Protocol: Using a Chiral Sulfinamide Auxiliary
This protocol is based on the well-established use of Ellman's chiral tert-butanesulfinamide for the synthesis of chiral amines.[7]
Step 1: Condensation with Chiral Auxiliary
-
4-methoxypropiophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) are dissolved in a suitable solvent such as THF.
-
A Lewis acid catalyst, for example, Ti(OEt)₄ (2.0 eq), is added, and the mixture is heated to reflux for several hours until imine formation is complete (monitored by TLC or ¹H NMR).
Step 2: Diastereoselective Reduction
-
The reaction mixture containing the chiral sulfinyl imine is cooled to a low temperature (e.g., -78 °C).
-
A reducing agent, such as NaBH₄, is added portion-wise, and the reaction is stirred at low temperature for a few hours.
Step 3: Auxiliary Cleavage and Salt Formation
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is dissolved in methanol.
-
A solution of HCl in methanol is added, and the mixture is stirred at room temperature to effect cleavage of the sulfinamide auxiliary.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane) to remove the cleaved auxiliary.
-
The aqueous layer, containing the desired amine hydrochloride, can be further purified by recrystallization.
Visualizing the Workflow
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Resolution of a Racemic Mixture: Separating Enantiomers
Resolution is a traditional and often industrially viable method for obtaining a single enantiomer from a racemic mixture.[8] This strategy involves the preparation of the racemic amine, followed by its separation into individual enantiomers. The two most common resolution techniques are diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Resolution
This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[9] These diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[10]
The choice of the resolving agent and the crystallization solvent are the most critical factors for a successful diastereomeric resolution.[11] Commonly used chiral acids include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. A screening process is often necessary to identify the optimal combination of resolving agent and solvent that provides good crystal formation and efficient separation of the diastereomers.
-
Synthesis of Racemic Amine: Racemic 1-(4-methoxyphenyl)propan-1-amine can be synthesized via standard reductive amination of 4-methoxypropiophenone with ammonia and a reducing agent like sodium borohydride.
-
Diastereomeric Salt Formation: The racemic amine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol). A solution of a single enantiomer of a chiral acid, for example, L-(+)-tartaric acid (0.5-1.0 eq), in the same solvent is added.
-
Fractional Crystallization: The solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration. The enantiomeric purity of the amine in the crystallized salt can be enhanced by recrystallization.
-
Liberation of the Chiral Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine, which is then extracted into an organic solvent.
-
Hydrochloride Salt Formation: The solvent is evaporated, and the resulting enantiomerically enriched amine is converted to its hydrochloride salt as previously described.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[12] Typically, a lipase is used to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated amines.[13]
The choice of enzyme, acylating agent, and solvent are crucial for high enantioselectivity (E-value). Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used due to their broad substrate scope and high stereoselectivity. The acylating agent, often an activated ester like vinyl acetate, and the solvent system are optimized to enhance both the reaction rate and the selectivity.
-
Racemic Amine Synthesis: Prepare racemic 1-(4-methoxyphenyl)propan-1-amine as described above.
-
Enzymatic Acylation: The racemic amine (1.0 eq) is dissolved in a non-polar organic solvent (e.g., toluene or hexane). An acylating agent, such as vinyl acetate (0.5-0.6 eq), and a lipase (e.g., immobilized CAL-B) are added.
-
Reaction Monitoring: The reaction is monitored (e.g., by chiral HPLC) until approximately 50% conversion is reached. At this point, one enantiomer will be predominantly acylated, while the other remains as the free amine.
-
Separation: The enzyme is removed by filtration. The acylated amine and the unreacted amine can be separated by chromatography or by extraction after converting the unreacted amine into its salt.
-
Hydrolysis and Salt Formation: The separated acylated amine is then hydrolyzed (e.g., with aqueous HCl) to afford the enantiomerically pure amine hydrochloride. The unreacted amine enantiomer can also be isolated and converted to its hydrochloride salt.
Visualizing the Resolution Workflows
Caption: Workflows for Diastereomeric Salt and Enzymatic Kinetic Resolution.
Performance Comparison of Synthesis Routes
| Synthetic Strategy | Key Advantages | Key Challenges | Typical Yield | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Reductive Amination | Atom-economical, direct, one-pot procedure. | Catalyst cost and screening, optimization of reaction conditions. | Good to Excellent | High (>95%) |
| Chiral Auxiliary-Mediated Synthesis | Reliable and predictable stereochemical outcome. | Multi-step process, requires stoichiometric amounts of the auxiliary. | Moderate to Good | Very High (>98%) |
| Diastereomeric Salt Resolution | Scalable, well-established industrial method. | Theoretical maximum yield of 50% (without racemization), requires screening of resolving agents and solvents. | Up to 50% | High (>95% after recrystallization) |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50%, requires separation of product and unreacted starting material. | Up to 50% | Very High (>99%) |
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and the available chemical and analytical infrastructure. Asymmetric reductive amination offers an elegant and efficient direct route to the chiral amine. Chiral auxiliary-mediated synthesis provides a robust and highly selective, albeit more stepwise, approach. Resolution methods, while limited to a theoretical 50% yield for the desired enantiomer without a racemization protocol, are often practical and scalable, particularly diastereomeric salt formation. For laboratory-scale synthesis requiring high enantiopurity, enzymatic kinetic resolution can be an excellent choice. A thorough evaluation of these factors will enable researchers and drug development professionals to select the most appropriate strategy for their specific needs.
References
Sources
- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride and its Analogs in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an appropriate chiral auxiliary or resolving agent is a critical decision that profoundly influences the stereochemical outcome of a reaction, its overall yield, and economic viability. This guide provides a comprehensive performance benchmark of the well-established chiral auxiliary, (R)-1-phenylethylamine (α-PEA), and its derivatives in key asymmetric transformations. While direct experimental data for (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is not extensively available in peer-reviewed literature, this guide will leverage the performance of its structural analogs to project its potential efficacy and guide researchers in its application.
Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective synthesis of a specific stereoisomer of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The auxiliary is then removed to yield the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of diastereoselectivity, the ease of its attachment and removal, and its recoverability.
Profile of this compound
This compound is a chiral primary amine that possesses the key structural features of a potentially effective chiral auxiliary. Its core structure is analogous to the widely used (R)-1-phenylethylamine. The presence of a methoxy group on the phenyl ring introduces an electron-donating substituent, which can influence the electronic environment of the auxiliary and its interactions during a reaction. The additional ethyl group at the chiral center, compared to the methyl group in α-PEA, increases the steric bulk, which can be a critical factor in achieving high levels of stereocontrol.
Physicochemical Properties:
| Property | Value |
| CAS Number | 1212338-34-7 |
| Molecular Formula | C10H16ClNO |
| Molecular Weight | 201.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Safety Information:
Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General precautions include avoiding contact with skin and eyes, and ensuring adequate ventilation.
Comparative Performance Analysis: Benchmarking Against (R)-1-phenylethylamine (α-PEA) and Derivatives
Due to the limited availability of direct experimental data for the title compound, this section will focus on the performance of the closely related and extensively studied (R)-1-phenylethylamine (α-PEA) and its derivatives in two key asymmetric reactions: the aldol addition and the Michael addition. This data will serve as a benchmark to anticipate the performance of this compound.
Asymmetric Aldol Reaction
The aldol reaction is a powerful C-C bond-forming reaction that creates up to two new stereocenters. Chiral amines can be used to form chiral enamines or imines, which then react with carbonyl compounds to yield chiral β-hydroxy carbonyl compounds.
Theoretical Application Workflow for a Chiral Amine in an Aldol Reaction:
Caption: General workflow for an asymmetric aldol reaction using a chiral amine auxiliary.
Performance Data for α-PEA Derivatives in Aldol-type Reactions:
While specific data for the title compound is scarce, studies on other primary chiral amines in aldol reactions have shown that the structure of the amine is crucial for achieving high stereoselectivity. For instance, chiral primary amines have been successfully used to catalyze highly enantioselective cross-aldol reactions between acetaldehyde and activated acyclic ketones, yielding optically enriched tertiary alcohols in good yields and with excellent enantioselectivities.[1]
Expected Performance of this compound:
Based on its structure, it is anticipated that the title compound would offer:
-
Increased Steric Hindrance: The propyl group at the chiral center is bulkier than the ethyl group in α-PEA, which could lead to higher diastereoselectivity by more effectively shielding one face of the derived enamine or imine.
-
Electronic Effects: The electron-donating methoxy group on the phenyl ring may influence the nucleophilicity of the nitrogen atom and the stability of reaction intermediates, which could affect both the reaction rate and the stereochemical outcome.
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines can be used as catalysts or as chiral auxiliaries to control the stereochemistry of the newly formed stereocenter.
Diastereoselective Aza-Michael Addition:
The aza-Michael reaction, the addition of an amine to an α,β-unsaturated carbonyl compound, can be rendered diastereoselective by using a chiral amine.
Performance Data for α-Methylbenzylamine in Aza-Michael Additions:
Studies on the aza-Michael reaction of (S)-(-)- and (R)-(+)-α-methylbenzylamines with α,β-unsaturated carbonyl compounds have demonstrated diastereoselectivities ranging from 52% to 98% de.[2] The level of diastereoselectivity was found to be dependent on the structure of the α,β-unsaturated carbonyl compound.[2]
Performance Comparison Table for Chiral Amines in Aza-Michael Additions (Representative Data):
| Chiral Amine | Michael Acceptor | Diastereomeric Excess (de) | Reference |
| (S)-α-Methylbenzylamine | trans-Cinnamaldehyde | 56% | [2] |
| (R)-α-Methylbenzylamine | Chalcone | 98% | [2] |
Expected Performance of this compound:
Similar to the aldol reaction, the increased steric bulk of the propyl group is expected to enhance the diastereoselectivity of the Michael addition. The electronic nature of the methoxy group could also play a role in modulating the reactivity and selectivity.
Experimental Protocols (Based on Analogs)
The following are generalized protocols for the use of chiral primary amines as auxiliaries in asymmetric synthesis, based on procedures for (R)-1-phenylethylamine. These should be adapted and optimized for this compound.
Formation of a Chiral Imine (General Procedure)
-
To a solution of the carbonyl compound (1.0 eq) in an appropriate solvent (e.g., toluene, dichloromethane) is added this compound (1.1 eq) and a dehydrating agent (e.g., molecular sieves, MgSO4).
-
The reaction mixture is stirred at room temperature or heated to reflux until the formation of the imine is complete (monitored by TLC or GC-MS).
-
The solid dehydrating agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
Diastereoselective Addition to the Chiral Imine (General Procedure for a Grignard Reaction)
-
The chiral imine (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C).
-
A solution of the Grignard reagent (1.2 eq) in the same solvent is added dropwise to the imine solution.
-
The reaction is stirred at the low temperature for a specified time until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the product can be determined by NMR spectroscopy or chiral HPLC analysis of the crude product.
Removal of the Chiral Auxiliary (General Procedure)
-
The diastereomerically enriched product is dissolved in a suitable solvent.
-
The chiral auxiliary can be cleaved by various methods, such as hydrogenolysis (e.g., using H2 and a palladium catalyst) or by acidic hydrolysis, depending on the stability of the product.
-
After the reaction is complete, the product is isolated and purified by column chromatography or crystallization.
Workflow for Chiral Auxiliary Removal:
Caption: General workflow for the removal of the chiral auxiliary and isolation of the final product.
Conclusion and Future Outlook
This compound presents itself as a promising, yet underexplored, chiral auxiliary for asymmetric synthesis. Based on the well-documented performance of its close structural analog, (R)-1-phenylethylamine, it is reasonable to predict that the title compound could offer enhanced stereoselectivity in various asymmetric transformations due to its increased steric bulk. The electronic contribution of the methoxy group further adds a dimension for potential modulation of reactivity and selectivity.
This guide serves as a foundational resource for researchers interested in exploring the application of this compound. It is imperative that future research focuses on generating concrete experimental data to validate these predictions and fully elucidate the potential of this chiral amine in the field of asymmetric synthesis. The development of novel and more efficient chiral auxiliaries is a continuous endeavor, and a thorough investigation into the capabilities of this compound could provide a valuable new tool for the synthesis of enantiomerically pure molecules.
References
- Highly enantioselective cross-aldol reactions between acetaldehyde and activated acyclic ketones are reported for the first time. Various acyclic ketones, such as saturated and unsaturated keto esters, reacted with acetaldehyde in the presence of a chiral primary amine and a Brønsted acid to afford optically enriched tertiary alcohols in good yields and with excellent enantioselectivities. (2013). PubMed.
- Diastereoselectivity in the Aza-Michael Reaction of Chiral α-Methylbenzylamines with α,β-Unsaturated Carbonyl Compounds. (2018). Synlett.
- The aza-Michael reaction of (S)-(–)- and (R)-(+)-α-methyl- benzylamines with trans-cinnamaldehyde and other α,β-unsaturated carbonyl compounds occurs with 52–98% diastereoselectivity (de); however, in the reaction with crotonaldehyde, the de is lower (20–38%). (2018). Thieme Chemistry.
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A Senior Application Scientist's Guide: SFC vs. HPLC for the Enantiomeric Separation of Primary Amines
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of chiral primary amines is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Enantiomers of a primary amine can exhibit vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the chiral resolution of primary amines, supported by experimental data and detailed protocols.
The Challenge: Primary Amines in Chiral Separations
Primary amines are foundational structural motifs in a vast number of pharmaceuticals. Their basic nature, however, presents a significant challenge in chromatography. The lone pair of electrons on the nitrogen atom readily interacts with residual acidic silanol groups on the surface of silica-based stationary phases. This interaction can lead to severe peak tailing, poor resolution, and in some cases, complete loss of the analyte on the column. Achieving successful enantiomeric separation, therefore, requires careful consideration of the chromatographic technique, stationary phase, and mobile phase composition.
At a Glance: Key Performance Metrics
Supercritical Fluid Chromatography (SFC) often emerges as a strong alternative to traditional High-Performance Liquid Chromatography (HPLC) for the chiral separation of primary amines, demonstrating comparable selectivities and resolutions while offering significant advantages in terms of analysis speed and environmental impact.[1] A study comparing the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase (CSP) under SFC, polar organic HPLC, and normal-phase HPLC conditions revealed that SFC provided the best overall peak symmetries.[1] While normal-phase HPLC yielded the greatest resolutions, it came at the cost of longer analysis times.[1] The polar organic mode in HPLC offered the shortest analysis times.[1]
| Performance Metric | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) - Normal Phase | High-Performance Liquid Chromatography (HPLC) - Polar Organic Mode |
| Analysis Speed | Fastest (typically 3-5 times faster than HPLC)[2] | Slowest | Fast |
| Solvent Consumption | Significantly lower (up to 90% reduction) | High | Moderate |
| Environmental Impact | Low ("Green" chemistry)[3][4] | High (uses toxic solvents like hexane) | Moderate |
| Peak Symmetry | Generally excellent for primary amines[1][5] | Good, but can be prone to tailing | Good, but can be prone to tailing |
| Resolution | Comparable to HPLC, sometimes improved[2] | Often the highest, but with long run times[1][5] | Good |
| Throughput | High | Low | Moderate |
| Cost | Lower operational cost due to less solvent usage[2] | Higher operational cost | Moderate operational cost |
Principles of Separation: A Tale of Two Techniques
Supercritical Fluid Chromatography (SFC)
SFC utilizes a mobile phase, typically carbon dioxide, held at a temperature and pressure above its critical point, where it exists as a supercritical fluid.[1] This state endows the mobile phase with properties intermediate between a liquid and a gas: liquid-like solvating power and gas-like low viscosity and high diffusivity.[3] For chiral separations, a polar organic co-solvent (modifier) such as methanol is added to the CO2 to enhance analyte solubility and interaction with the chiral stationary phase (CSP).[1][2]
The primary advantages of SFC for chiral separations stem from the properties of the supercritical fluid mobile phase:
-
High Diffusivity & Low Viscosity: Allows for the use of higher flow rates and longer columns without a significant loss in efficiency, leading to faster separations.[6][3]
-
Reduced Solvent Consumption: The primary mobile phase component, CO2, is recycled from the atmosphere, significantly reducing the consumption of hazardous organic solvents like hexane.[3] This aligns with the principles of green chemistry and reduces operational costs.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established technique that employs a liquid mobile phase to transport a sample through a column packed with a stationary phase.[1] For chiral separations, chiral stationary phases (CSPs) are employed to create diastereomeric interactions with the enantiomers, leading to different retention times.[1] For primary amines, two common HPLC modes are utilized:
-
Normal-Phase (NP-HPLC): Uses a non-polar mobile phase (e.g., hexane) and a polar stationary phase. While often providing excellent resolution for chiral compounds, the use of flammable and toxic solvents is a significant drawback.[5]
-
Polar Organic (PO-HPLC): Employs a polar organic mobile phase (e.g., acetonitrile and methanol).[1] This mode can offer faster analysis times than NP-HPLC.
Method Development: A Practical Guide
The successful enantiomeric separation of primary amines in both SFC and HPLC is highly dependent on the careful selection and optimization of several key parameters.
Chiral Stationary Phase (CSP) Selection
A variety of CSPs are available, with polysaccharide-based and cyclofructan-based phases being particularly effective for primary amines.[7][8]
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad enantioselectivity.[9][8]
-
Cyclofructan-based CSPs: Have demonstrated a high success rate in separating primary amines, especially in the polar organic and SFC modes.[8][10]
-
Crown Ether-based CSPs: Can be highly efficient for primary amines but often require strongly acidic mobile phases, which can be a limitation.[5][8] Recent studies have shown their successful application in SFC with acidic modifiers.[11]
The Critical Role of Mobile Phase Additives
For basic compounds like primary amines, the addition of acidic and/or basic modifiers to the mobile phase is crucial to achieve good peak shape and enantioselectivity.[1][8] These additives work by masking the acidic silanol groups on the stationary phase, thereby reducing undesirable interactions that cause peak tailing.[9]
A common and effective strategy for both SFC and HPLC is the use of a combination of a weak acid and a weak base. A mixture of trifluoroacetic acid (TFA) and triethylamine (TEA) is frequently employed.[5] The optimal concentration of these additives typically ranges from 0.1% to 0.5%.[8][12]
Experimental Workflow: SFC vs. HPLC
The following diagrams illustrate a typical workflow for developing a chiral separation method for a primary amine using SFC and HPLC.
}
Caption: General workflow for chiral separation of primary amines.Detailed Experimental Protocols
4.4.1. SFC Protocol
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: Chiral Stationary Phase (e.g., Cyclofructan-based, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Carbon dioxide (CO2) with methanol as a polar modifier. A common screening condition is a gradient of 5-50% methanol containing 0.3% TFA and 0.2% TEA.[1]
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic primary amine in the initial mobile phase composition.
4.4.2. HPLC Protocol (Polar Organic Mode)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (e.g., Cyclofructan-based, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 90:10 (v/v) Acetonitrile:Methanol with 0.3% TFA and 0.2% TEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic primary amine in the mobile phase.
Comparative Data: A Case Study
A study by W.K.C. Gallant et al. provides a direct comparison of SFC, NP-HPLC, and PO-HPLC for the enantiomeric separation of 25 different primary amines on a cyclofructan-based CSP.[5] The key findings are summarized below:
| Chromatographic Mode | Baseline Separations Achieved (out of 25) | Average Analysis Time | General Observations |
| SFC | 18 | ~5 minutes | Excellent peak symmetry, fast analysis.[5] |
| NP-HPLC | 17 | >10 minutes | Highest resolution but longest run times.[5] |
| PO-HPLC | 13 | <5 minutes | Fastest HPLC mode, good for initial screening.[5] |
These results highlight the significant advantage of SFC in terms of throughput without a major compromise in separation performance. The superior peak shape observed in SFC for these basic analytes is a noteworthy advantage.
Discussion: Making the Right Choice
The choice between SFC and HPLC for the enantiomeric separation of primary amines depends on the specific goals of the analysis.
When to Choose SFC:
-
High-Throughput Screening: The speed of SFC makes it the ideal choice for screening large numbers of compounds or for rapid method development.[5]
-
Preparative Separations: The ease of removing the CO2 mobile phase makes fraction collection and sample recovery simpler and more efficient in preparative SFC.[6]
-
Green Chemistry Initiatives: For laboratories looking to reduce their environmental footprint and solvent costs, SFC is the clear winner.[3][4]
-
Improved Peak Shape for Basic Compounds: SFC often provides better peak shapes for challenging basic compounds like primary amines.[1]
When HPLC May Still Be the Answer:
-
Availability of Instrumentation: HPLC systems are more ubiquitous in analytical laboratories.
-
Established Methods: A vast library of established HPLC methods for chiral separations already exists.
-
Highest Possible Resolution: In cases where achieving the absolute maximum resolution is the primary goal, and analysis time is not a major constraint, NP-HPLC may be preferred.[5]
-
Complex Matrices: For samples in complex biological or environmental matrices, the extensive body of literature on HPLC sample preparation and method development can be an advantage.
Conclusion
Both HPLC and SFC are highly effective for the chiral separation of primary amines. While HPLC remains a reliable and widely used technique, SFC presents a compelling alternative, offering faster analysis times, reduced environmental impact, and often superior peak symmetry for these challenging basic compounds.[1] For laboratories focused on high-throughput screening and sustainable practices, SFC is an increasingly attractive option. The choice between the two will ultimately depend on the specific application, available instrumentation, and desired performance characteristics.
References
-
Pharmaceutical Technology. Supercritical Fluid Chiral Separations. Available from: [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
-
LCGC International. Ask the Editor: Advantages of Supercritical Fluid Chromatography (SFC) for Preparative Separations. Available from: [Link]
-
Glasgow Caledonian University. Pharmaceutical and forensic drug applications of chiral supercritical fluid chromatography. Available from: [Link]
-
Slideshare. Applications of Chiral Supercritical Fluid Chromatography. Available from: [Link]
-
LCGC Europe. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
-
ResearchGate. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
-
ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available from: [Link]
-
European Pharmaceutical Review. Analysis of chiral compounds using supercritical fluid chromatography. Available from: [Link]
-
Wiley Analytical Science. Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]
-
ResearchGate. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Available from: [Link]
-
National Institutes of Health. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Available from: [Link]
-
ResearchGate. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF. Available from: [Link]
-
ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF. Available from: [Link]
-
ResearchGate. Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Available from: [Link]
-
Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
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- 12. chiraltech.com [chiraltech.com]
Safety Operating Guide
(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that includes their proper disposal. Ensuring the safe and compliant disposal of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive framework for its disposal, grounded in established safety protocols and an understanding of the chemical's specific hazard profile.
Foundational Safety: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the associated risks is paramount. This compound is classified with specific hazard statements that dictate the necessary precautions.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) not only during experimental use but critically, during all stages of waste consolidation and disposal. The causality is clear: direct contact with skin or eyes can cause irritation, and inhalation of the dust can irritate the respiratory system. Therefore, engineering controls and PPE are the first line of defense.
Core Disposal Principle: Hazardous Waste Management
The universal directive for this compound, as stated in its Safety Data Sheet (SDS), is to "Dispose of contents/container to an approved waste disposal plant."[1][3][4] This explicitly prohibits disposal via standard laboratory drains or in municipal trash. The rationale is to prevent the introduction of research chemicals into aquatic ecosystems and to ensure the compound is managed by professionals equipped to handle hazardous materials, typically through high-temperature incineration or other licensed methods. All waste generated, including the pure chemical, contaminated articles, and spill cleanup debris, must be treated as hazardous waste.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Adherence to a strict PPE protocol is essential to mitigate the risks of exposure during disposal procedures. The following table outlines the required equipment and the reasoning behind each item.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes or airborne dust from causing serious eye irritation (H319).[1][5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can lead to irritation (H315).[1][5] |
| Body Protection | A standard laboratory coat. | Protects personal clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the potential for inhaling dust, which can cause respiratory irritation (H335).[3][4] |
Step-by-Step Disposal Methodologies
The proper disposal procedure varies depending on the form of the waste. Below are step-by-step protocols for common scenarios encountered in a research environment.
Protocol 1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the original product container that is no longer needed.
-
Container Integrity Check: Ensure the container is securely sealed and not compromised. If the original cap is lost or broken, use a compatible replacement cap.
-
Labeling: Verify that the original manufacturer's label is intact and legible. If not, or if required by your institution, affix a hazardous waste tag. This tag must clearly state the full chemical name: "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Segregation and Storage: Place the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3][6]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal service.
Protocol 2: Disposal of Contaminated Solid Waste
This protocol covers items such as contaminated gloves, weigh paper, and paper towels.
-
Collection: Place all contaminated solid items into a designated, leak-proof container lined with a heavy-duty plastic bag. This is typically a labeled pail or drum.
-
Avoid Dust Generation: When handling contaminated items, do so carefully to avoid aerosolizing any residual chemical powder.[6]
-
Labeling: Securely seal the bag and the outer container. Attach a hazardous waste tag detailing the contents as "Solid Debris contaminated with this compound."[7]
-
Storage and Pickup: Store the container in the designated hazardous waste area and arrange for disposal through your EHS department.
Protocol 3: Small-Scale Spill Cleanup and Disposal
This protocol outlines the procedure for managing minor spills within a laboratory setting, such as on a benchtop or in a fume hood.
-
Immediate Actions: Alert personnel in the immediate vicinity. If the material is volatile or dusty, ensure the area is well-ventilated, preferably within a chemical fume hood.[7] Control all ignition sources if a flammable solvent was involved in a solution.[4]
-
Don PPE: Before beginning cleanup, equip yourself with the full PPE outlined in the table above.
-
Containment and Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]
-
Collection: Once the material is fully absorbed, carefully sweep or scoop the mixture into a suitable, sealable waste container.[3][4] Use tools (e.g., a plastic dustpan and brush) that will not react with the chemical.
-
Decontamination: Wipe the spill area with a cloth dampened with a mild detergent and water solution.[7] Place the cleaning cloth and any other contaminated items into the same hazardous waste container.
-
Labeling and Disposal: Seal the container and label it as "Spill Debris containing this compound."[7] Store it in the designated hazardous waste area for EHS pickup.
Disposal Workflow Visualization
The decision-making process for the proper disposal of this compound can be summarized in the following workflow.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Context
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative standards for managing hazardous waste in labs.[10] It is the responsibility of the individual researcher and their institution to comply with all applicable federal, state, and local regulations. Consulting with your institution's EHS department is the definitive step to ensure full compliance.
References
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Link]
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Refining Community. Contamination in Amine Systems. [Link]
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United States Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. [Link]
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United States Environmental Protection Agency (EPA). Hazardous Waste. [Link]
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Genera. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]
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SKC Inc. Spill DECONtamination Kit, Aromatic Amine. [Link]
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United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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United States Environmental Protection Agency (EPA). Requirements for Pesticide Disposal. [Link]
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A Researcher's Guide to the Safe Handling of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework for understanding and implementing safe laboratory practices grounded in scientific principles. The causality behind each recommendation is explained to foster a culture of safety and critical thinking in your laboratory.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound may be limited, the hazard profile can be inferred from related amine hydrochlorides and similar structures. The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
A thorough risk assessment should be conducted before any handling of this compound to establish safety protocols tailored to your specific experimental setup.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, or eye contact.
Eye and Face Protection
Direct contact with the eyes can cause serious damage. Therefore, appropriate eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] These provide a seal around the eyes, offering protection from dust particles and splashes.
-
Face Shield: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in conjunction with safety goggles for full-face protection.[4]
Skin and Body Protection
Preventing skin contact is a primary objective when handling this compound.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling powdered chemicals.[4] It is critical to inspect gloves for any signs of degradation or perforation before each use and to wash them before removal.[5]
-
Lab Coat: A long-sleeved lab coat provides a necessary barrier to protect your skin and clothing from accidental spills.[6]
-
Additional Protective Clothing: For larger-scale operations or in situations with a higher risk of exposure, impervious clothing may be necessary to offer enhanced protection.[4]
Respiratory Protection
Inhalation of fine powders or aerosols can lead to respiratory irritation.
-
Chemical Fume Hood: All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.[3]
-
NIOSH-Approved Respirator: In the absence of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with the appropriate particulate filter should be used.[3][4]
PPE Summary Table
| Level of Risk | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low (e.g., handling small quantities in a closed system) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if handled in a fume hood |
| Medium (e.g., weighing and transferring) | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood or NIOSH-approved respirator |
| High (e.g., large-scale reactions, potential for aerosolization) | Safety Goggles & Face Shield | Nitrile Gloves | Impervious Clothing over Lab Coat | Chemical Fume Hood and/or NIOSH-approved respirator |
Operational and Disposal Plans
A systematic approach to handling and disposal is fundamental to laboratory safety.
Safe Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) for the compound.[6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
-
Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2][5] Do not eat, drink, or smoke in areas where chemicals are handled.[2][5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3]
Spill Response Workflow
In the event of a spill, a clear and practiced response plan is essential to mitigate risks.
Caption: Workflow for a chemical spill response.
Disposal Guidelines
Chemical waste must be managed responsibly to protect both human health and the environment.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste.[7]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This typically involves transfer to an approved waste disposal plant.[1][2][3]
-
Container Disposal: Do not reuse the original container. Dispose of it as unused product in the same manner as the chemical waste.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Always have the Safety Data Sheet available to provide to emergency medical personnel.
References
-
AK Scientific, Inc. Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.
-
Thermo Fisher Scientific. Safety Data Sheet: 4'-Methoxypropiophenone.
-
Sigma-Aldrich. Safety Data Sheet: Ammonium pyrrolidinedithiocarbamate.
-
Fisher Scientific. Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
-
University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory.
-
CymitQuimica. Safety Data Sheet: (R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine (hydrochloride).
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Sigma-Aldrich. Safety Data Sheet.
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Scientific Laboratory Supplies. Safety Data Sheet: CHE1130.
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TCI EUROPE N.V. Safety Data Sheet: Variamine Blue B [Redox Indicator].
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
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Angene Chemical. Safety Data Sheet.
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Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
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Loveland Products, Inc. Safety Data Sheet: CLEAN AMINE®.
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BenchChem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
-
GERPAC. Personal protective equipment for preparing toxic drugs.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

